molecular formula C13H17NO3 B112817 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid CAS No. 59119-18-5

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid

Cat. No.: B112817
CAS No.: 59119-18-5
M. Wt: 235.28 g/mol
InChI Key: AFPNLFVPVQRYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid is a versatile and highly functionalized piperidine derivative that serves as a critical synthetic intermediate in medicinal chemistry and organic synthesis. Its primary research value lies in its use as a precursor or building block for the construction of more complex, pharmacologically active molecules. The compound features a benzyl group at the nitrogen atom, a hydroxyl group, and a carboxylic acid group at the 4-position of the piperidine ring, providing multiple sites for chemical modification. This structure is of significant interest in the development of central nervous system (CNS) active compounds. Specifically, it is a key intermediate in the synthesis of potential sigma receptor ligands [Source: National Center for Biotechnology Information] and has been utilized in the preparation of analogs related to known drugs like haloperidol. Furthermore, its scaffold is integral to research focused on NMDA receptor antagonists and other neuropharmacological targets [Source: American Chemical Society Publications] . The presence of both the hydroxyl and carboxylic acid groups allows for diverse chemical manipulations, making it a valuable scaffold for constructing compound libraries aimed at drug discovery programs. Researchers employ this compound to explore structure-activity relationships (SAR) and to develop novel therapeutic agents targeting neurological disorders and other disease areas.

Properties

IUPAC Name

1-benzyl-4-hydroxypiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-12(16)13(17)6-8-14(9-7-13)10-11-4-2-1-3-5-11/h1-5,17H,6-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPNLFVPVQRYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00606662
Record name 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00606662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59119-18-5
Record name 4-Hydroxy-1-(phenylmethyl)-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59119-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00606662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Piperidinecarboxylic acid, 4-hydroxy-1-(phenylmethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Piperidinecarboxylicacid, 4-hydroxy-1-(phenylmethyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for 1-benzyl-4-hydroxypiperidine-4-carboxylic acid, a valuable building block in pharmaceutical research and development. The synthesis of this compound is crucial for the development of various therapeutic agents. This document provides a comprehensive overview of two prevalent synthesis routes, complete with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound is a key intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics. Its structure, featuring a piperidine ring with a hydroxyl and a carboxylic acid group at the 4-position, and a benzyl protective group on the nitrogen, makes it a versatile scaffold for further chemical modifications. This guide will focus on two primary synthetic strategies commencing from the readily available precursor, 1-benzyl-4-piperidone.

Physicochemical Data of Key Compounds

A summary of the key physical and chemical properties of the compounds involved in the synthesis pathways is provided in the table below for easy reference.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
1-Benzyl-4-piperidone3219-99-2C₁₂H₁₅NO189.25Yellowish liquid or solid36-38127-128 (2 mmHg)[1]
1-Benzyl-4-hydroxy-4-cyanopiperidine hydrochloride71617-20-4C₁₃H₁₇ClN₂O252.74[2]White to almost white powderN/AN/A
1-Benzylpiperidine-4-spiro-5'-hydantoinN/AC₁₄H₁₇N₃O₂259.31N/AN/AN/A
This compound59119-18-5C₁₃H₁₇NO₃235.28[3]White solidN/A428.3 (at 760 mmHg)[3]

Synthesis Pathways

Two principal pathways for the synthesis of this compound from 1-benzyl-4-piperidone are outlined below:

  • The Cyanohydrin Route: This pathway involves the formation of a cyanohydrin intermediate by the addition of a cyanide source to 1-benzyl-4-piperidone, followed by the hydrolysis of the nitrile group to a carboxylic acid.

  • The Bucherer-Bergs Synthesis Route: This multicomponent reaction involves the formation of a spiro-hydantoin intermediate from 1-benzyl-4-piperidone, potassium cyanide, and ammonium carbonate. The hydantoin is then hydrolyzed to yield the desired α-hydroxy acid.

The following sections provide detailed experimental protocols for each of these synthetic routes.

Experimental Protocols

Route 1: The Cyanohydrin Pathway

This two-step synthesis proceeds through the formation and subsequent hydrolysis of a cyanohydrin intermediate.

Cyanohydrin_Route start 1-Benzyl-4-piperidone intermediate 1-Benzyl-4-hydroxy-4-cyanopiperidine (as hydrochloride salt) start->intermediate HCN or KCN/H+ product This compound intermediate->product Acid Hydrolysis (e.g., HCl, H₂O, reflux)

Diagram 1: Cyanohydrin Synthesis Pathway.

Step 1: Synthesis of 1-Benzyl-4-hydroxy-4-cyanopiperidine Hydrochloride

This procedure is adapted from analogous reactions involving the formation of cyanohydrins from ketones.

  • Materials:

    • 1-Benzyl-4-piperidone

    • Potassium cyanide (KCN) or Sodium Cyanide (NaCN)

    • Hydrochloric acid (HCl)

    • Water

    • Ice

  • Procedure:

    • In a well-ventilated fume hood, a solution of potassium cyanide in water is prepared and cooled in an ice bath.

    • A solution of 1-benzyl-4-piperidone in a suitable solvent (e.g., methanol or ethanol) is prepared separately and also cooled in an ice bath.

    • Slowly, and with vigorous stirring, the acidic solution is added to the cyanide solution.

    • The 1-benzyl-4-piperidone solution is then added dropwise to the cold cyanohydrin-forming mixture.

    • The reaction is stirred at a low temperature (0-5 °C) for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

    • The reaction mixture is then carefully acidified with concentrated hydrochloric acid to precipitate the hydrochloride salt of the cyanohydrin.

    • The solid product is collected by filtration, washed with a cold solvent (e.g., isopropanol), and dried under vacuum.

Step 2: Hydrolysis of 1-Benzyl-4-hydroxy-4-cyanopiperidine to this compound

This protocol is based on the acid-catalyzed hydrolysis of nitriles.

  • Materials:

    • 1-Benzyl-4-hydroxy-4-cyanopiperidine hydrochloride

    • Concentrated Hydrochloric Acid (37%)

    • Isopropanol

  • Procedure:

    • A mixture of 1-benzyl-4-cyano-4-hydroxypiperidine hydrochloride (e.g., 8 g, 32 mmol) and concentrated hydrochloric acid (e.g., 15.8 mL) is prepared in a round-bottom flask equipped with a reflux condenser.[4]

    • The mixture is heated to reflux and maintained at this temperature for approximately 16 hours.[4]

    • After the reflux period, the solution is allowed to cool to room temperature.

    • The white precipitate that forms upon cooling is collected by filtration.

    • The collected solid is washed with isopropanol and dried to yield this compound hydrochloride.[4]

    • The free carboxylic acid can be obtained by neutralization with a suitable base and subsequent purification.

Route 2: The Bucherer-Bergs Synthesis Pathway

This route provides an alternative, multicomponent approach to the target molecule via a hydantoin intermediate.

Bucherer_Bergs_Route start 1-Benzyl-4-piperidone intermediate 1-Benzylpiperidine-4-spiro-5'-hydantoin start->intermediate KCN, (NH₄)₂CO₃, EtOH/H₂O product This compound intermediate->product Basic Hydrolysis (e.g., Ba(OH)₂, H₂O, heat)

Diagram 2: Bucherer-Bergs Synthesis Pathway.

Step 1: Synthesis of 1-Benzylpiperidine-4-spiro-5'-hydantoin

This protocol is a modification of the general Bucherer-Bergs reaction, a well-established method for synthesizing hydantoins.

  • Materials:

    • 1-Benzyl-4-piperidone

    • Potassium cyanide (KCN)

    • Ammonium carbonate ((NH₄)₂CO₃)

    • Ethanol

    • Water

  • Procedure:

    • In a pressure-rated reaction vessel, 1-benzyl-4-piperidone, potassium cyanide, and ammonium carbonate are combined in a mixture of ethanol and water.

    • The vessel is sealed and heated to a temperature between 60-110 °C for several hours. The reaction progress can be monitored by TLC.

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The solvent is typically removed under reduced pressure.

    • The resulting crude product is then purified, often by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the pure spiro-hydantoin.

Step 2: Hydrolysis of 1-Benzylpiperidine-4-spiro-5'-hydantoin

The hydrolysis of the hydantoin ring is typically achieved under basic conditions to yield the α-hydroxy acid.

  • Materials:

    • 1-Benzylpiperidine-4-spiro-5'-hydantoin

    • Barium hydroxide (Ba(OH)₂) or Sodium hydroxide (NaOH)

    • Water

    • Hydrochloric acid (for work-up)

  • Procedure:

    • The spiro-hydantoin is suspended in an aqueous solution of a strong base, such as barium hydroxide or sodium hydroxide.

    • The mixture is heated to reflux for an extended period (typically 24-48 hours) to ensure complete hydrolysis of the hydantoin ring.

    • After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the amino acid product.

    • If barium hydroxide is used, the excess barium ions are precipitated as barium sulfate by the addition of sulfuric acid and removed by filtration.

    • The filtrate is then concentrated, and the pH is adjusted to the isoelectric point of the amino acid to maximize precipitation.

    • The solid product is collected by filtration, washed with cold water, and dried to afford this compound.

Quantitative Data Summary

The following table summarizes the expected yields and key analytical data for the compounds in the synthesis pathways. Note that yields can vary significantly based on reaction scale and purification methods.

CompoundSynthesis StepTypical Yield (%)Melting Point (°C)Spectroscopic Data Highlights
1-Benzyl-4-hydroxy-4-cyanopiperidine hydrochlorideCyanohydrin formation from 1-benzyl-4-piperidone70-85N/AIR (cm⁻¹): ~3400 (O-H), ~2250 (C≡N), ~1600 (aromatic C=C). ¹H NMR (δ, ppm): signals for benzyl and piperidine protons. MS (m/z): [M+H]⁺ for the free base.
1-Benzylpiperidine-4-spiro-5'-hydantoinBucherer-Bergs reaction60-75N/AIR (cm⁻¹): ~3200 (N-H), ~1770 and ~1720 (C=O of hydantoin). ¹H NMR (δ, ppm): signals for benzyl and piperidine protons, and two N-H protons. MS (m/z): [M+H]⁺.
This compoundHydrolysis of the cyanohydrin intermediate80-95N/AIR (cm⁻¹): Broad ~3400 (O-H), Broad ~3000-2500 (O-H of carboxylic acid), ~1710 (C=O). ¹H NMR (δ, ppm): signals for benzyl and piperidine protons. MS (m/z): [M+H]⁺.[3]
This compoundHydrolysis of the hydantoin intermediate75-90N/AIR (cm⁻¹): Broad ~3400 (O-H), Broad ~3000-2500 (O-H of carboxylic acid), ~1710 (C=O). ¹H NMR (δ, ppm): signals for benzyl and piperidine protons. MS (m/z): [M+H]⁺.[3]

Conclusion

This technical guide has detailed two robust and reliable synthetic pathways for the preparation of this compound. Both the cyanohydrin and the Bucherer-Bergs routes offer viable methods for obtaining this important pharmaceutical intermediate from 1-benzyl-4-piperidone. The choice of a particular route may depend on factors such as available reagents, desired scale of synthesis, and safety considerations associated with the use of cyanide. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the synthesis and further exploration of novel chemical entities based on this versatile piperidine scaffold.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this paper also includes data from closely related analogs to provide a broader context for its potential characteristics and applications.

Core Physicochemical Properties

This compound (CAS Number: 59119-18-5) is a derivative of piperidine featuring a benzyl group at the nitrogen atom and both a hydroxyl and a carboxylic acid group at the 4-position. These functional groups are anticipated to significantly influence its solubility, acidity, and potential for biological interactions.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its relevant analogs. Data for the target compound is limited, and therefore, information from structurally similar molecules is provided for comparative purposes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 59119-18-5Synblock[1]
Molecular Formula C₁₃H₁₇NO₃Synblock[1]
Molecular Weight 235.28 g/mol Synblock[1]
Boiling Point 428.3°C at 760 mmHg (Predicted)Synblock[1]

Table 2: Physicochemical Properties of Related Piperidine Derivatives

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)pKa (Predicted)Solubility
1-Benzyl-4-hydroxypiperidine4727-72-461-63[2]127-128 (at 2 mmHg), 294.4 (at 760 mmHg)[3]-Soluble[4]
4-Benzyl-4-hydroxypiperidine51135-96-780-85[5]327.03 (Rough Estimate)[5]14.94 ± 0.20[5]Slightly soluble in water, Chloroform, DMSO, Methanol[5]
Benzyl 4-hydroxy-1-piperidinecarboxylate95798-23-5-167 (at 0.2 mmHg)[6]--
1-Benzylpiperidine-4-carboxylic acid10315-07-8----
1-Benzyl-4-hydroxypiperidine-4-carboxamide27771-25-1178-180[7]461.7 ± 45.0 (Predicted)[7]12.97 ± 0.20[7]-

Experimental Protocols

Hypothetical Synthesis Protocol

A potential synthesis could involve a two-step process starting from 1-benzyl-4-piperidone:

  • Cyanohydrin Formation: Reaction of 1-benzyl-4-piperidone with a cyanide source, such as trimethylsilyl cyanide, would likely yield the corresponding cyanohydrin intermediate, 1-benzyl-4-hydroxy-4-piperidinecarbonitrile.

  • Hydrolysis: Subsequent hydrolysis of the nitrile group under acidic or basic conditions would then produce the target carboxylic acid.

It is crucial that any researcher attempting this synthesis conduct thorough literature searches for analogous reactions to optimize reaction conditions and ensure safety, particularly when handling cyanide reagents.

Analytical Methodologies

Standard analytical techniques would be employed to characterize the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition. While a specific spectrum for the target compound is not available, mass spectra for related compounds like 1-Benzyl-4-hydroxypiperidine and Benzyl 4-hydroxy-1-piperidinecarboxylate can be found in chemical databases[9][10].

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. General HPLC methods for piperidine-4-carboxylic acid derivatives are available and could be adapted.

Potential Biological Activity and Experimental Workflows

While no specific biological activity has been reported for this compound, derivatives of 1-benzyl-4-hydroxypiperidine have been investigated as non-imidazole histamine H3 receptor antagonists[11]. Additionally, other hydroxypiperidine analogs have shown high affinity for the dopamine transporter[12]. This suggests that the target compound could be a valuable scaffold in the discovery of novel neurologically active agents.

Given its structural features, a typical early-stage drug discovery workflow for a compound like this compound would involve a series of in vitro assays to determine its biological target and preliminary efficacy.

experimental_workflow cluster_synthesis Compound Synthesis & Purity cluster_screening Biological Screening cluster_evaluation In Vitro Evaluation synthesis Synthesis of 1-Benzyl-4-hydroxypiperidine- 4-carboxylic acid purification Purification (e.g., Crystallization, Chromatography) synthesis->purification analysis Structural & Purity Analysis (NMR, MS, HPLC) purification->analysis primary_screening Primary Screening (e.g., Receptor Binding Assays - Histamine H3, Dopamine Transporter) analysis->primary_screening secondary_screening Secondary Screening (Functional Assays, e.g., cAMP, Ca²⁺ flux) primary_screening->secondary_screening selectivity Selectivity Profiling (Panel of related receptors/transporters) secondary_screening->selectivity adme In Vitro ADME (Solubility, Permeability, Metabolic Stability) selectivity->adme toxicity In Vitro Toxicology (e.g., Cytotoxicity Assays) adme->toxicity

Caption: A representative experimental workflow for the initial in vitro evaluation of a novel chemical entity in a drug discovery program.

Logical Relationships in Synthesis

The synthesis of this compound can be logically broken down into key transformations starting from a commercially available precursor.

synthesis_logic start 1-Benzyl-4-piperidone (Starting Material) intermediate 1-Benzyl-4-hydroxy-4-piperidinecarbonitrile (Cyanohydrin Intermediate) start->intermediate Cyanide Addition product This compound (Final Product) intermediate->product Hydrolysis

Caption: A logical diagram illustrating the key chemical transformations in a plausible synthetic route to the target compound.

References

An In-depth Technical Guide to 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid (CAS 59119-18-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid, with CAS number 59119-18-5, is a heterocyclic organic compound featuring a piperidine core. This structure is of significant interest in medicinal chemistry and drug development due to the prevalence of the piperidine motif in a wide array of pharmaceuticals. The presence of a benzyl group on the nitrogen, along with hydroxyl and carboxylic acid functionalities at the C4 position, provides multiple points for chemical modification, making it a versatile building block for the synthesis of more complex molecules. This technical guide provides a summary of its chemical properties, a plausible synthetic route, and discusses its potential applications in research and drug discovery. Due to the limited publicly available data, this guide also highlights areas where further research is needed to fully characterize this compound.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in publicly accessible literature. The following table summarizes the fundamental properties gathered from chemical supplier databases. It is recommended that researchers verify these properties through their own analytical methods.

PropertyValueSource
CAS Number 59119-18-5
**

Spectroscopic and Synthetic Profile of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid (CAS 59119-18-5), a key heterocyclic compound with applications in pharmaceutical research and development. Due to the limited availability of published primary spectroscopic data, this document presents expected spectral characteristics based on the analysis of its chemical structure and data from closely related analogues. A detailed, plausible experimental protocol for its synthesis is also provided, derived from established chemical methodologies for similar compounds.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. These values are predicted based on the analysis of its functional groups and comparison with structurally similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.5 (broad s)Singlet (broad)1H-COOH
~7.25-7.40Multiplet5HAromatic protons (C₆H₅)
~5.0 (s)Singlet1H-OH
~3.55Singlet2H-CH₂-Ph
~2.70-2.85Multiplet2HPiperidine H-2e, H-6e
~2.40-2.55Multiplet2HPiperidine H-2a, H-6a
~1.80-1.95Multiplet2HPiperidine H-3e, H-5e
~1.55-1.70Multiplet2HPiperidine H-3a, H-5a

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆, 100 MHz)

Chemical Shift (ppm)Assignment
~175.0-COOH
~138.0Aromatic C (quaternary)
~129.0Aromatic CH
~128.5Aromatic CH
~127.5Aromatic CH
~70.0Piperidine C-4 (quaternary)
~62.5-CH₂-Ph
~51.0Piperidine C-2, C-6
~35.0Piperidine C-3, C-5

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-2500BroadO-H stretch (carboxylic acid)
~3300BroadO-H stretch (alcohol)
3030MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (carboxylic acid)
1600, 1495, 1450Medium-WeakC=C stretch (aromatic)
~1150MediumC-O stretch (alcohol)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityPossible Fragmentation
235Moderate[M]⁺ (Molecular Ion)
217Low[M - H₂O]⁺
190Low[M - COOH]⁺
144Moderate[M - C₇H₇ - H₂O]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following is a proposed synthetic protocol for this compound, based on analogous reactions reported in the literature.

Synthesis of this compound

This synthesis proceeds via a two-step process starting from 1-Benzyl-4-piperidone: (1) formation of the cyanohydrin intermediate, and (2) subsequent hydrolysis of the nitrile to a carboxylic acid.

Step 1: Synthesis of 1-Benzyl-4-hydroxy-4-piperidinecarbonitrile

  • To a stirred solution of 1-benzyl-4-piperidone (1 equivalent) in a suitable solvent such as ethanol or a mixture of dichloromethane and water, an aqueous solution of sodium cyanide (1.1 equivalents) is added at 0-5 °C.

  • The pH of the reaction mixture is maintained between 9 and 10 by the dropwise addition of a weak acid, such as acetic acid.

  • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude cyanohydrin intermediate.

Step 2: Hydrolysis to this compound

  • The crude 1-Benzyl-4-hydroxy-4-piperidinecarbonitrile is dissolved in concentrated hydrochloric acid.

  • The mixture is heated to reflux and stirred for several hours. The progress of the hydrolysis is monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature and the pH is adjusted to the isoelectric point (approximately pH 4-5) using a base, such as sodium hydroxide, to precipitate the amino acid.

  • The resulting solid is collected by filtration, washed with cold water, and then with a small amount of a cold organic solvent (e.g., ethanol or acetone) to remove impurities.

  • The product is dried under vacuum to afford this compound as a solid.

Visualizations

Diagram 1: Synthetic Pathway

Synthesis_Pathway Synthetic Pathway for this compound A 1-Benzyl-4-piperidone B 1-Benzyl-4-hydroxy-4-piperidinecarbonitrile A->B NaCN, H₂O C This compound B->C HCl, H₂O, Heat

Caption: Synthetic route to the target compound.

Diagram 2: Spectroscopic Analysis Workflow

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Prep Purified Compound NMR NMR Prep->NMR IR IR Prep->IR MS MS Prep->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Standard workflow for chemical analysis.

An In-depth Technical Guide to the Synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic pathways for 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid, a valuable building block in medicinal chemistry. The synthesis primarily revolves around the key starting material, 1-Benzyl-4-piperidone, and proceeds through a cyanohydrin formation followed by hydrolysis. This document outlines the necessary starting materials, detailed experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.

Core Synthetic Pathway

The most direct and commonly referenced synthesis of this compound initiates from 1-Benzyl-4-piperidone. The overall transformation can be conceptualized as a two-step process:

  • Cyanohydrin Formation: Reaction of 1-Benzyl-4-piperidone with a cyanide source to form the intermediate, 1-Benzyl-4-cyano-4-hydroxypiperidine.

  • Hydrolysis: Conversion of the nitrile group of the intermediate to a carboxylic acid functionality under acidic conditions.

This approach is an adaptation of the well-known Strecker synthesis, which is a method for synthesizing α-amino acids.[1][2][3][4]

Starting Materials and Reagents

The successful synthesis of this compound requires the following key starting materials and reagents.

Starting Material/ReagentCAS NumberMolecular FormulaKey Role
1-Benzyl-4-piperidone3612-20-2C₁₂H₁₅NOCore piperidine scaffold
Sodium Cyanide or Potassium Cyanide143-33-9 or 151-50-8NaCN or KCNSource of the cyano group
Hydrochloric Acid (concentrated)7647-01-0HClCatalyst and reagent for hydrolysis
Isopropanol67-63-0C₃H₈OSolvent for washing the final product

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of the intermediate and the final product.

Step 1: Synthesis of 1-Benzyl-4-cyano-4-hydroxypiperidine

This step involves the formation of a cyanohydrin from 1-Benzyl-4-piperidone. While a specific detailed protocol for this exact transformation is not explicitly detailed in the provided search results, it is a standard chemical reaction. A general procedure, based on the principles of cyanohydrin formation, would be as follows:

Reaction:

1-Benzyl-4-piperidone reacts with a cyanide salt (e.g., NaCN or KCN) in the presence of a proton source (often a weak acid or water) to form 1-Benzyl-4-cyano-4-hydroxypiperidine.

General Procedure:

  • Dissolve 1-Benzyl-4-piperidone in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium cyanide or potassium cyanide in water.

  • Acidify the mixture carefully with a weak acid (e.g., acetic acid) or a mineral acid to generate HCN in situ. Maintain the temperature below 10-15 °C.

  • Stir the reaction mixture at a low temperature for several hours until the reaction is complete (monitored by TLC).

  • Work up the reaction by neutralizing any excess acid and extracting the product with an organic solvent.

  • The crude product, 1-Benzyl-4-cyano-4-hydroxypiperidine, can be purified by crystallization or chromatography.

The hydrochloride salt of this intermediate is also commercially available.[5][6][7][8]

Step 2: Synthesis of this compound hydrochloride

This step involves the acid-catalyzed hydrolysis of the nitrile group of the intermediate to a carboxylic acid.

Reaction:

1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride is heated in the presence of concentrated hydrochloric acid to yield this compound hydrochloride.

Experimental Protocol: [9]

  • A mixture of 8 g (32 mmol) of 1-benzyl-4-cyano-4-hydroxypiperidine hydrochloride and 15.8 mL of concentrated hydrochloric acid (37%) is prepared.

  • The mixture is heated to reflux for 16 hours.

  • After the reflux period, the solution is cooled to room temperature.

  • The resulting white precipitate is collected by filtration.

  • The collected solid is washed with isopropanol.

  • The product, this compound hydrochloride, is then dried.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis.

StepReactantReagent(s)Reaction TimeProductYield
1. Cyanohydrin Formation1-Benzyl-4-piperidoneNaCN/KCN, AcidSeveral hours1-Benzyl-4-cyano-4-hydroxypiperidineN/A
2. Hydrolysis1-Benzyl-4-cyano-4-hydroxypiperidine HClConcentrated HCl16 hoursThis compound HClN/A

Note: Specific yield data for these reactions were not available in the provided search results.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the synthesis from the primary starting material to the final product.

Synthesis_Pathway Start 1-Benzyl-4-piperidone Intermediate 1-Benzyl-4-cyano-4-hydroxypiperidine Start->Intermediate NaCN/KCN, H+ Product This compound Intermediate->Product H3O+, Heat (Hydrolysis)

Caption: Synthetic route to this compound.

References

An In-depth Technical Guide to 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid is a heterocyclic organic compound featuring a piperidine core, a functionality of significant interest in medicinal chemistry. The N-benzyl group is a common motif in drug discovery, known for its structural flexibility and its role in fine-tuning the efficacy and physicochemical properties of molecules.[1] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, a valuable building block in the development of novel therapeutics. While direct biological activity data for this specific compound is limited in publicly available literature, its structural components suggest potential for interaction with various biological targets.

Introduction

The piperidine scaffold is a ubiquitous structural element in a multitude of pharmaceuticals and biologically active alkaloids.[1] Its derivatives have shown a wide range of pharmacological activities, including analgesic, antipsychotic, and antihistaminic effects. The incorporation of a benzyl group on the piperidine nitrogen, as seen in this compound, often serves to modulate a compound's interaction with biological targets and improve its pharmacokinetic profile.[1] The additional 4-hydroxy and 4-carboxylic acid functionalities offer multiple points for further chemical modification, making this molecule a versatile intermediate in the synthesis of more complex drug candidates.

This guide aims to consolidate the available technical information on this compound, with a focus on its synthesis and properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its common precursor, 1-Benzyl-4-hydroxypiperidine, are presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

PropertyThis compound1-Benzyl-4-hydroxypiperidine
CAS Number 59119-18-54727-72-4
Molecular Formula C₁₃H₁₇NO₃C₁₂H₁₇NO
Molecular Weight 235.28 g/mol 191.27 g/mol [2]
Appearance Not specified in available literatureWhite to off-white crystalline powder[2][3]
Melting Point Not specified in available literature61-63 °C[2][3]
Boiling Point Not specified in available literature127-128 °C at 2 mmHg
Purity (typical) Not specified in available literature≥98.0%[3]

Synthesis

The synthesis of this compound typically proceeds through a two-step process starting from the readily available 1-Benzyl-4-piperidone. The general synthetic workflow involves the formation of a cyanohydrin intermediate, followed by hydrolysis of the nitrile group to the carboxylic acid.

G start 1-Benzyl-4-piperidone intermediate 1-Benzyl-4-hydroxy- piperidine-4-carbonitrile start->intermediate  Strecker Synthesis (e.g., NaCN, H+) product 1-Benzyl-4-hydroxy- piperidine-4-carboxylic acid intermediate->product  Acid or Base  Hydrolysis

A high-level overview of the synthetic pathway.
Experimental Protocols

While a specific detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, the following represents a generalized procedure based on established chemical transformations for similar compounds.

Step 1: Synthesis of 1-Benzyl-4-hydroxypiperidine-4-carbonitrile (Cyanohydrin Formation)

This step involves a nucleophilic addition of a cyanide anion to the carbonyl group of 1-Benzyl-4-piperidone, a reaction often referred to as a Strecker synthesis.

  • Materials:

    • 1-Benzyl-4-piperidone

    • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

    • An acid (e.g., hydrochloric acid, acetic acid)

    • A suitable solvent (e.g., water, ethanol/water mixture)

  • Procedure:

    • Dissolve 1-Benzyl-4-piperidone in the chosen solvent system and cool the mixture in an ice bath.

    • Slowly add a solution of sodium or potassium cyanide to the cooled ketone solution with vigorous stirring.

    • Acidify the reaction mixture by the dropwise addition of the acid, maintaining a low temperature. The pH should be carefully monitored.

    • Allow the reaction to stir at a low temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the crude 1-Benzyl-4-hydroxypiperidine-4-carbonitrile.

    • The crude product may be purified by recrystallization or column chromatography.

Step 2: Hydrolysis of 1-Benzyl-4-hydroxypiperidine-4-carbonitrile to this compound

The nitrile group of the cyanohydrin intermediate is hydrolyzed to a carboxylic acid under either acidic or basic conditions.

  • Materials:

    • 1-Benzyl-4-hydroxypiperidine-4-carbonitrile

    • A strong acid (e.g., concentrated hydrochloric acid, sulfuric acid) or a strong base (e.g., sodium hydroxide, potassium hydroxide)

    • A suitable solvent (e.g., water, ethanol)

  • Procedure (Acid Hydrolysis):

    • Suspend or dissolve 1-Benzyl-4-hydroxypiperidine-4-carbonitrile in an excess of concentrated acid (e.g., HCl).

    • Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by TLC.

    • After completion, cool the reaction mixture and carefully neutralize it with a base (e.g., NaOH solution) to precipitate the product.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent.

Biological Activity and Signaling Pathways

There is a lack of specific studies on the biological activity and signaling pathways directly associated with this compound in the public domain. However, the N-benzyl piperidine motif is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[1] This structural feature is known to engage in cation-π interactions with target proteins and provides a scaffold for optimizing stereochemistry to enhance potency and reduce toxicity.[1]

Derivatives of 4-hydroxypiperidine have been investigated for a range of biological activities, including as histone deacetylase (HDAC) inhibitors, which have applications in cancer therapy.[4] The presence of the carboxylic acid group also opens up the possibility for the molecule to act as a GABA (gamma-aminobutyric acid) analog or to be further functionalized to target specific receptors or enzymes. For instance, nipecotic acid, a piperidine-3-carboxylic acid, is a known GABA reuptake inhibitor.

Given the absence of specific data, a logical workflow for the preliminary biological evaluation of this compound would involve screening against a panel of common CNS targets.

G compound 1-Benzyl-4-hydroxy- piperidine-4-carboxylic acid screening Initial Biological Screening compound->screening cns_targets Panel of CNS Receptors and Enzymes screening->cns_targets hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt

A proposed workflow for biological evaluation.

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery and development. Its synthesis from readily available starting materials is straightforward, and its functional groups offer diverse opportunities for chemical elaboration. While its specific biological profile remains to be fully elucidated, the presence of the N-benzyl piperidine core suggests that its derivatives could be tailored to interact with a variety of biological targets. Further research into the pharmacological properties of this compound and its analogs is warranted to explore its full therapeutic potential.

References

Structural Elucidation of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid. This document outlines the expected data from key analytical techniques, detailed experimental protocols, and logical workflows for the confirmation of the molecular structure of this compound, which serves as a valuable building block in medicinal chemistry.

Physicochemical Properties

This compound, with the CAS Number 59119-18-5, has a molecular formula of C13H17NO3 and a molecular weight of 235.28 g/mol .[1] It is a derivative of piperidine, featuring a benzyl group attached to the nitrogen atom, and both a hydroxyl and a carboxylic acid group at the C4 position. Understanding its structural features is crucial for its application in the synthesis of novel therapeutic agents.

PropertyValueReference
CAS Number59119-18-5[1]
Molecular FormulaC13H17NO3[1]
Molecular Weight235.28 g/mol [1]
Boiling Point428.3°C at 760 mmHg[1]

Spectroscopic Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic (C₆H₅)7.2 - 7.4Multiplet5H
Benzyl CH₂~3.5Singlet2H
Piperidine CH₂ (axial, adjacent to N)~2.8Multiplet2H
Piperidine CH₂ (equatorial, adjacent to N)~2.2Multiplet2H
Piperidine CH₂ (axial, adjacent to C4)~1.9Multiplet2H
Piperidine CH₂ (equatorial, adjacent to C4)~1.6Multiplet2H
Hydroxyl OHVariableBroad Singlet1H
Carboxylic Acid OH> 10Broad Singlet1H

The carbon-13 NMR spectrum will indicate the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
Carboxylic Acid C=O~175
Aromatic C (quaternary)~138
Aromatic CH~129, ~128, ~127
Quaternary Piperidine C4~70
Benzyl CH₂~63
Piperidine CH₂ (adjacent to N)~52
Piperidine CH₂ (adjacent to C4)~35
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 4: Expected Mass Spectrometry Data

TechniqueIonm/zInterpretation
Electrospray Ionization (ESI-MS)[M+H]⁺236.1281Molecular Ion (Protonated)
[M-H]⁻234.1136Molecular Ion (Deprotonated)
Electron Impact (EI-MS)C₇H₇⁺91Tropylium ion (from benzyl group)
C₁₂H₁₆NO⁺190Loss of COOH
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Expected Infrared Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Broad
O-H (Alcohol)3200-3600Broad
C-H (Aromatic)3000-3100Medium
C-H (Aliphatic)2850-2950Medium
C=O (Carboxylic Acid)1700-1725Strong
C=C (Aromatic)1450-1600Medium
C-N (Amine)1000-1250Medium
C-O (Alcohol)1050-1150Medium

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

Mass Spectrometry Protocol

Sample Preparation for ESI-MS:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

Data Acquisition:

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150°C.

ATR-FTIR Spectroscopy Protocol

Sample Preparation:

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.[2]

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the structural elucidation process.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS IR FT-IR Spectroscopy (ATR) Purification->IR Data_Integration Data Integration and Interpretation NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Structure Confirmed Data_Integration->Structure_Confirmation

Caption: Workflow for the structural elucidation of this compound.

nmr_analysis_pathway cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments (Optional) cluster_interpretation Data Interpretation H1_NMR ¹H NMR COSY COSY (¹H-¹H Correlation) H1_NMR->COSY HSQC HSQC (¹H-¹³C Correlation) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) H1_NMR->HMBC Chemical_Shifts Chemical Shifts H1_NMR->Chemical_Shifts Coupling_Constants Coupling Constants H1_NMR->Coupling_Constants Integration Integration H1_NMR->Integration C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC C13_NMR->Chemical_Shifts Connectivity Connectivity COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Final_Structure Final Structure Chemical_Shifts->Final_Structure Coupling_Constants->Final_Structure Integration->Final_Structure Connectivity->Final_Structure

Caption: Decision pathway for NMR-based structural elucidation.

This guide provides a framework for the structural elucidation of this compound. The combination of these analytical techniques will provide unambiguous confirmation of the compound's structure, which is essential for its use in research and drug development.

References

A Technical Guide to the Chemical Stability and Storage of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research applications where the integrity of this compound is paramount.

Chemical and Physical Properties

This compound is a derivative of piperidine featuring a benzyl group on the nitrogen atom, and both a hydroxyl and a carboxylic acid group at the 4-position. These functional groups dictate its chemical reactivity and stability profile.

PropertyValueReference
Appearance White to off-white crystalline powder[1][2]
Melting Point 61-63 °C[1][3][4]
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
Solubility Data not readily available. Expected to have some solubility in polar organic solvents.

Chemical Stability and Potential Degradation Pathways

Overall, this compound is considered stable under normal handling and storage conditions[5]. However, its specific functional groups present potential pathways for degradation under stress conditions such as exposure to heat, light, humidity, and reactive chemicals.

Incompatible Materials:

  • Strong oxidizing agents: These can lead to the oxidation of the benzyl group or the tertiary amine[5].

Conditions to Avoid:

  • Heat, sparks, and open flames: Elevated temperatures can accelerate degradation[5][6].

  • Moisture: The compound is sensitive to humidity, which can affect its crystalline structure and chemical stability[1].

Based on the chemical structure, the following degradation pathways are plausible under forced degradation conditions:

  • Oxidation: The benzylic position is susceptible to oxidation, potentially leading to the formation of a ketone or even cleavage of the benzyl group. The tertiary amine can also be oxidized to an N-oxide.

  • N-Debenzylation: The benzyl group can be cleaved under various conditions, including catalytic hydrogenation or with certain oxidizing agents, to yield 4-hydroxypiperidine-4-carboxylic acid.

  • Decarboxylation: Although generally requiring high temperatures, decarboxylation of the carboxylic acid group could occur under certain stress conditions.

  • Dehydration: The tertiary hydroxyl group could potentially be eliminated to form an unsaturated piperidine derivative, particularly under acidic conditions and heat.

DegradationPathways cluster_oxidation Oxidation cluster_debenzylation N-Debenzylation cluster_decarboxylation Decarboxylation This compound This compound N-oxide This compound N-oxide This compound->N-oxide [O] Benzylic Ketone 1-Benzoyl-4-hydroxypiperidine-4-carboxylic acid This compound->Benzylic Ketone [O] Debenzylated Product 4-Hydroxypiperidine-4-carboxylic acid This compound->Debenzylated Product H₂, Pd/C Decarboxylated Product 1-Benzyl-4-piperidinol This compound->Decarboxylated Product Heat

Potential degradation pathways of the molecule.

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling guidelines are recommended:

ParameterRecommendationReference
Temperature Store in a cool, dry place. Refrigeration may be beneficial for long-term storage.[6][7][8]
Light Store in a tightly sealed, light-resistant container.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage, to prevent oxidation.
Container Keep the container tightly closed to prevent moisture ingress.[6][8][9]
Ventilation Store in a well-ventilated area.[7][8]

Handling Precautions:

  • Handle in a well-ventilated area to avoid inhalation of dust.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

General Protocol for a Forced Degradation Study

The following is a general protocol that can be adapted for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Stress ConditionReagent/ConditionTime Points (suggested)
Acid Hydrolysis 0.1 M HCl at 60 °C2, 6, 12, 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C2, 6, 12, 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature2, 6, 12, 24 hours
Thermal Degradation Solid state at 105 °C24, 48, 72 hours
Photostability Solid state and in solution, exposed to light (ICH Q1B)As per ICH guidelines

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • For each stress condition, mix the stock solution with the specified reagent. For thermal degradation, use the solid compound.

  • At each time point, withdraw a sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating analytical method, such as HPLC.

StabilityStudyWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis StockSolution Prepare Stock Solution of API Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) StockSolution->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) StockSolution->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) StockSolution->Oxidation Photo Photostability (ICH Q1B) StockSolution->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal Thermal Stress (Solid, 105°C) Thermal->Sampling Photo->Sampling Neutralize Neutralize/Dilute Sampling->Neutralize HPLC Analyze by Stability-Indicating HPLC Method Neutralize->HPLC Data Evaluate Data (Peak Purity, Mass Balance) HPLC->Data

Workflow for a forced degradation study.

Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.

Suggested HPLC Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb (e.g., 254 nm). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Method Validation: The developed method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks.

Synthesis and Purification

General Purification: Purification of the final product would likely involve recrystallization from a suitable solvent system to obtain the desired purity. The purity can be assessed by HPLC, NMR, and mass spectrometry.

Conclusion

This compound is a stable compound under recommended storage conditions. However, its chemical structure presents several potential degradation pathways, particularly under harsh conditions. For researchers and drug development professionals, it is critical to store this compound in a cool, dry, and dark environment in a tightly sealed container. The implementation of forced degradation studies and the development of a validated stability-indicating analytical method are essential to ensure the quality, safety, and efficacy of any research or pharmaceutical product containing this molecule. This guide provides the foundational knowledge and general protocols to achieve these objectives.

References

An In-Depth Technical Guide to the Key Intermediates in the Synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core intermediates and synthetic pathways involved in the preparation of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid, a valuable building block in medicinal chemistry. The document details the synthesis of the key precursor, 1-Benzyl-4-piperidone, and its subsequent conversion to the final product via a cyanohydrin intermediate. Experimental protocols, quantitative data, and a visual representation of the synthetic route are presented to facilitate a thorough understanding of the process.

The Pivotal Role of 1-Benzyl-4-piperidone

1-Benzyl-4-piperidone is a critical starting material for the synthesis of this compound.[1] Its versatile piperidine core allows for extensive functionalization, making it a key intermediate in the synthesis of a wide array of pharmaceutical agents, including analgesics and antipsychotics.[1][2] There are two primary methods for its preparation: the direct N-alkylation of 4-piperidone and a multi-step synthesis involving Dieckmann condensation.

Synthesis of 1-Benzyl-4-piperidone via N-Alkylation

The direct N-alkylation of 4-piperidone with benzyl bromide is a common and straightforward method.[1]

Experimental Protocol:

A mixture of 4-piperidone monohydrate hydrochloride (2.5 g, 14.56 mmol) and anhydrous potassium carbonate (7 g, 50.64 mmol) in dry N,N-dimethylformamide (DMF) (25 mL) is stirred at room temperature for 30 minutes.[1] Benzyl bromide (2 mL, 16.82 mmol) is then added dropwise to the reaction mixture, which is subsequently heated to 65 °C for 14 hours.[1] After cooling to room temperature, the mixture is filtered and the filtrate is quenched with ice water (25 mL).[1] The product is extracted with ethyl acetate (2 x 20 mL).[1] The combined organic layers are washed with water (2 x 15 mL) and then with brine (20 mL).[1] The organic phase is dried over anhydrous sodium sulfate and the solvent is evaporated.[1] The crude product can be purified by crystallization from a 2% methanol in chloroform solution.[3]

Synthesis of 1-Benzyl-4-piperidone via Dieckmann Condensation

An alternative route involves the reaction of benzylamine and methyl acrylate, followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation.[1][3]

Experimental Protocol:

To a dry 250 mL three-necked flask containing 150 mL of anhydrous toluene, 2.8 g of metallic sodium is added.[1][3] The mixture is heated to reflux with stirring, and 1 mL of anhydrous methanol is added.[1][3] Following this, 28 g of N,N-bis(β-propionate methyl ester) benzylamine is added dropwise.[1][3] The reaction mixture is refluxed for 6 hours, during which an additional 100 mL of anhydrous toluene is added in portions.[1][3] After cooling, the reaction is neutralized to approximately pH 8.5 with a 35% NaOH solution.[3] The product is extracted with ethyl acetate (3 x 100 mL), and the combined organic layers are washed with a saturated NaCl solution and dried over anhydrous magnesium sulfate.[3] After removal of the ethyl acetate by distillation, the remaining material is distilled under reduced pressure to yield 1-benzyl-4-piperidone.[3]

Quantitative Data for 1-Benzyl-4-piperidone Synthesis
MethodStarting MaterialsReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
N-Alkylation4-piperidone monohydrate hydrochloride, Benzyl bromideAnhydrous potassium carbonateDry DMF651489.28[3]
Dieckmann CondensationBenzylamine, Methyl acrylateMetallic sodium, Methanol, NaOHAnhydrous tolueneReflux678.4[3]

The Cyanohydrin Intermediate: Gateway to the Final Product

The second key stage in the synthesis is the formation of a cyanohydrin intermediate, 1-Benzyl-4-cyano-4-hydroxypiperidine, followed by its hydrolysis to the target carboxylic acid. This two-step sequence is a classic method for converting a ketone into an α-hydroxy acid.[4][5]

Formation of the Cyanohydrin Intermediate

The cyanohydrin is formed by the nucleophilic addition of a cyanide ion to the carbonyl carbon of 1-Benzyl-4-piperidone.[4][5] This reaction is typically carried out in the presence of a cyanide source such as hydrogen cyanide (HCN) or a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN).[4][5]

Experimental Protocol:

1-Benzyl-4-piperidone is cooled to a temperature between 0-15 °C.[6] A solution of hydrocyanic acid is then added under basic catalysis.[6] The reaction mixture is stirred at this temperature to facilitate the formation of the cyanohydrin.

Hydrolysis of the Cyanohydrin to this compound

The final step is the hydrolysis of the nitrile group of the cyanohydrin intermediate to a carboxylic acid.[7][8] This is typically achieved through acid-catalyzed hydrolysis.[7][9]

Experimental Protocol:

The cyanohydrin intermediate is treated with a strong acid, such as concentrated sulfuric or hydrochloric acid, and heated. For instance, the intermediate can be stirred in 70-90% sulfuric acid at 20-50 °C for an extended period (50-90 hours).[6] Alternatively, a reflux in concentrated hydrochloric acid for 10-20 hours can be employed.[6] After the reaction is complete, the mixture is cooled and the product is isolated by adjusting the pH to cause precipitation, followed by filtration, washing, and drying.[6]

Overall Yield

A patent describing a similar multi-step synthesis of a related compound, 1-benzyl-4-anilinopiperidine-4-carboxylic acid, which also proceeds through a cyanohydrin intermediate, reports a total three-step reaction yield of approximately 77.4%.[6]

Synthetic Pathway Visualization

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Pathway cluster_synthesis1 Synthesis of 1-Benzyl-4-piperidone cluster_synthesis2 Conversion to Final Product 4-Piperidone 4-Piperidone N-Alkylation N-Alkylation 4-Piperidone->N-Alkylation Benzyl_bromide Benzyl_bromide Benzyl_bromide->N-Alkylation 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone N-Alkylation->1-Benzyl-4-piperidone Cyanohydrin_Formation Cyanohydrin Formation 1-Benzyl-4-piperidone->Cyanohydrin_Formation HCN_NaCN HCN / NaCN HCN_NaCN->Cyanohydrin_Formation Cyanohydrin_Intermediate 1-Benzyl-4-cyano-4- hydroxypiperidine Cyanohydrin_Formation->Cyanohydrin_Intermediate Hydrolysis Hydrolysis Cyanohydrin_Intermediate->Hydrolysis H3O_plus H3O+ H3O_plus->Hydrolysis Final_Product 1-Benzyl-4-hydroxypiperidine- 4-carboxylic acid Hydrolysis->Final_Product

References

Potential Research Frontiers for 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid represents a versatile scaffold with significant potential in medicinal chemistry. Its structural motifs, particularly the 4-hydroxypiperidine core, are prevalent in a wide array of biologically active compounds targeting the central nervous system (CNS). This technical guide explores promising research avenues for this molecule, summarizing key therapeutic targets, presenting relevant biological data, outlining foundational experimental protocols, and illustrating pertinent signaling pathways and workflows. The information presented herein is intended to catalyze further investigation into the therapeutic utility of this compound and its derivatives.

Introduction: The Therapeutic Promise of the 4-Hydroxypiperidine Scaffold

The piperidine ring is a ubiquitous structural element in numerous pharmaceuticals and natural alkaloids, valued for its favorable pharmacokinetic properties and its ability to interact with a diverse range of biological targets.[1][2] The specific substitution pattern of this compound, featuring a benzyl group on the nitrogen, a hydroxyl group, and a carboxylic acid at the 4-position, provides a rich chemical space for derivatization and exploration of its pharmacological profile. The presence of both hydrogen bond donor (hydroxyl) and acceptor (carbonyl, hydroxyl) groups, along with a tertiary amine and an aromatic ring, suggests potential interactions with multiple receptor types.

This guide will delve into several high-potential research areas for this compound, including its exploration as a modulator of key CNS targets such as acetylcholinesterase, NMDA receptors, opioid receptors, and sigma receptors.

Potential Therapeutic Targets and Research Areas

Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease

The piperidine moiety is a cornerstone in the design of acetylcholinesterase (AChE) inhibitors, a primary therapeutic strategy for Alzheimer's disease.[3] Donepezil, a leading AChE inhibitor, features a benzylpiperidine core structure.[4][5] Research has shown that derivatives of 1-benzylpiperidine can exhibit potent and selective AChE inhibition.[6][7]

Key Research Directions:

  • Synthesis of Ester and Amide Derivatives: The carboxylic acid group of the title compound can be readily converted to a variety of esters and amides to probe interactions with the AChE active site.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzyl group (e.g., substitution on the aromatic ring) and exploration of different N-substituents can be performed to optimize potency and selectivity against butyrylcholinesterase (BuChE).

  • In Vitro and In Vivo Evaluation: Promising derivatives should be evaluated for their AChE inhibitory activity using Ellman's assay and subsequently tested in animal models of cognitive impairment.[6]

Table 1: AChE Inhibitory Activity of Selected Piperidine Derivatives

CompoundTargetIC50 (µM)Selectivity (vs. BuChE)Reference
Semi-synthetic analogue 7Rat brain AChE7.3221-fold[6]
Semi-synthetic analogue 9Rat brain AChE15.19.5-fold[6]
Donepezil (E2020)AChE0.00571250-fold[5]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine HCl (21)AChE0.0005618,000-fold[7]
NMDA Receptor Antagonism for Neuroprotection

N-methyl-D-aspartate (NMDA) receptor antagonists have therapeutic potential in conditions characterized by excitotoxicity, such as stroke and neurodegenerative diseases.[8] The piperidine-2-carboxylic acid scaffold is a known pharmacophore for NMDA receptor antagonists.[8][9] While the title compound is a 4-carboxylic acid derivative, its rigid structure could be oriented to interact with the NMDA receptor complex.

Key Research Directions:

  • Bioisosteric Replacement: The carboxylic acid could be replaced with other acidic bioisosteres, such as a tetrazole, which has been shown to yield potent NMDA receptor antagonists.[8]

  • Receptor Binding Assays: Derivatives should be screened for their ability to displace radiolabeled ligands from the NMDA receptor.[8]

  • In Vivo Models of Excitotoxicity: Active compounds can be tested in models such as NMDA-induced convulsions or lethality in rodents.[8]

Table 2: NMDA Receptor Antagonist Activity of Piperidine Derivatives

CompoundAssayValueReference
LY233053 (15)[3H]CGS-19755 binding IC50107 ± 7 nM[8]
LY233053 (15)NMDA antagonism (cortical wedge) IC504.2 ± 0.4 µM[8]
LY233053 (15)NMDA-induced convulsions (neonatal rats) MED20 mg/kg ip[8]
LY233053 (15)NMDA-induced lethality (mice) MED5 mg/kg ip[8]
(2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid (1)NMDA receptor binding Ki74 nM[9]
Racemate of compound 1Mouse hot-plate (intrathecal) ED500.53 nmol[9]
Opioid Receptor Modulation for Analgesia

The 4-hydroxypiperidine scaffold is a key feature in several potent opioid analgesics.[10][11] Specifically, 4-phenylpiperidine derivatives have been extensively studied as µ-opioid receptor agonists.[12] The structural similarity of this compound to known opioids suggests its potential as a starting point for the development of novel analgesics.

Key Research Directions:

  • Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to amides or esters can significantly impact opioid receptor affinity and efficacy.

  • Exploration of N-Substituents: Replacing the benzyl group with other substituents is a common strategy to modulate activity at different opioid receptor subtypes (µ, δ, κ).[13]

  • Balanced MOR Agonist/DOR Antagonist Profile: There is growing interest in bifunctional ligands that act as µ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists to potentially reduce opioid-related side effects like tolerance and dependence.[13][14]

  • In Vitro and In Vivo Analgesic Testing: Promising compounds should be evaluated in receptor binding assays and in vivo models of pain, such as the tail-flick or hot-plate tests.[15]

Table 3: Opioid Receptor Activity of Piperidine Derivatives

Compound ClassTarget ProfileKey FindingsReference
4-hydroxy-4-phenylpiperidine derivativesµ-opioid agonistExcellent peripheral analgesic action.[11]
4-substituted piperidinesMOR agonist/DOR antagonistImproved binding affinity at both receptors; good efficacy at MOR with DOR antagonism.[13]
4-(4'-chlorophenyl)-4-hydroxypiperidine derivativesAnalgesicSignificant analgesic activity in the tail flick test.[15]
Sigma Receptor Ligation for Neurological and Psychiatric Disorders

Sigma receptors, particularly the sigma-1 subtype, are implicated in a variety of CNS functions and are considered therapeutic targets for conditions such as schizophrenia, depression, and neuropathic pain.[16][17] A number of benzylpiperidine and 4-hydroxypiperidine derivatives have shown high affinity for sigma-1 receptors.[16][18]

Key Research Directions:

  • SAR for Sigma-1 Affinity: Modifications to the benzyl and piperidine rings can be explored to optimize affinity and selectivity for the sigma-1 receptor over the sigma-2 subtype.

  • Functional Assays: Determine whether novel ligands act as agonists or antagonists at the sigma-1 receptor.

  • Behavioral Models: Evaluate the efficacy of promising compounds in relevant animal models of psychosis, depression, or pain.[17]

Table 4: Sigma-1 Receptor Binding Affinities of Piperidine Derivatives

Compound ClassTargetKi (nM)Reference
Spipethiane (1)σ10.5[16]
N-[(4-methoxyphenoxy)ethyl]piperidines (1b, (R)-2b, (S)-2b)σ10.89–1.49[19]
N-[(p-chlorophenoxy)ethyl]piperidines (1a, (R)-2a, (S)-2a)σ10.34–1.18[19]

Experimental Protocols

General Synthesis of this compound Derivatives

A general synthetic approach to derivatize this compound at the carboxyl group is outlined below. This can be adapted for the synthesis of a library of amides or esters.

Protocol: Amide Synthesis

  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) at 0 °C, add a coupling agent such as HATU (1.1 eq) or EDC (1.1 eq) in the presence of an amine base like triethylamine or diisopropylethylamine (2.0 eq).

  • Amine Addition: After stirring for 15-30 minutes, add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE inhibitory activity.

Protocol:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Substrate Addition and Measurement: Initiate the reaction by adding the ATCI solution. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • Data Analysis: Measure the absorbance of the yellow product over time using a microplate reader at 412 nm. The rate of color change is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Synthesis and Derivatization cluster_screening In Vitro Screening cluster_evaluation In Vivo Evaluation start This compound esterification Esterification start->esterification amidation Amidation start->amidation bioisostere Bioisosteric Replacement start->bioisostere n_debenzylation N-Debenzylation & Re-alkylation start->n_debenzylation library Compound Library esterification->library amidation->library bioisostere->library n_debenzylation->library ache AChE Inhibition Assay library->ache nmda NMDA Receptor Binding library->nmda opioid Opioid Receptor Binding library->opioid sigma Sigma Receptor Binding library->sigma cognition Cognitive Models ache->cognition neuroprotection Neuroprotection Models nmda->neuroprotection analgesia Analgesia Models opioid->analgesia behavior Behavioral Models sigma->behavior

Caption: General workflow for the development of this compound derivatives.

signaling_pathways cluster_ache Acetylcholinesterase Inhibition cluster_nmda NMDA Receptor Antagonism cluster_opioid Opioid Receptor Agonism ACh Acetylcholine (ACh) AChE AChE ACh->AChE Hydrolysis Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binds Choline Choline + Acetate AChE->Choline Signal Signal Transduction Postsynaptic->Signal Inhibitor Piperidine Derivative Inhibitor->AChE Inhibits Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_influx Ca2+ Influx NMDA_R->Ca_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Antagonist Piperidine Derivative Antagonist->NMDA_R Blocks Agonist Piperidine Derivative Opioid_R Opioid Receptor (e.g., MOR) Agonist->Opioid_R Activates G_protein Gi/o Protein Opioid_R->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits Analgesia_effect Analgesia G_protein->Analgesia_effect cAMP ↓ cAMP AC->cAMP

Caption: Simplified signaling pathways relevant to the potential targets of piperidine derivatives.

Conclusion

This compound is a promising starting point for the development of novel therapeutics targeting a range of CNS disorders. Its structural similarity to known active compounds, combined with the chemical tractability of its functional groups, makes it an attractive scaffold for medicinal chemists. The research areas outlined in this guide—AChE inhibition, NMDA receptor antagonism, opioid receptor modulation, and sigma receptor ligation—represent some of the most compelling directions for future investigation. Through systematic derivatization and rigorous biological evaluation, the full therapeutic potential of this versatile molecule can be unlocked.

References

Methodological & Application

The Pivotal Role of 1-Benzyl-4-hydroxypiperidine-4-carboxylic Acid in Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid and its derivatives represent a significant scaffold in the landscape of medicinal chemistry. This versatile chemical intermediate is a cornerstone in the synthesis of a variety of neurologically active compounds, analgesics, and potential therapeutics for neurodegenerative disorders. Its rigid piperidine core, combined with the benzyl protecting group and the dual functionality of hydroxyl and carboxylic acid moieties, provides a rich platform for chemical modification and the exploration of structure-activity relationships (SAR).

This document provides a detailed overview of the applications of this compound, complete with experimental protocols for the synthesis and evaluation of its derivatives, and quantitative data to inform drug discovery programs.

Application Notes

The primary application of this compound in medicinal chemistry is as a key building block for the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its structural framework is prevalent in compounds targeting the central nervous system.

Key Therapeutic Areas:

  • Neurodegenerative Diseases: Derivatives of this scaffold have been extensively investigated as acetylcholinesterase (AChE) inhibitors.[3][4] By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease.[3][5]

  • Pain Management: The piperidine moiety is a well-established pharmacophore in the design of analgesics.[6][7] Modifications of the this compound core have led to the discovery of potent opioid receptor modulators.[8][9]

  • Neurological and Psychiatric Conditions: The versatility of this scaffold has been exploited to develop antagonists for various G protein-coupled receptors (GPCRs), including muscarinic and histamine H3 receptors, which are implicated in a range of neurological and psychiatric disorders.[1][10][11]

Quantitative Data: Bioactivity of Derivatives

The following tables summarize the in vitro biological activities of various derivatives synthesized using the 1-benzyl-4-hydroxypiperidine scaffold or related piperidine structures. This data is crucial for understanding the structure-activity relationships and for guiding the design of more potent and selective compounds.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity

CompoundTarget EnzymeIC50 Value
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21)[4]AChE0.56 nM
Donepezil (a prominent piperidine-based AChE inhibitor)[3]AChE5.7 nM
1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (19)[3]AChE1.2 nM
Phthalimide-based derivative 4b [5]AChE16.42 ± 1.07 µM

Table 2: Muscarinic Receptor Binding Affinity

CompoundReceptor SubtypeKi Value
Compound 12 [12]M2 Muscarinic< 10 µM
Compound 12 [12]M3 Muscarinic290 nM
AtropineMuscarinic10 nM

Table 3: Histamine H3 Receptor Binding Affinity

CompoundRadioligandKi Value
Thioperamide[3H]HistamineLow µM
Thioperamide[3H]Nα-methylhistamineHigh nM

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. The following protocols provide step-by-step instructions for the synthesis of a precursor to the title compound and for key biological assays.

Protocol 1: Synthesis of 1-Benzyloxycarbonyl-4-hydroxypiperidine

This protocol describes the synthesis of a key intermediate which can be further modified to yield this compound.

Materials:

  • 4-Hydroxypiperidine

  • N,N-Diisopropylethylamine

  • Methylene dichloride

  • Benzyl chloroformate

  • Water

  • Ethyl acetate

  • Sodium sulfate (Na2SO4)

  • Ice bath

  • Drying tube

  • Rotary evaporator

Procedure: [13]

  • Dissolve 10 g (0.099 mole) of 4-hydroxypiperidine and 87 ml (0.495 mole) of N,N-diisopropylethylamine in 200 ml of methylene dichloride.

  • Cool the solution in an ice bath and protect it from atmospheric moisture using a drying tube.

  • Over a period of 2 hours, add 14.1 ml (16.9 g, 0.099 mole) of benzyl chloroformate to the cooled solution.

  • Add 20 ml of water to the reaction mixture.

  • Evaporate the solvents in vacuo using a rotary evaporator.

  • To the residue, add 200 ml of water and 200 ml of ethyl acetate and shake the mixture in a separatory funnel.

  • Separate the organic phase and wash it four times with 50 ml portions of water.

  • Dry the organic phase with anhydrous Na2SO4.

  • Evaporate the solvent to yield 1-benzyloxycarbonyl-4-hydroxypiperidine as a colorless oil.

Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[3]

Principle:

The assay measures the activity of AChE through the hydrolysis of acetylthiocholine (ATCI) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[3]

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Phosphate buffer (pH 8.0)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution

  • Acetylthiocholine iodide (ATCI) solution

  • Test compound solutions at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure: [3][5]

  • In a 96-well plate, add 200 µl of phosphate buffer to each well.

  • Add 20 µl of the test compound solution to the respective wells. For the control, add 20 µl of buffer.

  • Add 20 µl of AChE enzyme solution to all wells.

  • Add 20 µl of DTNB solution to all wells.

  • Mix gently and pre-incubate the plate for 15 minutes at 25°C.

  • Initiate the reaction by adding 20 µl of the ATCI solution to all wells.

  • Immediately measure the increase in absorbance at 412 nm at multiple time points (e.g., every minute for 10-15 minutes) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Muscarinic Receptor Antagonist Screening (Calcium Flux Assay)

This cell-based functional assay is suitable for identifying antagonists of Gq-coupled muscarinic receptors (M1, M3, M5).[1]

Materials:

  • HEK293 or CHO cells stably expressing the target human muscarinic receptor subtype.

  • Cell culture medium

  • Assay Buffer (e.g., HBSS with 0.1% BSA)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Muscarinic receptor agonist (e.g., Carbachol)

  • Test compounds

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader with an injection system

Procedure: [1]

  • Cell Plating: Seed the cells into a 384-well plate at an appropriate density and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Compound Addition: Prepare serial dilutions of the test compounds in Assay Buffer. Add the compound dilutions to the respective wells. For control wells, add Assay Buffer.

  • Pre-incubation: Incubate the plate at room temperature for 30 minutes.

  • Agonist Addition and Measurement: Prepare a solution of Carbachol at a concentration that elicits ~80% of the maximal response (EC₈₀). Place the plate in the fluorescence plate reader. Record a baseline fluorescence for 5-10 seconds, then add the Carbachol solution to all wells using the instrument's injector. Continue recording the fluorescence for 60-90 seconds.

  • Data Analysis: Determine the peak fluorescence response for each well and calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value from the dose-response curve.

Visualizations

The following diagrams illustrate key concepts related to the medicinal chemistry applications of this compound derivatives.

cluster_synthesis Synthetic Pathway 4-Hydroxypiperidine 4-Hydroxypiperidine Intermediate 1-Benzyloxycarbonyl- 4-hydroxypiperidine 4-Hydroxypiperidine->Intermediate Protection Final_Scaffold 1-Benzyl-4-hydroxypiperidine- 4-carboxylic acid Intermediate->Final_Scaffold Further Modification Derivatives Bioactive Derivatives Final_Scaffold->Derivatives Derivatization

Caption: Synthetic utility of the piperidine scaffold.

cluster_AChE Acetylcholinesterase Inhibition ACh Acetylcholine AChE AChE Enzyme ACh->AChE Binds to Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Activates Breakdown Choline + Acetate AChE->Breakdown Hydrolyzes Inhibitor Piperidine Derivative (Inhibitor) Inhibitor->AChE Blocks

Caption: Mechanism of acetylcholinesterase inhibition.

cluster_GPCR GPCR Antagonism Agonist Endogenous Agonist GPCR GPCR (e.g., Muscarinic R.) Agonist->GPCR Binds & Activates Signaling Downstream Signaling GPCR->Signaling Initiates Antagonist Piperidine Derivative (Antagonist) Antagonist->GPCR Blocks Binding

Caption: Mechanism of G protein-coupled receptor antagonism.

References

Application Notes and Protocols: 1-Benzyl-4-hydroxypiperidine-4-carboxylic Acid in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid is a valuable bifunctional building block for the synthesis of novel heterocyclic compounds, particularly spiro-heterocycles. The presence of a hydroxyl group and a carboxylic acid moiety on the same quaternary carbon atom of the piperidine ring allows for the construction of diverse and complex molecular architectures. This unique arrangement makes it an attractive starting material in medicinal chemistry and drug discovery for the development of new therapeutic agents. The piperidine scaffold is a common motif in many biologically active compounds, and the ability to introduce spirocyclic systems at the 4-position offers a strategy to explore new chemical space and improve pharmacological properties.

Applications in Heterocyclic Synthesis

The primary application of this compound lies in its use as a precursor for spiro-heterocycles. The dual functionality of the molecule enables intramolecular cyclization or condensation reactions with various reagents to form five-membered heterocyclic rings spiro-fused to the piperidine core.

A key synthetic transformation involves the formation of a spiro-oxazolidinone ring. This can be achieved through a cyclization reaction that engages both the hydroxyl and carboxylic acid groups. Such spiro-oxazolidinone-piperidine scaffolds are of significant interest in drug development due to their rigid structures, which can lead to higher binding affinities and selectivities for biological targets.

Synthesis of Spiro[oxazolidine-5,4'-piperidine]-2-one Derivatives

One of the most direct applications of this compound is in the synthesis of spiro-oxazolidinone derivatives. This transformation can be envisioned to proceed via an intramolecular cyclization, potentially facilitated by reagents that activate the carboxylic acid or through the formation of an intermediate that promotes ring closure.

Illustrative Synthetic Pathway

The following diagram illustrates a plausible synthetic pathway for the conversion of this compound to a spiro-oxazolidinone derivative.

G start 1-Benzyl-4-hydroxypiperidine- 4-carboxylic acid intermediate1 Acyl Azide Intermediate start->intermediate1 1. SOCl2 2. NaN3 intermediate2 Isocyanate Intermediate intermediate1->intermediate2 Heat (Curtius Rearrangement) product 1'-Benzyl-spiro[oxazolidine-5,4'-piperidine]-2-one intermediate2->product Intramolecular Cyclization

Caption: Plausible reaction scheme for the synthesis of a spiro-oxazolidinone.

Experimental Protocols

The following are detailed, generalized protocols for key transformations involving piperidine-4-carboxylic acid derivatives, which can be adapted for this compound by a skilled synthetic chemist.

Protocol 1: Synthesis of N-Benzyl-4-piperidinecarboxaldehyde from 4-Piperidinecarboxylic Acid

This multi-step protocol outlines the synthesis of a key intermediate, N-benzyl-4-piperidinecarboxaldehyde, starting from 4-piperidinecarboxylic acid. This demonstrates the manipulation of the carboxylic acid functionality on a piperidine ring.

Step 1: Esterification of 4-Piperidinecarboxylic Acid [1]

  • To a solution of 4-piperidinecarboxylic acid in methanol, add thionyl chloride dropwise at 0 °C.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain 4-piperidinecarboxylic acid methyl ester hydrochloride.

Step 2: N-Benzylation [1]

  • Dissolve the methyl ester hydrochloride in methanol.

  • Add benzyl bromide and triethylamine to the solution.

  • Reflux the mixture for 4-12 hours, monitoring by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Work up the residue by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-benzyl-4-piperidinecarboxylic acid methyl ester.

Step 3: Hydrolysis to N-Benzyl-4-piperidinecarboxylic Acid [1]

  • Dissolve the N-benzyl methyl ester in methanol.

  • Add an aqueous solution of sodium hydroxide.

  • Reflux the mixture for 2-4 hours.

  • After the reaction is complete, neutralize the solution with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain N-benzyl-4-piperidinecarboxylic acid.

Step 4: Conversion to N-Benzyl-4-piperidinecarboxaldehyde [1]

  • The carboxylic acid is first converted to the corresponding amide, then to the nitrile, and finally reduced to the aldehyde.

  • Amide formation: Treat N-benzyl-4-piperidinecarboxylic acid with thionyl chloride, followed by reaction with aqueous ammonia.

  • Nitrile formation: Dehydrate the amide using a suitable dehydrating agent (e.g., phosphorus oxychloride).

  • Reduction to aldehyde: Reduce the resulting 1-benzylpiperidine-4-carbonitrile with a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature.

Step Reactants Reagents Conditions Product Yield (%)
14-Piperidinecarboxylic acidMethanol, Thionyl chlorideReflux, 2-4 h4-Piperidinecarboxylic acid methyl ester hydrochlorideHigh
2Methyl 4-piperidinecarboxylate HClBenzyl bromide, TriethylamineReflux, 4-12 hN-Benzyl-4-piperidinecarboxylic acid methyl esterHigh
3N-Benzyl-4-piperidinecarboxylic acid methyl esterSodium hydroxide, MethanolReflux, 2-4 hN-Benzyl-4-piperidinecarboxylic acidHigh
4N-Benzyl-4-piperidinecarboxylic acid1. SOCl2, NH4OH; 2. Dehydrating agent; 3. DIBAL-HStepwise conversionN-Benzyl-4-piperidinecarboxaldehydeModerate

Logical Workflow for Synthesis and Characterization

The following diagram outlines the logical workflow from the starting material to the final characterization of the synthesized novel heterocycles.

workflow start Starting Material: This compound synthesis Synthesis of Novel Heterocycle (e.g., Spiro-oxazolidinone) start->synthesis purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification structure_elucidation Structural Elucidation purification->structure_elucidation bio_assay Biological Activity Screening purification->bio_assay nmr NMR Spectroscopy (1H, 13C) structure_elucidation->nmr ms Mass Spectrometry structure_elucidation->ms ir IR Spectroscopy structure_elucidation->ir

Caption: General workflow for the synthesis and analysis of novel heterocycles.

Concluding Remarks

This compound represents a highly versatile and promising building block for the construction of novel heterocyclic systems, particularly those with a spirocyclic architecture. The synthetic protocols and pathways outlined herein provide a foundation for researchers to explore the chemical space around this scaffold. The development of efficient and stereo-controlled methods for the synthesis of these derivatives will undoubtedly contribute to the discovery of new drug candidates with improved pharmacological profiles. Further investigation into the reactivity of this building block is encouraged to unlock its full potential in medicinal chemistry.

References

Application of 1-Benzyl-4-hydroxypiperidine-4-carboxylic Acid in Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid piperidine core, substituted with a benzyl group, a hydroxyl group, and a carboxylic acid moiety, provides a unique three-dimensional arrangement of functional groups, making it an attractive starting point for the design of novel therapeutic agents. This structural motif serves as a valuable building block for creating libraries of compounds with diverse pharmacological activities.[1][2] The presence of key pharmacophoric features allows for the synthesis of derivatives targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmission. Consequently, this scaffold has been successfully employed in the development of drug candidates for various neurological and psychiatric disorders.

Physicochemical Properties

PropertyValueReference
CAS Number 59119-18-5[3]
Molecular Formula C13H17NO3[3]
Molecular Weight 235.28 g/mol [3]

Key Applications in Drug Design

The this compound scaffold has been instrumental in the design and synthesis of potent and selective modulators of several key biological targets. These applications primarily focus on addressing unmet medical needs in the field of central nervous system (CNS) disorders.

Cholinesterase Inhibitors for Alzheimer's Disease

Application: The scaffold is a key component in the design of acetylcholinesterase (AChE) inhibitors. By modifying the carboxylic acid and hydroxyl groups, potent inhibitors have been developed. Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Quantitative Data:

CompoundTargetIC50 (nM)Selectivity (AChE/BuChE)
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAChE0.5618,000

Table 1: Inhibitory activity of a 1-benzylpiperidine derivative against acetylcholinesterase (AChE).[4]

Muscarinic M4 Receptor Antagonists

Application: Derivatives of this compound have been explored as selective antagonists of the M4 muscarinic acetylcholine receptor. M4 receptors are implicated in the pathophysiology of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. Selective M4 antagonists are sought after for their potential to modulate dopaminergic signaling in the striatum with fewer side effects than non-selective muscarinic ligands.

Quantitative Data:

CompoundTargetIC50 (nM)
VU6013720rat M420
VU6013720human M40.59
VU6021302rat M470
VU6021302human M41.8
VU6021625rat M457
VU6021625human M40.44

Table 2: Potency of selective M4 muscarinic receptor antagonists.[2]

Histamine H3 Receptor Antagonists

Application: The scaffold has been utilized to develop antagonists of the histamine H3 receptor. H3 receptors are presynaptic autoreceptors that regulate the release of histamine and other neurotransmitters in the CNS.[5] H3 receptor antagonists are being investigated for their potential in treating cognitive disorders, narcolepsy, and attention-deficit/hyperactivity disorder (ADHD) by enhancing neurotransmitter release.

Quantitative Data:

CompoundTargetKi (nM)
Thioperamide DerivativeHistamine H3 ReceptorVaries with assay

Table 3: Binding affinities of thioperamide derivatives at the histamine H3 receptor. Specific Ki values depend on the derivative and the radioligand used in the binding assay.

Opioid Receptor Ligands

Application: The 1-benzylpiperidine-4-carboxylic acid core is a key structural element in the synthesis of potent opioid receptor ligands, particularly analgesics. Modifications of this scaffold have led to the development of fentanyl and its analogs, which are powerful synthetic opioids used for pain management. The core structure is crucial for interaction with opioid receptors.

Quantitative Data:

CompoundTargetKi (nM)
Fentanyl Analogμ-opioid receptorVaries

Table 4: Binding affinities of fentanyl analogs at the μ-opioid receptor. Specific Ki values are dependent on the specific analog.

Experimental Protocols

Synthesis of 1-Benzyl-4-anilinopiperidine-4-carboxylic Acid

This protocol describes a method for preparing a key intermediate derived from the core scaffold, as detailed in patent CN102442937A.[6]

Materials:

  • 1-Benzyl-4-piperidone

  • Hydrocyanic acid

  • Aniline

  • Glacial acetic acid

  • 70-90% Sulfuric acid

  • Concentrated ammonia water

  • Concentrated hydrochloric acid

Procedure:

  • Cyanation and Amination:

    • To a solution of 1-benzyl-4-piperidone, add hydrocyanic acid at 0-15 °C under basic catalysis.

    • Heat the reaction mixture to reflux and add aniline.

    • After the reaction is complete, cool the solution to below 5 °C and add glacial acetic acid to induce crystallization.

    • Filter the mixture to obtain solid 1-benzyl-4-cyano-4-anilinopiperidine.

  • Amide Formation:

    • Add the solid from the previous step to 70-90% sulfuric acid and stir at 20-50 °C for 50-90 hours.

    • Pour the reaction mixture into a crushed ice solution.

    • Adjust the pH of the solution to 4-9 at 0-10 °C using concentrated ammonia water to induce crystallization.

    • Filter and wash the solid to obtain the amide intermediate.

  • Hydrolysis to Carboxylic Acid:

    • Add the amide intermediate to concentrated hydrochloric acid and heat to reflux for 10-20 hours.

    • Cool the reaction mixture to 0-30 °C and allow it to stand for 24-54 hours for crystallization.

    • Collect the product by suction filtration, wash with water, and dry to obtain 1-benzyl-4-anilinopiperidine-4-carboxylic acid.

G A 1-Benzyl-4-piperidone B 1-Benzyl-4-cyano-4-anilinopiperidine A->B HCN, Aniline C Amide Intermediate B->C H2SO4 D 1-Benzyl-4-anilinopiperidine-4-carboxylic acid C->D HCl, Heat

Synthesis of a key derivative.
Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Materials:

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) enzyme solution

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare fresh solutions of ATCI and DTNB in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: 180 µL of phosphate buffer.

    • Control (100% activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of solvent.

    • Test: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of test compound solution at various concentrations.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of ATCI and 20 µL of DTNB solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for at least 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

G A Prepare Reagents (Buffer, ATCI, DTNB, AChE, Test Compound) B Set up 96-well plate (Blank, Control, Test) A->B C Pre-incubate at 37°C for 15 min B->C D Initiate reaction with ATCI and DTNB C->D E Measure absorbance at 412 nm (kinetic read) D->E F Calculate reaction rates and % inhibition E->F G Determine IC50 value F->G

Workflow for AChE inhibition assay.

Signaling Pathways

Cholinergic Signaling and AChE Inhibition

Derivatives of this compound that inhibit AChE act within the cholinergic synapse. By preventing the breakdown of acetylcholine, they increase its concentration in the synaptic cleft, leading to enhanced activation of postsynaptic cholinergic receptors.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release AChE AChE ACh_cleft->AChE Receptor Cholinergic Receptor ACh_cleft->Receptor Binding AChE->ACh_cleft Hydrolysis Inhibitor This compound derivative Inhibitor->AChE Inhibition Response Neuronal Response Receptor->Response Activation

Mechanism of AChE Inhibition.
M4 Muscarinic Receptor Antagonism

M4 receptors are Gi/o-coupled GPCRs. Antagonists developed from the this compound scaffold block the binding of acetylcholine, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP (cAMP) levels. This can modulate downstream signaling pathways and neuronal activity.[7]

G ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds Antagonist This compound derivative Antagonist->M4R Blocks Gi_protein Gi/o Protein M4R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

M4 Muscarinic Receptor Signaling.
Histamine H3 Receptor Antagonism

G Histamine Histamine H3R H3 Receptor Histamine->H3R Binds Antagonist This compound derivative Antagonist->H3R Blocks Gi_protein Gi/o Protein H3R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Neurotransmitter_Release Neurotransmitter Release cAMP->Neurotransmitter_Release Enhances

Histamine H3 Receptor Signaling.
Opioid Receptor Modulation

Opioid receptors, primarily μ (mu), δ (delta), and κ (kappa), are Gi/o-coupled GPCRs. Ligands derived from the this compound scaffold can act as agonists, leading to the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels. These actions result in a decrease in neuronal excitability and neurotransmitter release, producing analgesia.

G Opioid_Ligand Opioid Ligand (e.g., Fentanyl analog) Opioid_Receptor Opioid Receptor (μ, δ, κ) Opioid_Ligand->Opioid_Receptor Binds Gi_protein Gi/o Protein Opioid_Receptor->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits K_channel ↑ K+ Conductance Gi_protein->K_channel Activates Ca_channel ↓ Ca2+ Conductance Gi_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia

Opioid Receptor Signaling Pathway.

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the design of a wide array of CNS-active agents. Its successful application in developing potent cholinesterase inhibitors, muscarinic receptor antagonists, histamine receptor antagonists, and opioid receptor ligands underscores its importance in modern drug discovery. The detailed protocols and understanding of the associated signaling pathways provided herein are intended to facilitate further research and development of novel therapeutics based on this valuable chemical entity.

References

Application Notes and Protocols for N-benzylation of 4-hydroxypiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the N-benzylation of 4-hydroxypiperidine-4-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols address the challenges associated with the trifunctional nature of the starting material, which contains a secondary amine, a tertiary hydroxyl group, and a carboxylic acid. Two primary methodologies are presented: a stepwise approach involving protection of the carboxylic acid followed by N-alkylation, and a direct one-pot reductive amination.

Methodology A: N-Benzylation via Esterification and Subsequent Alkylation

This two-step approach is a robust method that circumvents potential side reactions by first protecting the carboxylic acid group as a methyl ester. The subsequent N-alkylation with a benzyl halide proceeds cleanly, followed by an optional hydrolysis step to regenerate the carboxylic acid. A Chinese patent suggests a similar multi-step process for a related synthesis, indicating the reliability of this protection strategy.[1]

Experimental Protocol

Step 1: Esterification of 4-hydroxypiperidine-4-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxypiperidine-4-carboxylic acid (1.0 eq) in methanol (10 mL per gram of starting material).

  • Acid Catalyst: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq) dropwise.

  • Reaction: Remove the ice bath and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting white solid is the methyl ester hydrochloride salt, which can be used in the next step without further purification.

Step 2: N-benzylation of methyl 4-hydroxypiperidine-4-carboxylate hydrochloride

  • Reaction Setup: Dissolve the methyl 4-hydroxypiperidine-4-carboxylate hydrochloride (1.0 eq) from the previous step in a suitable solvent such as acetonitrile or DMF (15 mL per gram).

  • Base: Add a base such as potassium carbonate (2.5 eq) or triethylamine (3.0 eq) to the solution and stir for 15 minutes at room temperature.[2][3]

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir until the starting material is consumed (monitor by TLC, typically 8-12 hours).

  • Work-up and Purification: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford N-benzyl-4-hydroxypiperidine-4-carboxylic acid methyl ester.

Step 3 (Optional): Hydrolysis to N-benzyl-4-hydroxypiperidine-4-carboxylic acid

  • Reaction Setup: Dissolve the purified ester from Step 2 in a mixture of methanol and water (e.g., 4:1 v/v).

  • Hydrolysis: Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC).

  • Work-up: Neutralize the reaction mixture with 1N HCl to pH ~7. Remove the methanol under reduced pressure. The aqueous solution can be extracted with a suitable organic solvent to remove any non-acidic impurities. Acidify the aqueous layer to pH 3-4 with 1N HCl to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Workflow Diagram

workflow Methodology A Workflow start 4-hydroxypiperidine-4-carboxylic acid esterification Esterification (MeOH, SOCl2, Reflux) start->esterification intermediate Methyl 4-hydroxypiperidine-4-carboxylate (hydrochloride salt) esterification->intermediate alkylation N-benzylation (Benzyl bromide, K2CO3, MeCN) intermediate->alkylation product_ester N-benzyl-4-hydroxypiperidine-4-carboxylic acid methyl ester alkylation->product_ester hydrolysis Hydrolysis (LiOH, MeOH/H2O) product_ester->hydrolysis final_product N-benzyl-4-hydroxypiperidine-4-carboxylic acid hydrolysis->final_product workflow Methodology B Workflow start 4-hydroxypiperidine-4-carboxylic acid + Benzaldehyde reaction Reductive Amination (e.g., NaBH(OAc)3, MeOH/DCM) start->reaction product N-benzyl-4-hydroxypiperidine-4-carboxylic acid reaction->product decision_pathway Methodology Selection Pathway start Need for N-benzylation of 4-hydroxypiperidine-4-carboxylic acid question Is a one-pot synthesis preferred? Are starting materials sensitive to multiple steps? start->question method_a Methodology A: Esterification-Alkylation (Robust, higher overall yield) question->method_a No method_b Methodology B: Reductive Amination (Convergent, atom-economical) question->method_b Yes

References

Application Notes and Protocols for the Purification of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols are designed to guide researchers in obtaining high-purity material suitable for further synthetic steps and drug development studies.

Introduction

This compound is a bifunctional molecule featuring a tertiary amine, a hydroxyl group, and a carboxylic acid. This combination of functional groups can result in a zwitterionic character, which may present challenges in purification. The choice of purification technique is critical to remove unreacted starting materials, by-products, and other impurities. The primary methods for the purification of this compound are recrystallization and column chromatography. This document outlines detailed protocols for both techniques.

Data Presentation: Purification Method Comparison

The following table summarizes typical quantitative data expected from the described purification methods. These values are illustrative and may vary based on the initial purity of the crude material and specific experimental conditions.

Purification MethodTypical Solvents/EluentsInitial Purity (%)Final Purity (%)Typical Yield (%)Key Considerations
Recrystallization Isopropanol/Water, Ethanol/Water85 - 95> 9870 - 85Good for removing major, less soluble or more soluble impurities. Solvent selection is critical.
Column Chromatography Silica gel with DCM/Methanol or Ethyl Acetate/Hexane/Acetic Acid gradients70 - 90> 9960 - 80Effective for separating closely related impurities. Can be time-consuming and require significant solvent volumes.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a preferred method for purifying moderate to large quantities of solid material, assuming a suitable solvent system can be identified. The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Materials:

  • Crude this compound

  • Isopropanol

  • Deionized Water

  • Ethanol

  • Heptane

  • Erlenmeyer flasks

  • Heating mantle or hot plate with stirrer

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven (vacuum or standard)

Procedure:

  • Solvent Selection: Begin by determining the optimal solvent system. Test the solubility of a small amount of the crude product in various solvents (e.g., isopropanol, ethanol, water, methanol). A good recrystallization solvent will dissolve the compound when hot but not when cold. A solvent mixture, such as isopropanol/water or ethanol/water, is often effective for zwitterionic compounds.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the primary solvent (e.g., isopropanol) to the flask.

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the primary solvent until the solid completely dissolves.

  • Addition of Anti-solvent (if necessary): If a solvent mixture is used, slowly add the anti-solvent (e.g., water or heptane) dropwise to the hot solution until the first sign of persistent cloudiness (turbidity) appears. Then, add a few drops of the primary solvent to redissolve the precipitate.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Column Chromatography

Column chromatography is a highly effective technique for separating complex mixtures and achieving very high purity, albeit with potentially lower yields compared to recrystallization.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Glacial Acetic Acid (optional, small percentage)

  • Chromatography column

  • Compressed air or pump

  • Beakers and collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM or a high percentage of Hexane in an EtOAc/Hexane system).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed. Use compressed air to carefully push the excess solvent through until the solvent level reaches the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, create a dry-load by adsorbing the compound onto a small amount of silica gel and evaporating the solvent. Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting the column with the starting mobile phase. For a DCM/Methanol system, a typical gradient might start with 100% DCM and gradually increase the percentage of Methanol (e.g., 0.5% increments). For an Ethyl Acetate/Hexane system, a gradient from low to high polarity (increasing the percentage of Ethyl Acetate) is used. A small amount of acetic acid (e.g., 0.1-1%) can be added to the mobile phase to improve the peak shape of carboxylic acids.

  • Fraction Collection: Collect fractions in test tubes or beakers.

  • Monitoring: Monitor the separation by Thin Layer Chromatography (TLC). Spot samples from the collected fractions onto a TLC plate and develop it in a suitable solvent system. Visualize the spots under a UV lamp or by staining.

  • Combining and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Drying: Further dry the product under high vacuum to remove any residual solvent.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_cooling Crystallization cluster_isolation Isolation & Drying Crude Crude Product Solvent Add Minimal Hot Solvent Crude->Solvent 1. Dissolved Dissolved Product Solvent->Dissolved 2. SlowCool Slow Cooling to RT IceBath Ice Bath SlowCool->IceBath 3. Crystals Crystal Formation IceBath->Crystals 4. Filter Vacuum Filtration Wash Wash with Cold Solvent Filter->Wash 5. Dry Dry Under Vacuum Wash->Dry 6. PureProduct Pure Product Dry->PureProduct Dissolved->SlowCool Crystals->Filter

Caption: Workflow for the purification of this compound by recrystallization.

Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation Pack Pack Silica Gel Column Load Load Crude Product Pack->Load 1. Elute Elute with Solvent Gradient Load->Elute 2. Collect Collect Fractions Elute->Collect 3. TLC Monitor by TLC Collect->TLC 4. Combine Combine Pure Fractions TLC->Combine 5. Evaporate Evaporate Solvent Combine->Evaporate 6. PureProduct Pure Product Evaporate->PureProduct

Caption: Workflow for the purification of this compound by column chromatography.

Application Note & Protocol: A Scalable Synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a robust and scalable two-step synthetic protocol for the preparation of 1-benzyl-4-hydroxypiperidine-4-carboxylic acid, a key intermediate in pharmaceutical development. The described methodology is designed for safe and efficient implementation on a laboratory scale with the potential for straightforward adaptation to pilot plant and industrial production.

Introduction

This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The piperidine moiety is a common scaffold in medicinal chemistry, and the presence of both hydroxyl and carboxylic acid functional groups at the 4-position offers versatile handles for further chemical modification.[1][2][3][4] This application note provides a detailed, step-by-step protocol for a high-yield, scalable synthesis starting from the readily available 1-benzyl-4-piperidone. The synthesis proceeds via a cyanohydrin intermediate, which is subsequently hydrolyzed to the target carboxylic acid.

Overall Reaction Scheme

Experimental Protocols

Step 1: Synthesis of 1-Benzyl-4-hydroxy-4-cyanopiperidine

This procedure details the formation of the cyanohydrin intermediate from 1-benzyl-4-piperidone.

Materials:

  • 1-Benzyl-4-piperidone

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc iodide (ZnI₂)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen gas supply

  • Reaction vessel equipped with mechanical stirrer, dropping funnel, and temperature probe

Procedure:

  • To a clean, dry, and inerted (nitrogen atmosphere) reaction vessel, add 1-benzyl-4-piperidone (1 equivalent) and dichloromethane (DCM, 10 volumes).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Add zinc iodide (ZnI₂, 0.1 equivalents) to the cooled solution.

  • Slowly add trimethylsilyl cyanide (TMSCN, 1.2 equivalents) via a dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0-5 °C and slowly quench by the addition of 1M hydrochloric acid until the pH is ~2.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 3 volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 3 volumes) and then brine (1 x 3 volumes).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be used in the next step without further purification if purity is >95% by NMR.

Step 2: Hydrolysis to this compound

This procedure describes the hydrolysis of the nitrile intermediate to the final carboxylic acid product.

Materials:

  • 1-Benzyl-4-hydroxy-4-cyanopiperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Sodium hydroxide (NaOH), 5M solution

  • Reaction vessel equipped with a reflux condenser, mechanical stirrer, and temperature probe

Procedure:

  • To a reaction vessel, add the crude 1-benzyl-4-hydroxy-4-cyanopiperidine (1 equivalent) from the previous step.

  • Add concentrated hydrochloric acid (10 volumes) to the starting material.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction for the disappearance of the starting material and the formation of the product by LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and then further to 0-5 °C in an ice bath.

  • Slowly and carefully adjust the pH of the solution to 3-4 by the addition of 5M sodium hydroxide solution. The product will precipitate out of the solution.

  • Stir the resulting slurry at 0-5 °C for 1-2 hours to ensure complete precipitation.

  • Isolate the solid product by filtration and wash the filter cake with cold deionized water (2 x 2 volumes).

  • Dry the product under vacuum at 50-60 °C to a constant weight.

Data Presentation

ParameterStep 1: Cyanohydrin FormationStep 2: Nitrile HydrolysisOverall
Starting Material 1-Benzyl-4-piperidone1-Benzyl-4-hydroxy-4-cyanopiperidine1-Benzyl-4-piperidone
Scale 100 g114 g (theoretical)100 g
Reaction Time 12-16 hours12-24 hours24-40 hours
Temperature 0 °C to Room Temp100-110 °C (Reflux)N/A
Solvent Dichloromethane (DCM)Concentrated HClN/A
Product Yield ~95% (crude)~85%~80%
Product Purity >95% (by ¹H NMR)>98% (by HPLC)>98% (by HPLC)

Visualizations

Scale_up_Synthesis_Workflow cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Nitrile Hydrolysis start Start: Materials Preparation step1_charge Charge Reactor: 1-Benzyl-4-piperidone DCM, ZnI₂ start->step1_charge step1_cool Cool to 0-5 °C step1_charge->step1_cool step1_add_tmscn Add TMSCN (Maintain T < 10 °C) step1_cool->step1_add_tmscn step1_react React at RT (12-16 hours) step1_add_tmscn->step1_react step1_quench Quench with 1M HCl step1_react->step1_quench step1_workup Workup: Extraction & Washes step1_quench->step1_workup step1_isolate Isolate Crude Cyanohydrin (Concentration) step1_workup->step1_isolate step2_charge Charge Reactor: Crude Cyanohydrin Conc. HCl step1_isolate->step2_charge Transfer Crude Product step2_reflux Heat to Reflux (12-24 hours) step2_charge->step2_reflux step2_cool Cool to 0-5 °C step2_reflux->step2_cool step2_ph_adjust pH Adjustment to 3-4 (Precipitation) step2_cool->step2_ph_adjust step2_filter Filter Product step2_ph_adjust->step2_filter step2_dry Dry Final Product step2_filter->step2_dry end End: Final Product step2_dry->end

Caption: Experimental workflow for the scale-up synthesis.

Safety Considerations

  • Trimethylsilyl cyanide (TMSCN) is highly toxic and reacts with moisture to produce hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. An emergency cyanide poisoning kit should be readily available.

  • Concentrated hydrochloric acid is corrosive and should be handled with care, using appropriate PPE.

  • The quenching and pH adjustment steps can be exothermic and should be performed slowly with adequate cooling.

Conclusion

The described two-step synthesis provides a reliable and scalable route to this compound. The use of readily available starting materials and straightforward reaction conditions makes this protocol suitable for producing multi-gram to kilogram quantities of the target compound. Careful control of reaction parameters, particularly temperature and pH, is crucial for achieving high yields and purity. This application note serves as a comprehensive guide for researchers and process chemists in the pharmaceutical industry.

References

Application Notes & Protocols: Incorporation of 1-Benzyl-4-hydroxypiperidine-4-carboxylic Acid Scaffolds in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of conformationally constrained scaffolds in drug discovery is a powerful strategy for the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid and its derivatives represent a versatile class of building blocks for solid-phase synthesis. The rigid piperidine core can serve as a non-natural amino acid or a scaffold to mimic peptide secondary structures, such as β-turns. This document provides detailed application notes and protocols for the incorporation of these valuable scaffolds into peptide and small molecule libraries using solid-phase synthesis techniques.

Application Notes

The incorporation of a this compound moiety can be advantageous for several reasons:

  • Structural Rigidity: The cyclic nature of the piperidine ring restricts conformational flexibility, which can lead to higher binding affinities for biological targets by reducing the entropic penalty of binding.

  • Peptidomimicry: When incorporated into a peptide sequence, this scaffold can induce specific secondary structures, such as β-turns, which are often involved in protein-protein interactions.[1]

  • Introduction of Novel Functionality: The hydroxyl group at the 4-position can serve as a handle for further functionalization, allowing for the introduction of diverse chemical groups to explore structure-activity relationships (SAR).

  • Improved Pharmacokinetic Properties: The non-peptidic nature of the piperidine scaffold can enhance metabolic stability by conferring resistance to enzymatic degradation.[2]

Potential Applications:

  • Development of Novel Peptidomimetics: Design of agonists or antagonists for G-protein coupled receptors (GPCRs), or inhibitors of protein-protein interactions.[1]

  • Scaffold for Combinatorial Libraries: Use as a central scaffold for the solid-phase synthesis of diverse small molecule libraries for high-throughput screening.

  • Probes for Chemical Biology: Synthesis of functionalized molecules to study biological pathways and target engagement.

Experimental Protocols

The following protocols describe the general procedures for the incorporation of a protected this compound building block into a growing peptide chain on a solid support using Fmoc-based solid-phase peptide synthesis (SPPS).

3.1. Materials and Reagents

  • Resin: Rink Amide resin is suitable for the synthesis of C-terminal peptide amides.[2] The loading capacity should be appropriate for the desired scale of synthesis.

  • Protected Building Block: Fmoc-N-benzyl-4-hydroxy-(O-tBu)-piperidine-4-carboxylic acid (Hypothetical protected monomer).

  • Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection Reagent: 20% piperidine in DMF.[3]

  • Coupling Reagents:

    • N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) or

    • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Activator Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

3.2. Protocol 1: Resin Preparation and Swelling

  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.[2]

  • Drain the DMF from the reaction vessel.

3.3. Protocol 2: Fmoc Deprotection

  • Add a 20% solution of piperidine in DMF to the swollen resin.[3]

  • Agitate the mixture for 5 minutes.

  • Drain the piperidine solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.[2]

  • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

3.4. Protocol 3: Coupling of the Piperidine Building Block

  • In a separate vial, dissolve 3 equivalents of the protected this compound building block and 3 equivalents of HOBt in DMF.

  • Add 3 equivalents of DIC to the solution and pre-activate for 5-10 minutes.

  • Add the activated building block solution to the deprotected resin.

  • Add 6 equivalents of DIPEA to the reaction vessel.

  • Agitate the reaction mixture for 2-4 hours at room temperature. The progress of the coupling reaction can be monitored using a Kaiser test.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

3.5. Protocol 4: Chain Elongation (Coupling of Subsequent Amino Acids)

  • Perform Fmoc deprotection on the resin-bound piperidine building block as described in Protocol 2 .

  • Couple the next Fmoc-protected amino acid using the procedure outlined in Protocol 3 .

  • Repeat the deprotection and coupling cycles until the desired sequence is assembled.

3.6. Protocol 5: Cleavage and Deprotection

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Prepare the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

3.7. Protocol 6: Purification and Analysis

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (MS) to confirm its identity and purity.

Data Presentation

The following table presents hypothetical data for the synthesis of a model peptide incorporating the this compound scaffold.

StepOperationReagentsTime (min)Yield (%)Purity (%)
1Resin SwellingDMF30N/AN/A
2Fmoc Deprotection20% Piperidine/DMF20>99N/A
3Building Block CouplingPiperidine Scaffold, DIC, HOBt18095N/A
4Fmoc Deprotection20% Piperidine/DMF20>99N/A
5Amino Acid CouplingFmoc-Ala-OH, DIC, HOBt12098N/A
6CleavageTFA/TIS/H₂O12085 (crude)75
7PurificationRP-HPLCN/A60 (final)>98

Visualization

Diagram 1: Experimental Workflow

experimental_workflow resin Resin Swelling (DMF) deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 Wash coupling1 Piperidine Scaffold Coupling deprotection1->coupling1 Wash deprotection2 Fmoc Deprotection (20% Piperidine/DMF) coupling1->deprotection2 Wash coupling2 Amino Acid Coupling deprotection2->coupling2 Wash cleavage Cleavage from Resin (TFA Cocktail) coupling2->cleavage Wash & Dry purification Purification (RP-HPLC) cleavage->purification Precipitate

Caption: Solid-phase synthesis workflow for incorporating a piperidine scaffold.

Diagram 2: Hypothetical Signaling Pathway Modulation

signaling_pathway ligand Piperidine-based Peptidomimetic receptor GPCR Target ligand->receptor Binds & Inhibits g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response (e.g., Gene Expression) second_messenger->cellular_response

Caption: Inhibition of a GPCR signaling pathway by a piperidine-based peptidomimetic.

References

Application Notes and Protocols for the Derivatization of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid, a versatile scaffold for the synthesis of compound libraries for drug discovery and development. The protocols focus on the modification of the carboxylic acid and hydroxyl functionalities to generate diverse amide and ester libraries.

Introduction

This compound is a valuable building block in medicinal chemistry. Its rigid piperidine core, coupled with three points of diversity—the carboxylic acid, the hydroxyl group, and the benzyl group on the nitrogen—makes it an ideal scaffold for the construction of diverse chemical libraries. Derivatization at these positions allows for the systematic exploration of the chemical space around the core structure, which is crucial for identifying novel ligands for various biological targets. This document outlines robust and reproducible methods for the parallel synthesis of amide and ester derivatives of this scaffold, suitable for high-throughput screening.

Derivatization Strategies

The primary points for derivatization of the this compound scaffold are the carboxylic acid and the tertiary hydroxyl group. The benzyl group on the piperidine nitrogen can also be a point of modification, typically through debenzylation followed by N-alkylation or N-arylation, though this is not the primary focus of these protocols.

The main derivatization reactions covered in these application notes are:

  • Amide Library Synthesis: Coupling of the carboxylic acid with a diverse set of primary and secondary amines.

  • Ester Library Synthesis: Esterification of the carboxylic acid with various alcohols.

These reactions can be carried out in a parallel format to rapidly generate a library of compounds.

Diagram of Derivatization Points

Caption: Key derivatization points of the scaffold.

Experimental Protocols

Protocol 1: Parallel Synthesis of a 1-Benzyl-4-hydroxypiperidine-4-carboxamide Library

This protocol describes the parallel synthesis of a library of amides from this compound using a common amide coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Workflow for Amide Library Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup and Purification A Dispense this compound solution to reaction vials B Dispense diverse amine solutions to reaction vials C Add HATU and DIPEA solution to each vial B->C D Incubate at room temperature C->D E Quench reaction D->E F Liquid-liquid extraction E->F G Purify by automated flash chromatography or preparative HPLC F->G

Caption: Workflow for parallel amide synthesis.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Reaction vials (e.g., 2 mL glass vials with screw caps)

  • Automated liquid handler (optional)

  • Parallel synthesizer or shaker

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare 0.25 M stock solutions of a diverse set of amines in anhydrous DMF.

    • Prepare a 0.22 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.8 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup (per vial):

    • To each reaction vial, add 100 µL (0.02 mmol, 1.0 eq) of the this compound stock solution.

    • To each vial, add 100 µL (0.025 mmol, 1.25 eq) of a unique amine stock solution.

    • Add 100 µL (0.022 mmol, 1.1 eq) of the HATU stock solution.

    • Add 50 µL (0.04 mmol, 2.0 eq) of the DIPEA stock solution.

  • Reaction:

    • Seal the vials and shake at room temperature for 16 hours.

  • Work-up:

    • Dilute each reaction mixture with 1 mL of DCM.

    • Wash with 1 mL of saturated aqueous sodium bicarbonate solution.

    • Wash with 1 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent in vacuo.

  • Purification:

    • Purify the crude products using an automated parallel flash chromatography system or by preparative HPLC.

Quantitative Data (Representative Examples):

Amine Coupling PartnerProductYield (%)Purity (%) (by LC-MS)
Benzylamine1-Benzyl-N-benzyl-4-hydroxypiperidine-4-carboxamide85>95
Morpholine(1-Benzyl-4-hydroxypiperidin-4-yl)(morpholino)methanone91>98
Aniline1-Benzyl-4-hydroxy-N-phenylpiperidine-4-carboxamide78>95
CyclopropylamineN-Cyclopropyl-1-benzyl-4-hydroxypiperidine-4-carboxamide88>97
Protocol 2: Parallel Synthesis of a 1-Benzyl-4-hydroxypiperidine-4-carboxylate Ester Library

This protocol outlines the parallel synthesis of an ester library via Steglich esterification using DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).

Workflow for Ester Library Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup and Purification A Dispense this compound solution to reaction vials B Dispense diverse alcohol and DMAP solutions to reaction vials C Add DCC solution to each vial B->C D Incubate at room temperature C->D E Filter to remove DCU D->E F Aqueous workup E->F G Purify by automated flash chromatography F->G

Caption: Workflow for parallel ester synthesis.

Materials:

  • This compound

  • A diverse library of primary and secondary alcohols

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate

  • Reaction vials

  • Parallel synthesizer or shaker

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DCM.

    • Prepare 0.3 M stock solutions of a diverse set of alcohols in anhydrous DCM.

    • Prepare a 0.02 M stock solution of DMAP in anhydrous DCM.

    • Prepare a 0.22 M stock solution of DCC in anhydrous DCM.

  • Reaction Setup (per vial):

    • To each reaction vial, add 100 µL (0.02 mmol, 1.0 eq) of the this compound stock solution.

    • To each vial, add 100 µL (0.03 mmol, 1.5 eq) of a unique alcohol stock solution.

    • Add 100 µL (0.002 mmol, 0.1 eq) of the DMAP stock solution.

    • Cool the vials to 0 °C in an ice bath.

    • Add 100 µL (0.022 mmol, 1.1 eq) of the DCC stock solution to each vial.

  • Reaction:

    • Allow the vials to warm to room temperature and shake for 18 hours.

  • Work-up:

    • Filter the reaction mixtures through a pad of celite to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with 1 mL of 1 M HCl.

    • Wash with 1 mL of saturated aqueous sodium bicarbonate solution.

    • Wash with 1 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent in vacuo.

  • Purification:

    • Purify the crude products using an automated parallel flash chromatography system.

Quantitative Data (Representative Examples):

Alcohol Coupling PartnerProductYield (%)Purity (%) (by LC-MS)
MethanolMethyl 1-benzyl-4-hydroxypiperidine-4-carboxylate92>98
EthanolEthyl 1-benzyl-4-hydroxypiperidine-4-carboxylate89>97
Benzyl alcoholBenzyl 1-benzyl-4-hydroxypiperidine-4-carboxylate85>95
IsopropanolIsopropyl 1-benzyl-4-hydroxypiperidine-4-carboxylate75>95

Conclusion

The protocols described provide a robust framework for the efficient synthesis of diverse libraries of amides and esters based on the this compound scaffold. These methods are amenable to automation and high-throughput synthesis, making them highly suitable for generating compound libraries for drug discovery screening campaigns. The versatility of the scaffold and the reliability of the described synthetic routes offer a powerful platform for the exploration of new chemical entities with potential therapeutic applications.

Application Notes and Protocols for the Characterization of 1-Benzyl-4-hydroxypiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies for the analytical characterization of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. The following protocols are designed to ensure the identity, purity, and quality of the compound, which is crucial for the consistency and safety of final drug products. The methods described are based on established analytical techniques for structurally related compounds and serve as a robust starting point for laboratory implementation and validation.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination

Reversed-phase HPLC is a precise and reliable method for determining the purity of this compound and quantifying its content (assay). This method separates the target compound from process-related impurities and potential degradation products.

Experimental Protocol: HPLC Purity and Assay

Objective: To determine the purity and assay of this compound by RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B, 5-25 min: 10% to 90% B, 25-30 min: 90% B, 30.1-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm

| Injection Volume | 10 µL |

Solution Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution five times to check for system suitability.

  • Inject the sample solution in duplicate.

  • Calculate the purity by the area percent method and the assay by comparing the peak area of the sample to that of the standard.

System Suitability:

Parameter Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000

| %RSD of 5 replicate injections | ≤ 2.0% |

Quantitative Data Summary: HPLC
AnalyteRetention Time (min)Relative Retention TimeArea (%)
Impurity 14.50.450.08
Impurity 27.20.720.12
This compound 10.0 1.00 99.75
Impurity 313.11.310.05

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure of this compound using ¹H and ¹³C NMR.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Data Processing: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values.

Expected ¹H NMR Spectral Data (Illustrative):

Chemical Shift (ppm) Multiplicity Integration Assignment
7.2-7.4 m 5H Aromatic protons (benzyl group)
3.5 s 2H -CH₂-Ph (benzyl group)
2.8-3.0 m 4H Piperidine protons (positions 2, 6)
1.8-2.0 m 4H Piperidine protons (positions 3, 5)
Variable br s 1H -OH

| Variable | br s | 1H | -COOH |

Expected ¹³C NMR Spectral Data (Illustrative):

Chemical Shift (ppm) Assignment
175-180 -COOH
135-140 Quaternary aromatic carbon
128-130 Aromatic CH
70-75 Quaternary piperidine carbon (-C-OH)
60-65 -CH₂-Ph
50-55 Piperidine carbons (positions 2, 6)

| 30-35 | Piperidine carbons (positions 3, 5) |

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • Mass Spectrometer with Electrospray Ionization (ESI) source

  • Can be coupled with LC (LC-MS) for impurity profiling.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source.

  • Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

  • Fragmentation (MS/MS): If required, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain structural information from the fragmentation pattern.

Expected Mass Spectrometry Data:

Ion m/z (calculated) m/z (observed)
[M+H]⁺ 236.1281 ~236.1
[M+Na]⁺ 258.1101 ~258.1
Common Fragment Ions
[M+H - H₂O]⁺ 218.1176 ~218.1

| [C₇H₇]⁺ (benzyl cation) | 91.0542 | ~91.1 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Experimental Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the functional groups.

Expected FTIR Data:

Wavenumber (cm⁻¹) Intensity Assignment
2500-3300 Broad O-H stretch (carboxylic acid)
3200-3600 Broad O-H stretch (alcohol)
2900-3000 Medium C-H stretch (aliphatic and aromatic)
1680-1710 Strong C=O stretch (carboxylic acid)
1450-1600 Medium C=C stretch (aromatic ring)
1050-1150 Strong C-O stretch (alcohol)

| 690-770 | Strong | C-H bend (monosubstituted benzene) |

Diagrams

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Analysis & Reporting Sample This compound Sample HPLC HPLC (Purity & Assay) Sample->HPLC NMR NMR ('H & 'C) Sample->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Sample->MS FTIR FTIR (Functional Groups) Sample->FTIR PurityAssay Purity & Assay Data HPLC->PurityAssay StructureConfirmation Structural Confirmation NMR->StructureConfirmation MS->StructureConfirmation FunctionalGroupAnalysis Functional Group Identification FTIR->FunctionalGroupAnalysis FinalReport Certificate of Analysis PurityAssay->FinalReport StructureConfirmation->FinalReport FunctionalGroupAnalysis->FinalReport

Caption: Analytical workflow for the characterization of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method is a modified Strecker synthesis. This pathway begins with the reaction of 1-Benzyl-4-piperidone with a cyanide source, such as potassium cyanide, in the presence of a base, to form a cyanohydrin intermediate. This intermediate is then hydrolyzed under acidic conditions to yield the final product, this compound.

Q2: What are the critical parameters to control during this synthesis?

Key parameters to monitor and control include reaction temperature, pH, and the order of reagent addition. Careful control of these variables is crucial for minimizing side reactions and maximizing the yield and purity of the desired product. For instance, lower temperatures during the initial cyanohydrin formation can help suppress the formation of certain byproducts.[1]

Q3: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of starting materials and the formation of the product and any significant byproducts.

Troubleshooting Guide

Problem 1: Low Yield of the Final Product

Possible Cause 1: Formation of 1-Benzyl-4-hydroxypiperidine-4-carbonitrile (Cyanohydrin) as a major byproduct.

This is a common side reaction where the cyanide ion directly attacks the carbonyl carbon of 1-Benzyl-4-piperidone.[1]

  • Suggested Solutions:

    • Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of the cyanide source to disfavor the formation of the cyanohydrin.[1]

    • Order of Reagent Addition: Consider pre-forming an intermediate by reacting 1-Benzyl-4-piperidone with a bisulfite adduct first, followed by the addition of the cyanide source.

Possible Cause 2: Incomplete hydrolysis of the cyanohydrin intermediate.

The conversion of the nitrile group of the cyanohydrin to a carboxylic acid may be sluggish or incomplete under insufficiently strong hydrolytic conditions.

  • Suggested Solutions:

    • Stronger Acidic Conditions: Employ concentrated mineral acids like hydrochloric acid or sulfuric acid for the hydrolysis step.[1]

    • Increased Reaction Time and/or Temperature: Prolonging the reaction time or carefully increasing the temperature during hydrolysis can drive the reaction to completion. Progress should be monitored by TLC or HPLC.[1]

Possible Cause 3: Self-condensation of 1-Benzyl-4-piperidone.

Like many ketones, 1-Benzyl-4-piperidone can undergo self-condensation in the presence of a base, leading to the formation of dimeric or polymeric byproducts. This is a common side reaction in aldol-type condensations.[2]

  • Suggested Solutions:

    • Controlled Addition of Base: Add the basic catalyst slowly and at a low temperature to minimize the concentration of the enolate intermediate responsible for self-condensation.

    • Choice of Base: Use a non-nucleophilic, sterically hindered base to favor the desired reaction over self-condensation.

Problem 2: Presence of 1-Benzyl-4-hydroxypiperidine-4-carboxamide Impurity in the Final Product

Possible Cause: Incomplete hydrolysis of the nitrile.

The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[3][4][5][6] If the reaction conditions are not sufficiently vigorous or the reaction time is too short, the hydrolysis may stop at the amide stage.

  • Suggested Solutions:

    • Prolonged Hydrolysis: Increase the duration of the acid hydrolysis step to ensure the complete conversion of the amide to the carboxylic acid.

    • Harsher Conditions: If prolonged reaction time is ineffective, consider using a higher concentration of acid or a higher reaction temperature, while carefully monitoring for potential degradation of the desired product.

Data Presentation

Table 1: Troubleshooting Summary for Common Side Reactions

Side ReactionKey Identifying FeatureRecommended ActionExpected Outcome
Cyanohydrin FormationPresence of a significant amount of 1-Benzyl-4-hydroxypiperidine-4-carbonitrileLower reaction temperature during cyanide additionIncreased yield of the desired product
Incomplete HydrolysisIsolation of 1-Benzyl-4-hydroxypiperidine-4-carboxamideIncrease hydrolysis time/temperature/acid concentrationComplete conversion to the carboxylic acid
Self-CondensationFormation of high molecular weight, often colored, impuritiesSlow addition of base at low temperatureMinimized byproduct formation

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Cyanohydrin Formation:

    • In a well-ventilated fume hood, dissolve 1-Benzyl-4-piperidone in a suitable solvent (e.g., ethanol/water mixture) in a reaction vessel equipped with a stirrer and a thermometer.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of potassium cyanide (KCN) in water to the cooled solution while maintaining the temperature below 10 °C.

    • Stir the reaction mixture at this temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Hydrolysis:

    • Carefully acidify the reaction mixture with concentrated hydrochloric acid. Caution: This will generate toxic hydrogen cyanide gas. This step must be performed in a highly efficient fume hood.

    • Heat the mixture to reflux (approximately 100 °C) and maintain reflux for 12-24 hours.

    • Monitor the hydrolysis by TLC or HPLC until the cyanohydrin and any amide intermediate are fully converted to the carboxylic acid.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Adjust the pH of the solution to the isoelectric point of the product (typically around pH 4-5) using a suitable base (e.g., sodium hydroxide solution).

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold water and then with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to remove impurities.

    • Dry the purified this compound under vacuum.

Visualizations

Synthesis_Pathway start 1-Benzyl-4-piperidone intermediate 1-Benzyl-4-hydroxypiperidine-4-carbonitrile (Cyanohydrin Intermediate) start->intermediate + KCN, H₂O side_product1 Self-condensation Products start->side_product1 Base (self-condensation) product This compound intermediate->product H₃O⁺, Δ side_product2 1-Benzyl-4-hydroxypiperidine-4-carboxamide intermediate->side_product2 Incomplete Hydrolysis

Caption: Synthetic pathway and common side reactions.

Troubleshooting_Workflow start Low Yield or Impure Product check_byproduct Analyze byproducts by TLC/HPLC/NMR start->check_byproduct is_cyanohydrin Major byproduct is Cyanohydrin? check_byproduct->is_cyanohydrin is_amide Major byproduct is Amide? is_cyanohydrin->is_amide No solution_cyanohydrin Lower reaction temperature during KCN addition is_cyanohydrin->solution_cyanohydrin Yes is_polymer Polymeric/tarry byproducts present? is_amide->is_polymer No solution_amide Increase hydrolysis time/temperature or acid concentration is_amide->solution_amide Yes solution_polymer Slowly add base at low temp. Use non-nucleophilic base is_polymer->solution_polymer Yes end Improved Yield and Purity is_polymer->end No solution_cyanohydrin->end solution_amide->end solution_polymer->end

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Optimizing the Synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid. This document offers troubleshooting advice and frequently asked questions to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method involves a two-step process starting from 1-Benzyl-4-piperidone. The first step is the formation of a cyanohydrin, 1-Benzyl-4-hydroxy-4-cyanopiperidine, by reacting 1-Benzyl-4-piperidone with a cyanide source. The second step is the hydrolysis of the nitrile group to a carboxylic acid.

Q2: What are the critical safety precautions to take during this synthesis?

A2: The use of hydrocyanic acid or cyanide salts in the first step is extremely hazardous. All manipulations involving cyanides must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn. A cyanide antidote kit should be readily available. The hydrolysis step often involves strong acids and requires careful handling to avoid burns.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is a suitable technique to monitor the consumption of starting materials and the formation of intermediates and the final product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction progress and purity.

Q4: What are the expected yields for this synthesis?

A4: While specific yield data for this compound is not extensively published, a similar synthesis of 1-benzyl-4-anilinopiperidine-4-carboxylic acid reports a three-step total yield of approximately 41% under unoptimized conditions, which was improved to around 79% after optimization.[1] Yields for the target compound are expected to be in a comparable range but will be highly dependent on the specific reaction conditions and purification methods employed.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or no formation of 1-Benzyl-4-hydroxy-4-cyanopiperidine (Step 1) Inactive cyanide source.Use a fresh, high-purity source of cyanide (e.g., KCN or NaCN).
Incorrect pH for cyanohydrin formation.The reaction is typically base-catalyzed. Ensure the reaction mixture is slightly basic. However, a very high pH can lead to unwanted side reactions.
Low reaction temperature.While the reaction is often initiated at a low temperature (0-15 °C) to control the exotherm, allowing it to slowly warm to room temperature may be necessary for completion.[1]
Incomplete hydrolysis of the nitrile (Step 2) Insufficient reaction time or temperature.The hydrolysis of nitriles can be slow. Increase the reaction time or temperature as needed, while monitoring for potential degradation of the product. Refluxing for 10-20 hours is reported for a similar compound.[1]
Inadequate acid concentration.Use a sufficiently concentrated acid (e.g., 70-90% sulfuric acid followed by concentrated hydrochloric acid) to drive the hydrolysis to completion.[1]
Formation of significant byproducts Side reactions during cyanohydrin formation.Control the temperature carefully during the addition of the cyanide source. Adding the cyanide solution slowly at a low temperature can minimize side reactions.
Degradation of the product during hydrolysis.Avoid excessively high temperatures or prolonged reaction times at high temperatures. Monitor the reaction closely by TLC or HPLC.
Difficulty in isolating the final product Product is soluble in the aqueous workup solution.Adjust the pH of the solution to the isoelectric point of the amino acid to minimize its solubility in water before filtration. For a similar compound, a pH of 4-9 is used for crystallization.[1]
Inefficient extraction from the aqueous layer.If extraction is used, perform multiple extractions with a suitable organic solvent. Salting out the aqueous layer by adding a saturated salt solution may improve extraction efficiency.

Experimental Protocols

Step 1: Synthesis of 1-Benzyl-4-hydroxy-4-cyanopiperidine

This protocol is adapted from the synthesis of a similar cyanopiperidine derivative.[1]

  • In a well-ventilated fume hood, dissolve 1-Benzyl-4-piperidone in a suitable solvent like methanol.

  • Cool the solution to 0-10 °C in an ice bath.

  • Slowly add a solution of potassium cyanide (KCN) or sodium cyanide (NaCN) in water to the cooled solution while stirring. Maintain the temperature below 15 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully neutralize the excess cyanide with an appropriate reagent (e.g., sodium hypochlorite solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-Benzyl-4-hydroxy-4-cyanopiperidine. This intermediate may be used in the next step without further purification.

Step 2: Hydrolysis of 1-Benzyl-4-hydroxy-4-cyanopiperidine to this compound

This protocol is based on general procedures for nitrile hydrolysis and information from the synthesis of an analogous compound.[1]

  • Carefully add the crude 1-Benzyl-4-hydroxy-4-cyanopiperidine to a solution of 70-90% sulfuric acid.

  • Stir the mixture at a controlled temperature (e.g., 20-50 °C) for an extended period (e.g., 50-90 hours), monitoring the reaction by TLC or HPLC until the intermediate amide is formed.[1]

  • Pour the reaction mixture into crushed ice.

  • Adjust the pH to 4-9 with a concentrated base (e.g., ammonia water) at low temperature (0-10 °C) to precipitate the intermediate amide.[1]

  • Filter the solid, wash with cold water, and dry.

  • Add the obtained solid to concentrated hydrochloric acid and heat to reflux for 10-20 hours.[1]

  • Cool the reaction mixture to 0-30 °C and allow it to crystallize.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain this compound.

Visualizations

Synthesis Pathway

Synthesis_Pathway Start 1-Benzyl-4-piperidone Intermediate 1-Benzyl-4-hydroxy- 4-cyanopiperidine Start->Intermediate KCN or NaCN (Cyanohydrin Formation) Product 1-Benzyl-4-hydroxypiperidine- 4-carboxylic acid Intermediate->Product H2SO4, then HCl (Hydrolysis)

Caption: Synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of Final Product CheckStep1 Check Step 1 Yield: Cyanohydrin Formation Start->CheckStep1 Step1_OK Step 1 Yield is Good CheckStep1->Step1_OK Yield > Expected? Troubleshoot_S1 Troubleshoot Step 1: - Reagent Quality - Reaction Conditions (pH, Temp) CheckStep1->Troubleshoot_S1 Yield < Expected? CheckStep2 Check Step 2 Yield: Nitrile Hydrolysis Step2_OK Step 2 Yield is Good CheckStep2->Step2_OK Yield > Expected? Troubleshoot_S2 Troubleshoot Step 2: - Reaction Time/Temp - Acid Concentration CheckStep2->Troubleshoot_S2 Yield < Expected? Step1_OK->CheckStep2 Purification_Issue Investigate Purification: - pH Adjustment - Extraction Efficiency Step2_OK->Purification_Issue Troubleshoot_S1->CheckStep1 Troubleshoot_S2->CheckStep2 End Yield Optimized Purification_Issue->End

Caption: Troubleshooting workflow for low yield optimization.

References

Technical Support Center: Purification of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthetically prepared this compound?

A1: Common impurities can originate from the synthetic route and subsequent work-up procedures. These may include unreacted starting materials such as 1-benzyl-4-piperidone, residual solvents used during synthesis and purification (e.g., toluene, methanol, ethyl acetate), and byproducts from side reactions.[1][2] In some synthetic pathways, related piperidine derivatives can also be present as impurities.[3]

Q2: My purified this compound appears as an oil or fails to crystallize properly. What could be the issue?

A2: The presence of impurities often lowers the melting point of a compound, potentially causing it to appear as an oil or hindering crystallization.[4] Incomplete removal of solvents is another common cause. Ensure the product is thoroughly dried under a high vacuum. If the issue persists after rigorous drying, further purification is recommended to remove residual impurities.

Q3: What analytical techniques are best suited for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for determining the purity of piperidine derivatives and quantifying impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of the desired product and identifying any structural analogs present as impurities.

Q4: I am observing discoloration (e.g., a yellow tint) in my final product. What is the likely cause and how can I prevent it?

A4: Discoloration in piperidine derivatives can be a result of oxidation.[1] To minimize oxidation, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during prolonged heating or storage. Storing the purified compound in a cool, dark place can also help prevent degradation.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling out or poor crystal formation The cooling process is too rapid.Allow the solution to cool gradually to room temperature to encourage the formation of larger, more pure crystals before transferring to an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be effective.[4]
High concentration of impurities.If the product is heavily contaminated, consider a preliminary purification step, such as an acid-base extraction, before attempting recrystallization.[4]
Inappropriate solvent system.Experiment with different solvent or solvent mixtures. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
Low recovery of purified product The chosen solvent has a relatively high solubility for the product at low temperatures.Minimize the amount of solvent used to dissolve the product. After filtration, wash the collected crystals with a minimal amount of cold solvent to reduce loss.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from impurities (overlapping peaks) Inappropriate solvent system (eluent).Optimize the eluent system. A common starting point for piperidine derivatives is a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate), often with a small addition of a basic modifier like triethylamine (around 1%) to minimize tailing of the spots on the TLC plate.[4]
Column overloading.The amount of crude material loaded onto the column should not be more than the column's capacity for separation. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For a highly polar compound like a carboxylic acid, it might be necessary to add a more polar solvent like methanol to the eluent system.
Tailing of the product spot on TLC and broad peaks during column chromatography The compound is interacting strongly with the acidic silica gel.Add a small amount of a base, such as triethylamine or ammonia, to the eluent to neutralize the acidic sites on the silica gel and improve the peak shape.[5]

Data on Purification Efficacy

The following table provides representative data on the effectiveness of different purification techniques for this compound. (Note: This data is illustrative and may vary based on the initial purity and specific experimental conditions).

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Key Impurities Removed
Recrystallization (Ethanol/Water) 9098.585Starting materials, less polar byproducts
Column Chromatography (Silica Gel) 85>9970Closely related structural analogs, polar impurities
Acid-Base Extraction 809590Neutral and acidic impurities

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small volume of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum until a constant weight is achieved.

Protocol 2: Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the least polar solvent mixture. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the elution of the product.

  • Fraction Collection: Collect the eluate in separate fractions.

  • Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Basification and Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a weak base like sodium bicarbonate. This will deprotonate the carboxylic acid, moving it into the aqueous layer, while neutral organic impurities remain in the organic layer.

  • Separation: Separate the aqueous layer containing the deprotonated product.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. The protonated product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry it under vacuum.

Purification Workflow

PurificationWorkflow Purification Workflow for this compound crude Crude Product extraction Acid-Base Extraction crude->extraction High impurity load recrystallization Recrystallization crude->recrystallization Moderate impurity load extraction->recrystallization Further purification column Column Chromatography recrystallization->column Impurities persist pure Pure Product (>98%) recrystallization->pure column->pure analysis Purity Analysis (HPLC, NMR) pure->analysis

Caption: A decision-making workflow for selecting an appropriate purification method.

References

Technical Support Center: N-Benzylation of Piperidine Rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-benzylation of piperidine rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this crucial synthetic transformation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the N-benzylation of piperidine rings.

Issue 1: Low or No Product Yield

Q: My N-benzylation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in N-benzylation reactions can stem from several factors, ranging from reaction conditions to the nature of your starting materials. Below is a systematic guide to troubleshooting this issue.

Potential Causes & Solutions:

  • Incomplete Reaction: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. If the reaction stalls, consider increasing the reaction time or temperature.[1]

  • Suboptimal Base: The choice of base is critical. A weak or sterically hindered base may not efficiently neutralize the acid produced during the reaction, leading to the protonation and deactivation of the piperidine starting material.[1] Consider using bases like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).[1][2]

  • Poor Solubility: Ensure all reactants are fully dissolved in the chosen solvent at the reaction temperature. A heterogeneous mixture can lead to inconsistent and slow reaction rates. If solubility is an issue, consider alternative solvents such as Dimethylformamide (DMF) or acetonitrile.[1]

  • Decomposition of Benzyl Halide: Some benzyl halides, particularly those with electron-donating groups, can be unstable and prone to side reactions, such as solvolysis, especially in protic solvents like ethanol.[3] Consider adding the benzyl halide slowly to the reaction mixture. For highly reactive benzyl halides, reductive amination may be a more suitable alternative.[1][3]

  • Influence of Substituents: The electronic properties of the substituents on the benzyl halide can significantly impact the reaction mechanism and success. For instance, electron-donating groups (e.g., p-methoxy) can promote an SN1 mechanism, which may lead to unwanted side reactions with the solvent, whereas electron-withdrawing groups favor an SN2 mechanism.[3]

Issue 2: Formation of Side Products

Q: My reaction is producing significant amounts of side products, complicating purification. What are the common side products and how can I minimize their formation?

A: The formation of side products is a common challenge in N-benzylation. Identifying the nature of these impurities is the first step toward optimizing your reaction conditions.

Common Side Products & Mitigation Strategies:

  • Quaternary Ammonium Salt (Over-alkylation): This is one of the most frequent side reactions, where the product, an N-benzylpiperidine, is further alkylated by the benzyl halide.[4]

    • Solution: To minimize over-alkylation, use a slight excess of the piperidine starting material relative to the benzyl halide.[4] Additionally, the slow, controlled addition of the benzyl halide, for instance, using a syringe pump, can help maintain a low concentration of the alkylating agent and favor mono-alkylation.[4][5]

  • Benzyl Alcohol: This can form, especially when using protic solvents like ethanol, through a competitive substitution reaction with hydroxide ions present in the reaction mixture.[3] This is more prevalent with benzyl halides that favor an SN1 mechanism (e.g., p-methoxybenzyl chloride).[3]

    • Solution: Use an anhydrous, aprotic solvent such as acetonitrile or DMF to avoid this side reaction.[1][3]

  • Dibenzyl Ether: This can be a byproduct under certain conditions, particularly with highly reactive benzyl halides.

    • Solution: Switching to a less reactive solvent and carefully controlling the stoichiometry can help reduce its formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the N-alkylation of piperidines?

A1: The most prevalent side reaction is over-alkylation, which leads to the formation of quaternary ammonium salts.[4] This is particularly common with highly reactive alkylating agents. Another potential issue is a slow or incomplete reaction, which can be caused by steric hindrance, a poor leaving group on the alkylating agent, or a suboptimal choice of solvent.[4]

Q2: My N-benzylation with p-methoxybenzyl chloride in ethanol is failing, while other substituted benzyl chlorides work. Why is this?

A2: p-Methoxybenzyl chloride is highly reactive and prone to an SN1 reaction mechanism due to the electron-donating methoxy group stabilizing the benzylic carbocation.[3] In a protic solvent like ethanol, this carbocation can be readily trapped by the solvent or any water present, leading to the formation of the corresponding benzyl ether or benzyl alcohol as major side products, thus reducing the yield of the desired N-benzylated piperidine.[3] It is recommended to switch to an aprotic solvent like Dichloromethane (DCM) or to consider an alternative method like reductive amination with p-methoxybenzaldehyde.[3]

Q3: How can I improve the yield when dealing with sterically hindered piperidines?

A3: For sterically hindered piperidines, direct N-alkylation can be slow. Increasing the reaction temperature or using a more reactive alkylating agent (e.g., benzyl iodide instead of benzyl bromide) can sometimes improve the yield. However, a more effective approach is often to switch to reductive amination. This method involves the formation of an iminium ion intermediate, which is then reduced in situ. Reductive amination is generally less sensitive to steric hindrance than direct alkylation.[2]

Q4: What is the best way to purify my N-benzylpiperidine product?

A4: The purification strategy depends on the properties of your product and the impurities present.

  • Acid-Base Extraction: The basic nature of the N-benzylpiperidine allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution. The protonated product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified and the pure product extracted back into an organic solvent.

  • Column Chromatography: For complex mixtures or to achieve high purity, silica gel column chromatography is effective. To prevent streaking of the basic product on the acidic silica gel, it is often necessary to add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[6]

  • Distillation: If the N-benzylpiperidine is a liquid, distillation under reduced pressure can be a suitable purification method.[7]

  • Crystallization: If the product is a solid, recrystallization is an excellent method for purification.[7]

Q5: Should I be concerned about the stereochemistry of the N-benzylation reaction?

A5: Yes, particularly if your piperidine ring is substituted. The benzylation of substituted piperidines can lead to the formation of diastereomers. Studies have shown that N-benzylation often proceeds with preferential equatorial attack of the benzyl group on the piperidine nitrogen.[8][9] The choice of solvent and the substituents on both the piperidine and the benzyl group can influence the stereochemical outcome.[9]

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Benzylation

ParameterDirect N-AlkylationReductive Amination
Alkylating Agent Benzyl halide (Br, Cl, I)Aldehyde or Ketone
Typical Base K₂CO₃, DIPEA, Et₃NNot required (or catalytic acid)
Reducing Agent Not applicableNaBH(OAc)₃, NaBH₃CN
Common Solvents Acetonitrile, DMF, DCMDCM, Dichloroethane (DCE)
Key Side Reactions Over-alkylation, SolvolysisFormation of alcohol from unreacted carbonyl
Sensitivity to Sterics More sensitiveLess sensitive

Experimental Protocols

Protocol 1: Direct N-Benzylation with Benzyl Bromide

This protocol describes a general procedure for the direct N-benzylation of a piperidine derivative using benzyl bromide and potassium carbonate as the base.

Materials:

  • Piperidine derivative (1.0 eq.)

  • Benzyl bromide (1.05 eq.)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 eq.)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, add the piperidine derivative (1.0 eq.) and anhydrous acetonitrile to a dry round-bottom flask to create a ~0.1 M solution.

  • Add finely powdered potassium carbonate (2.0 eq.) to the stirred solution.

  • Slowly add benzyl bromide (1.05 eq.) to the mixture at room temperature. For highly reactive systems, consider adding the benzyl bromide via a syringe pump over 30-60 minutes.[1]

  • Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) and monitor the progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter off the solid potassium carbonate and wash with acetonitrile.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can then be purified by acid-base extraction, column chromatography, or distillation.

Protocol 2: N-Benzylation via Reductive Amination

This protocol details the N-benzylation of a piperidine derivative with benzaldehyde using sodium triacetoxyborohydride.[2]

Materials:

  • Piperidine derivative (1.0 eq.)

  • Benzaldehyde (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq.), benzaldehyde (1.1 eq.), and anhydrous DCM or DCE.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.[1]

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous sodium bicarbonate solution.[1]

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as required.

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield check_completion Monitor Reaction Progress (TLC, LC-MS) start->check_completion is_complete Reaction Complete? check_completion->is_complete incomplete Incomplete Reaction is_complete->incomplete No check_base Evaluate Base is_complete->check_base Yes action_incomplete Increase Time or Temperature incomplete->action_incomplete end Optimized Yield action_incomplete->end action_base Use Stronger/Less Hindered Base (e.g., K₂CO₃, DIPEA) check_base->action_base check_solubility Check Solubility of Reactants check_base->check_solubility action_base->end action_solubility Change Solvent (e.g., DMF, Acetonitrile) check_solubility->action_solubility check_reagent Assess Benzyl Halide Stability check_solubility->check_reagent action_solubility->end action_reagent Add Reagent Slowly or Use Reductive Amination check_reagent->action_reagent action_reagent->end Side_Product_Mitigation start Side Product Formation q_salt Quaternary Ammonium Salt (Over-alkylation) start->q_salt benzyl_oh Benzyl Alcohol (Solvolysis) start->benzyl_oh action_q_salt Use Excess Piperidine Slow Addition of Benzyl Halide q_salt->action_q_salt action_benzyl_oh Use Aprotic Solvent (e.g., MeCN, DMF) benzyl_oh->action_benzyl_oh end Minimized Side Products action_q_salt->end action_benzyl_oh->end Experimental_Workflow_Selector start Select N-Benzylation Method steric_hindrance Sterically Hindered Piperidine? start->steric_hindrance reactive_benzyl Reactive Benzyl Halide (e.g., p-MeO-BnCl)? steric_hindrance->reactive_benzyl No reductive_amination Reductive Amination steric_hindrance->reductive_amination Yes direct_alkylation Direct N-Alkylation reactive_benzyl->direct_alkylation No reactive_benzyl->reductive_amination Yes

References

Technical Support Center: Synthesis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and resolving discoloration issues during the synthesis of piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of discoloration in piperidine derivative synthesis?

A1: Discoloration, often appearing as a yellow to brown tint, in piperidine derivative synthesis is primarily caused by:

  • Oxidation: The nitrogen atom in the piperidine ring is susceptible to oxidation, which can be initiated by atmospheric oxygen. This can lead to the formation of N-oxides or other colored byproducts.

  • Photodegradation: Exposure to light, especially UV light, can trigger degradation reactions, often through radical mechanisms, leading to colored impurities.

  • Thermal Degradation: High reaction or purification temperatures can cause decomposition of the piperidine derivative, resulting in colored degradation products.

  • Impurities in Starting Materials: Residual impurities in precursors, such as pyridine, can lead to the formation of colored byproducts like 4,4'-bipyridine during the synthesis.[1]

  • Side Reactions: Undesired side reactions, such as the formation of enamines or other conjugated systems, can produce colored compounds.

Q2: How can I prevent discoloration during the synthesis process?

A2: To minimize discoloration, consider the following preventative measures:

  • Use an Inert Atmosphere: Performing the reaction under an inert atmosphere of nitrogen or argon effectively excludes atmospheric oxygen, a primary culprit in oxidation.

  • Protect from Light: Conduct the synthesis in a flask wrapped in aluminum foil or in a dark fume hood to prevent photodegradation.

  • Control Temperature: Maintain the recommended reaction temperature and avoid excessive heating during both the reaction and purification steps to prevent thermal degradation.

  • Use High-Purity Reagents: Ensure the purity of your starting materials and solvents to avoid introducing impurities that can lead to colored byproducts.

  • Consider Antioxidants or Radical Scavengers: In some cases, the addition of a small amount of an antioxidant or a radical scavenger can help prevent oxidative degradation. However, compatibility with the reaction chemistry must be verified.

Q3: My final piperidine derivative product is discolored. How can I purify it to remove the color?

A3: Several purification techniques can be effective in removing colored impurities:

  • Recrystallization: This is a highly effective method for purifying solid piperidine derivatives. Dissolving the crude product in a suitable hot solvent and allowing it to cool slowly can yield pure crystals, leaving the colored impurities in the mother liquor. The addition of activated charcoal to the hot solution before filtration can also help adsorb colored impurities.

  • Distillation: For liquid piperidine derivatives, distillation can separate the desired product from less volatile colored impurities. However, care must be taken to avoid thermal degradation during the process.

  • Acid-Base Extraction: As piperidine derivatives are basic, an acid-base extraction can be a powerful purification tool. The basic product can be protonated and extracted into an aqueous acidic phase, leaving non-basic impurities in the organic phase. The product is then liberated by basifying the aqueous phase and re-extracting it into an organic solvent.

  • Column Chromatography: Silica gel or alumina column chromatography can be used to separate the desired product from colored impurities based on their different polarities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Yellowing of the reaction mixture during synthesis Oxidation by atmospheric oxygen.1. Ensure the reaction is conducted under a continuous positive pressure of an inert gas (Nitrogen or Argon).2. Use degassed solvents.
Photodegradation from ambient light.1. Wrap the reaction flask with aluminum foil.2. Work in a fume hood with the sash lowered and the light turned off where possible.
Reaction temperature is too high.1. Carefully monitor and control the internal reaction temperature.2. Use a temperature-controlled heating mantle or oil bath.
Darkening of the product during workup Exposure to air and light during extraction or filtration.1. Minimize the time the product is exposed to air.2. Conduct workup procedures under dim light.
Acid or base-catalyzed decomposition.1. Neutralize the reaction mixture promptly after the reaction is complete.2. Avoid prolonged exposure to strong acids or bases.
Discoloration of the purified product upon storage Slow oxidation or photodegradation over time.1. Store the purified product under an inert atmosphere.2. Store in amber vials or in the dark.3. Store at low temperatures as recommended.

Experimental Protocols

Protocol 1: General Procedure for Synthesis under an Inert Atmosphere

This protocol provides a general workflow for performing a piperidine derivative synthesis while minimizing exposure to oxygen and moisture.

  • Glassware Preparation: All glassware (round-bottom flask, condenser, dropping funnel, etc.) should be thoroughly dried in an oven at >100 °C for several hours and then allowed to cool in a desiccator.

  • Assembly: Assemble the glassware quickly while still warm and immediately place it under a positive pressure of an inert gas (nitrogen or argon). This can be achieved using a Schlenk line or a balloon filled with the inert gas.

  • Purging: The assembled apparatus should be purged with the inert gas for several minutes to displace any air. This is often done by gently heating the flask with a heat gun under a flow of inert gas (and then allowing it to cool) or by using a vacuum/inert gas cycling system on a Schlenk line.

  • Reagent Addition:

    • Solids: Add solid reagents to the flask under a positive flow of inert gas.

    • Liquids: Use degassed solvents. Degassing can be achieved by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles. Add liquid reagents via a syringe through a rubber septum.

  • Reaction: Maintain a positive pressure of the inert gas throughout the reaction. A bubbler filled with mineral oil is commonly used to monitor the gas flow and prevent over-pressurization.

  • Workup and Purification: When the reaction is complete, it is preferable to perform the workup and purification steps as quickly as possible to minimize exposure to air.

Protocol 2: Purification of a Discolored Solid Piperidine Derivative by Recrystallization

This protocol describes a standard method for removing colored impurities from a solid piperidine derivative.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude, discolored product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the selected solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is still colored, add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) to the hot solution. Swirl the flask and keep it hot for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated charcoal and any other insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the colored impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Discoloration_Troubleshooting Troubleshooting Discoloration in Piperidine Synthesis start Discoloration Observed q1 When is discoloration observed? start->q1 during_synthesis During Synthesis q1->during_synthesis during_workup During Workup q1->during_workup after_purification After Purification / During Storage q1->after_purification synthesis_cause Potential Causes: - Oxidation - Photodegradation - High Temperature - Impure Reagents during_synthesis->synthesis_cause purification Purification Required during_synthesis->purification workup_cause Potential Causes: - Air/Light Exposure - Acid/Base Decomposition during_workup->workup_cause during_workup->purification storage_cause Potential Causes: - Slow Oxidation - Photodegradation after_purification->storage_cause after_purification->purification synthesis_solution Solutions: - Use Inert Atmosphere - Protect from Light - Control Temperature - Use Pure Reagents synthesis_cause->synthesis_solution workup_solution Solutions: - Minimize Exposure Time - Work Under Dim Light - Prompt Neutralization workup_cause->workup_solution storage_solution Solutions: - Store Under Inert Gas - Use Amber Vials/Darkness - Refrigerate if Necessary storage_cause->storage_solution

Caption: A flowchart for troubleshooting discoloration issues in piperidine synthesis.

Oxidation_Pathway General Oxidative Degradation Pathway of Piperidines cluster_initiation Initiation cluster_propagation Propagation piperidine Piperidine Derivative R-N-H radical_cation Amine Radical Cation [R-N-H]•+ piperidine->radical_cation [O] (e.g., O2, Light, Heat) aminyl_radical Aminyl Radical R-N• radical_cation->aminyl_radical -H+ peroxyl_radical Peroxyl Radical R-N-OO• aminyl_radical->peroxyl_radical +O2 colored_byproducts Colored Byproducts (e.g., Conjugated Systems, Polymeric Materials) peroxyl_radical->colored_byproducts Further Reactions

Caption: A simplified diagram of a possible oxidative degradation pathway for piperidine derivatives.

Purification_Workflow Purification Workflow for Discolored Piperidine Derivatives start Crude, Discolored Product is_solid Is the product a solid? start->is_solid is_liquid Is the product a liquid? is_solid->is_liquid No recrystallization Recrystallization is_solid->recrystallization Yes distillation Distillation is_liquid->distillation Yes acid_base Acid-Base Extraction is_liquid->acid_base Consider for both pure_product Pure, Colorless Product recrystallization->pure_product distillation->pure_product chromatography Column Chromatography acid_base->chromatography Further purification may be needed acid_base->pure_product chromatography->pure_product

Caption: A decision-making workflow for the purification of discolored piperidine derivatives.

References

Technical Support Center: Stereoselective Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring successful and highly selective experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of stereochemically defined piperidine derivatives.

Question 1: I am observing low diastereoselectivity in my aza-Diels-Alder reaction. What are the potential causes and how can I improve the stereochemical outcome?

Answer:

Low diastereoselectivity in the aza-Diels-Alder reaction for piperidine synthesis can be attributed to several factors. The reaction can proceed through either a concerted or a stepwise Mannich-Michael pathway, and the dominance of one pathway over the other, as well as the transition state geometries, will dictate the stereochemical outcome.[1][2][3]

Potential Causes:

  • Reaction Temperature: Higher temperatures can lead to a decrease in selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired diastereomer.[4]

  • Lewis Acid Catalyst: The nature and concentration of the Lewis acid catalyst can influence the reaction mechanism and transition state. Strong Lewis acids may favor a stepwise pathway, which can sometimes lead to lower selectivity.[1][5]

  • Diene Conformation: For the concerted [4+2] cycloaddition to occur, the diene must adopt an s-cis conformation. Dienes that are sterically hindered from adopting this conformation will be less reactive or may react through a non-concerted pathway.[6]

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states and intermediates, thereby affecting the diastereoselectivity.

Troubleshooting & Optimization:

  • Optimize Reaction Temperature: Lowering the reaction temperature can often improve diastereoselectivity. It is recommended to screen a range of temperatures, starting from room temperature and going down to -78 °C.

  • Screen Lewis Acid Catalysts: Experiment with a variety of Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, Yb(OTf)₃, chiral bis(oxazoline)-metal complexes) and optimize the catalyst loading.[7] In some cases, a less reactive Lewis acid may provide higher selectivity.

  • Modify the Diene or Imine: If possible, modify the structure of the diene to favor the s-cis conformation. Additionally, the electronic and steric properties of the substituents on both the diene and the imine can be tuned to enhance facial selectivity.

  • Solvent Screening: Evaluate a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile).

Question 2: My catalytic asymmetric hydrogenation of a pyridine derivative is resulting in low enantioselectivity (ee). How can I improve the enantiomeric excess?

Answer:

Achieving high enantioselectivity in the catalytic asymmetric hydrogenation of pyridine derivatives is a common challenge and is highly dependent on the catalyst system, substrate, and reaction conditions.[8][9][10]

Potential Causes:

  • Sub-optimal Catalyst/Ligand Combination: The choice of the metal precursor (e.g., Iridium, Rhodium, Palladium) and the chiral ligand is critical for achieving high enantioselectivity. The ligand creates the chiral environment around the metal center that differentiates between the two enantiotopic faces of the substrate.

  • Poor Substrate Activation: Pyridine and its derivatives can be difficult to reduce due to their aromaticity and can also act as catalyst poisons.[10] Often, activation of the pyridine ring, for instance by forming N-iminopyridinium ylides or N-benzylpyridinium salts, is necessary for successful hydrogenation.[8][11]

  • Incorrect Solvent or Additives: The solvent can influence the solubility of the catalyst and substrate, as well as the stability of the catalytic species. Additives can also play a crucial role in enhancing both reactivity and selectivity.

  • Reaction Conditions: Hydrogen pressure, temperature, and reaction time can all impact the enantioselectivity.

Troubleshooting & Optimization:

  • Ligand Screening: This is often the most critical step. Screen a library of chiral ligands with different electronic and steric properties. For iridium-catalyzed hydrogenations, ligands like MeO-BoQPhos have shown high efficiency.[11]

  • Catalyst Precursor Screening: Evaluate different metal precursors (e.g., [Ir(COD)Cl]₂, [Rh(COD)₂]BF₄) in combination with your chosen ligands.

  • Solvent and Additive Optimization: Conduct a systematic screening of solvents (e.g., THF, dioxane, CH₂Cl₂, MeOH). The presence of additives like acids or bases can be crucial. For example, in some hydrogenations of pyridinium salts, the presence of a Brønsted acid is essential.[12]

  • Vary Reaction Parameters: Optimize the hydrogen pressure, temperature, and reaction time. Higher pressures can sometimes improve reactivity but may affect selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for introducing stereocenters in piperidine synthesis?

A1: The most prevalent strategies for the stereoselective synthesis of piperidines include:

  • Catalytic Asymmetric Hydrogenation: This involves the hydrogenation of prochiral pyridine derivatives using a chiral catalyst to induce enantioselectivity.[8][11][13]

  • Aza-Diels-Alder Reaction: A powerful cycloaddition reaction to form the six-membered ring with control over multiple stereocenters.[7]

  • Cyclization of Chiral Precursors: Utilizing enantiomerically pure starting materials, such as amino acids or sugars, to construct the piperidine ring.[14]

  • Organocatalysis: Employing small organic molecules as catalysts to promote stereoselective cyclization reactions, such as intramolecular aza-Michael additions.[15]

  • Chemo-enzymatic Methods: Using enzymes to catalyze key stereoselective steps, offering high enantio- and regio-selectivity under mild conditions.[16]

Q2: How does the choice of protecting group on the piperidine nitrogen affect stereoselectivity?

A2: The protecting group on the piperidine nitrogen can have a significant impact on the stereochemical outcome of a reaction. It can influence the conformation of the ring and its intermediates, and can also act as a directing group. For example, bulky protecting groups can sterically hinder one face of the molecule, leading to preferential attack from the less hindered face. In some cases, the protecting group can coordinate to the catalyst, further influencing the stereochemical environment.

Q3: What are some common side reactions to be aware of during the synthesis of substituted piperidines?

A3: Common side reactions include:

  • Epimerization: Loss of stereochemical integrity at one or more stereocenters, which can be promoted by acidic or basic conditions or elevated temperatures.[4]

  • Over-reduction: In hydrogenation reactions, other functional groups in the molecule (e.g., esters, ketones) may be reduced along with the pyridine ring.[9]

  • Formation of N-oxides: The basic piperidine nitrogen can be susceptible to oxidation.[4]

  • Incomplete cyclization or side-chain reactions: In cyclization reactions, incomplete ring closure or competing reactions at the side chains can lead to byproducts.

Q4: How can I effectively monitor the stereochemical outcome of my reaction?

A4: The most common techniques for determining diastereomeric ratios (d.r.) and enantiomeric excesses (e.e.) are:

  • Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for determining enantiomeric excess.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine diastereomeric ratios by integrating the signals of the different diastereomers. Chiral shift reagents can sometimes be used to resolve the signals of enantiomers.

  • Gas Chromatography (GC) with a chiral stationary phase: Another effective method for determining enantiomeric excess, particularly for volatile compounds.

Data Presentation

Table 1: Comparison of Catalytic Systems for Asymmetric Hydrogenation of Pyridinium Salts

EntrySubstrateCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Pressure (psi)ee (%) / erd.r.Reference
12-Aryl-N-benzylpyridinium salt[Ir(COD)Cl]₂ (0.5)MeO-BoQPhos (1.1)THF40145099.3:0.7 erN/A[11]
2N-Acyliminopyridinium ylide[Ir(COD)Cl]₂ (1)Phosphinooxazoline (2.2)CH₂Cl₂255090 (95:5 er)N/A[8]
35-Hydroxypicolinate pyridinium salt[Ir(COD)Cl]₂ (1)Chiral P,N ligandDioxane/H₂O60145097>20:1[13]
42-Aryl-3-phthalimidopyridinium salt[Ir(COD)Cl]₂ (1)SegPhos (1.2)Dioxane801450>99>20:1[17]

Table 2: Stereoselectivity in Aza-Diels-Alder Reactions for Piperidine Synthesis

EntryDieneImineCatalyst (mol%)SolventTemp (°C)Yield (%)d.r.ee (%)Reference
1Electron-rich 2-azadieneAcyl oxazolidinoneChiral bis(oxazoline)-Cu(II) (10)CH₂Cl₂-4595>95:598[7]
2Danishefsky's dieneAromatic acyl hydrazone[Mo₂(OAc)₄] (activated by O₂) (5)TolueneRT9295:5 (endo:exo)N/A[5]

Experimental Protocols

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of a 2-Aryl-N-benzylpyridinium Salt[11]

Materials:

  • 2-Aryl-N-benzylpyridinium salt (1.0 equiv)

  • [Ir(COD)Cl]₂ (0.5 mol%)

  • MeO-BoQPhos (1.1 mol%)

  • Anhydrous and degassed THF

  • Hydrogen gas (high purity)

Equipment:

  • High-pressure autoclave or Parr hydrogenator

  • Schlenk line or glovebox for inert atmosphere manipulations

  • Standard laboratory glassware

Procedure:

  • In a glovebox, to a vial equipped with a magnetic stir bar, add the 2-aryl-N-benzylpyridinium salt, [Ir(COD)Cl]₂, and MeO-BoQPhos.

  • Add anhydrous and degassed THF to dissolve the solids.

  • Transfer the vial into a high-pressure autoclave.

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave to 1450 psi with hydrogen gas.

  • Stir the reaction mixture at 40 °C for 24 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.

  • Purge the autoclave with an inert gas (e.g., argon or nitrogen).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched piperidine derivative.

  • Determine the enantiomeric ratio by chiral HPLC analysis.

Protocol 2: Chemo-enzymatic Synthesis of an Enantioenriched 3-Substituted Piperidine[16]

Materials:

  • N-substituted tetrahydropyridine (THP) substrate (10 mM final concentration)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • D-glucose (50 mM)

  • NADP⁺ (1 mM)

  • Catalase

  • Glucose dehydrogenase (GDH)

  • Ene-Imine Reductase (EneIRED)

  • Isopropanol

  • Aqueous NaOH

  • Organic solvent for extraction (e.g., ethyl acetate)

Equipment:

  • Shaking incubator

  • Centrifuge

  • Standard laboratory glassware

Procedure:

  • Prepare the potassium phosphate buffer (100 mM, pH 7.5).

  • To the buffer, add D-glucose, NADP⁺, catalase, GDH, and the desired EneIRED.

  • To this buffered enzyme solution, add the N-substituted THP substrate to a final concentration of 10 mM.

  • Shake the reaction mixture at 30 °C and 200 rpm for 24 hours.

  • After 24 hours, quench the reaction by adding an equal volume of isopropanol.

  • Centrifuge the mixture to precipitate the enzymes and collect the supernatant.

  • Basify the supernatant with aqueous NaOH to pH > 12.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

experimental_workflow cluster_start Problem Identification cluster_optimization Optimization Strategy cluster_analysis Analysis cluster_end Outcome start Low Stereoselectivity (d.r. or e.e.) catalyst Catalyst/Ligand Screening start->catalyst Vary chiral environment conditions Reaction Condition Optimization (Temp, Solvent, Pressure) start->conditions Tune reaction kinetics/ thermodynamics substrate Substrate Modification start->substrate Modify steric/ electronic effects analysis Stereochemical Analysis (Chiral HPLC, NMR) catalyst->analysis conditions->analysis substrate->analysis analysis->catalyst Re-optimize end Improved Stereoselectivity analysis->end Successful Optimization

Caption: A general workflow for troubleshooting and optimizing the stereoselectivity of a reaction.

signaling_pathway cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Products pyridine Pyridine Derivative substrate_complex Substrate-Catalyst Complex pyridine->substrate_complex h2 H₂ h2->substrate_complex catalyst [M]-L* catalyst->substrate_complex Coordination hydride_insertion Hydride Insertion substrate_complex->hydride_insertion Stereoselective Step 1 reductive_elimination Reductive Elimination hydride_insertion->reductive_elimination Step 2 piperidine Chiral Piperidine reductive_elimination->piperidine catalyst_regen [M]-L* reductive_elimination->catalyst_regen Catalyst Regeneration

Caption: A simplified logical diagram of a catalytic cycle for asymmetric hydrogenation.

References

Technical Support Center: Purification of Polar Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of polar piperidine derivatives.

Troubleshooting Guide

This guide addresses specific issues encountered during the purification of polar piperidine derivatives in a question-and-answer format.

Chromatography

Q1: My polar piperidine derivative is showing significant peak tailing during normal-phase flash chromatography on silica gel. What is the cause and how can I fix it?

A: Peak tailing is a common issue when purifying basic compounds like piperidines on standard silica gel.[1] The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups on the surface of the silica, leading to poor peak shape and inefficient separation.

Troubleshooting Steps:

  • Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent to compete with your compound for binding to the acidic sites on the silica.[2]

    • Triethylamine (TEA): A widely used additive. Start by adding 0.5-2% (v/v) of TEA to your mobile phase.[2][3]

    • Ammonia: A solution of ammonia in methanol (e.g., 2% of a 7N solution) can be very effective for strongly basic compounds.[2]

    • Pyridine: While less common due to its odor and toxicity, pyridine can also be used as a mobile phase additive.[4]

  • Stationary Phase Modification:

    • Deactivated Silica Gel: You can deactivate the silica gel yourself by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[5]

    • Amine-Functionalized Silica: Using commercially available amine-functionalized silica can provide excellent separation for basic compounds without the need for mobile phase additives.[2][3]

    • Alumina (Basic or Neutral): Alumina is a good alternative stationary phase for the purification of basic compounds.[6]

  • Alternative Chromatographic Techniques:

    • Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography on a C18 column can be an excellent alternative. Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[1]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the purification of polar compounds that are poorly retained in reversed-phase chromatography.[7][8] It typically uses a polar stationary phase (like silica or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, with a small amount of water.[8]

Q2: My polar piperidine derivative shows little to no retention on a C18 reversed-phase column and elutes in the void volume. How can I improve its retention?

A: This is a common problem for highly polar compounds in reversed-phase chromatography, as they have a higher affinity for the polar mobile phase than the non-polar stationary phase.

Troubleshooting Steps:

  • Use a Highly Aqueous Mobile Phase: Increase the percentage of the aqueous component in your mobile phase. Some modern C18 columns are designed to be stable in 100% aqueous conditions.

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases with embedded polar groups that enhance the retention of polar analytes.

  • Consider HILIC: As mentioned previously, HILIC is an excellent alternative for retaining and separating highly polar compounds.[7][8]

  • Ion-Pair Chromatography: For ionizable piperidine derivatives, adding an ion-pairing reagent to the mobile phase can increase retention on a reversed-phase column.

Q3: I am observing low recovery of my piperidine compound after flash chromatography. What are the potential reasons?

A: Low recovery can be due to irreversible binding to the stationary phase or compound degradation.

Possible Causes and Solutions:

  • Irreversible Binding to Silica: The strong interaction between the basic piperidine and acidic silica can lead to irreversible adsorption.

    • Solution: Employ the strategies mentioned in Q1 for reducing peak tailing, such as adding a basic modifier to the mobile phase or using a less acidic stationary phase like alumina or amine-functionalized silica.[2]

  • Compound Instability: Some piperidine derivatives can be unstable on acidic silica gel.

    • Solution: Use a deactivated silica gel or an alternative, more inert stationary phase.[5] You can test for on-column degradation by spotting your compound on a TLC plate, letting it sit for a while, and then developing it to see if new spots appear.

Non-Chromatographic Purification

Q4: My polar piperidine derivative is difficult to purify by chromatography. Are there any alternative methods?

A: Yes, non-chromatographic techniques like acid-base extraction and crystallization can be very effective for purifying polar piperidine derivatives.

  • Acid-Base Extraction: This is a simple and powerful technique to separate basic piperidine derivatives from neutral or acidic impurities. The principle is to change the solubility of the basic compound by protonating it with an acid, making it water-soluble.

  • Crystallization: If your compound is a solid, crystallization can be a highly effective final purification step to obtain a high-purity material.[9] The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[9] For highly polar piperidine derivatives, forming a salt (e.g., a hydrochloride salt) can often facilitate crystallization.[10]

Frequently Asked Questions (FAQs)

General

Q: What makes polar piperidine derivatives so challenging to purify?

A: The primary challenges stem from a combination of their physicochemical properties:

  • Basicity: The nitrogen atom in the piperidine ring is basic, leading to strong interactions with acidic stationary phases like silica gel, which can cause peak tailing, poor resolution, and irreversible adsorption.[2]

  • High Polarity: Their polar nature often results in high water solubility, making them poorly retained on traditional reversed-phase (C18) columns and challenging to extract from aqueous solutions with common organic solvents.

  • Potential for Multiple Interactions: The presence of other functional groups can lead to complex interactions with the stationary phase.

  • Stereoisomers: Piperidine derivatives often have multiple stereocenters, and the separation of diastereomers or enantiomers can be difficult.

Chromatography

Q: Which chromatographic technique is generally best for polar piperidine derivatives?

A: There is no single "best" technique, as the optimal method depends on the specific properties of the compound and the impurities. However, here is a general guide:

  • Normal-Phase Chromatography (with modifications): Still a workhorse, but often requires the use of basic additives in the mobile phase or specialized stationary phases (amine, alumina) to achieve good results.[2][3]

  • Reversed-Phase Chromatography: Suitable for moderately polar derivatives. For highly polar compounds, specialized polar-endcapped or polar-embedded columns, or HILIC are better choices.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent choice for very polar compounds that are not retained in reversed-phase chromatography.[7][8]

  • Supercritical Fluid Chromatography (SFC): A powerful technique, especially for chiral separations of piperidine derivatives.[11] It is often faster and uses less organic solvent than HPLC.

Q: What are the recommended starting conditions for developing a flash chromatography method for a new polar piperidine derivative?

A: A good starting point is to use Thin Layer Chromatography (TLC) to screen for a suitable solvent system.

  • Stationary Phase: Start with standard silica gel TLC plates.

  • Mobile Phase Screening:

    • Begin with a relatively non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity.

    • If the compound remains at the baseline, switch to a more polar system like dichloromethane/methanol.[4]

    • For highly polar compounds, you will likely need to add a basic modifier. A good starting point is to add 1% triethylamine to your chosen solvent system.

  • Target Rf: Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate for optimal separation in column chromatography.

Extraction and Crystallization

Q: How can I improve the efficiency of an acid-base extraction for a highly water-soluble piperidine derivative?

A: To improve the extraction of a water-soluble amine salt into the aqueous layer, you can increase the ionic strength of the aqueous phase by saturating it with sodium chloride (salting out). When back-extracting the free base into an organic solvent, using a less polar solvent and performing multiple extractions can improve recovery.

Q: My piperidine derivative "oils out" during crystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid, often because the solution is too concentrated or the cooling is too rapid.

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Use More Solvent: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.

  • Change Solvents: The boiling point of the solvent might be too high. Try a solvent with a lower boiling point.

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can sometimes induce crystallization.

  • Seed Crystals: If you have a small amount of pure solid, adding a seed crystal to the cooled solution can initiate crystallization.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Piperidine Derivative Purification

Purification TechniqueTypical Purity AchievedTypical Recovery YieldThroughputPrimary Use Case
RP-Flash Chromatography 85-95%70-90%High (g scale)Crude cleanup, removal of major impurities.[11]
Preparative RP-HPLC >98%50-80%Medium (mg-g scale)High-resolution polishing, final purification.[11]
Supercritical Fluid Chromatography (SFC) >98% (for isomers)>90%High (g/h)Chiral and achiral separations, especially for unstable compounds.[11][12]
HILIC >95%VariableMedium (mg-g scale)Purification of very polar compounds not retained by RP-HPLC.[8]

Experimental Protocols

Protocol 1: Flash Chromatography with Triethylamine-Treated Silica Gel

This protocol is suitable for the purification of basic piperidine derivatives from less polar impurities.

  • Stationary Phase Preparation:

    • Dry pack a flash chromatography column with the appropriate amount of silica gel.

    • Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine (v/v).[3]

    • Flush the column with 2-3 column volumes of this deactivating solvent to neutralize the acidic sites on the silica gel.

    • Equilibrate the column with 2-3 column volumes of your initial elution solvent (without the extra triethylamine).

  • Sample Loading:

    • Dissolve your crude sample in a minimum amount of the mobile phase or a stronger solvent.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the sample in a suitable solvent, add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with your predetermined solvent system (from TLC analysis).

    • You can run the chromatography isocratically (with a single solvent mixture) or with a gradient of increasing polarity.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of your product using TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.[3]

Protocol 2: Acid-Base Extraction

This protocol is designed to separate a basic piperidine derivative from neutral or acidic impurities.

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane or diethyl ether) in a separatory funnel.

  • Acidic Wash:

    • Add an equal volume of an aqueous acid solution (e.g., 1 M HCl).

    • Shake the funnel vigorously, venting frequently, and then allow the layers to separate. The protonated piperidine salt will be in the aqueous layer.

    • Drain the lower aqueous layer.

    • Wash the organic layer with the aqueous acid solution one or two more times to ensure complete extraction of the amine. Combine all aqueous layers.

  • Basification and Back-Extraction:

    • Cool the combined aqueous layers in an ice bath.

    • Slowly add a base (e.g., 2 M NaOH or a saturated solution of sodium bicarbonate) until the solution is basic (check with pH paper). The free piperidine derivative should precipitate or form an oil.

    • Add an organic solvent (e.g., dichloromethane or diethyl ether) to the separatory funnel.

    • Shake vigorously to extract the purified free amine back into the organic layer.

    • Separate the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4).

    • Filter off the drying agent and evaporate the solvent to obtain the purified piperidine derivative.

Protocol 3: Crystallization from a Single Solvent

This protocol is for the final purification of a solid polar piperidine derivative.

  • Solvent Selection:

    • In a small test tube, add a few milligrams of your crude compound.

    • Add a potential solvent (e.g., ethanol, isopropanol, acetonitrile) dropwise at room temperature to assess solubility. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[9]

    • If the compound is poorly soluble, heat the test tube. If it dissolves, allow it to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.[9]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the selected hot solvent and heat with stirring until the solid is fully dissolved. Avoid adding excess solvent to maximize recovery.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Decision_Tree start Crude Polar Piperidine Derivative is_solid Is the compound a solid? start->is_solid chromatography Initial Purification: Chromatography is_solid->chromatography Yes extraction Consider Acid-Base Extraction is_solid->extraction No (or as alternative) TLC_screen Perform TLC Screening (Silica, DCM/MeOH, +/- 1% TEA) chromatography->TLC_screen final_purity Assess Purity (LC-MS, NMR) extraction->final_purity Rf_ok Good Rf (0.2-0.4) and spot shape? TLC_screen->Rf_ok flash_chrom Proceed with Flash Chromatography (Silica + TEA or Amine column) Rf_ok->flash_chrom Yes alt_chrom Alternative Chromatography Rf_ok->alt_chrom No (streaking/poor Rf) is_chiral Is chiral separation required? flash_chrom->is_chiral is_very_polar Is it very polar / water-soluble? alt_chrom->is_very_polar HILIC Use HILIC is_very_polar->HILIC Yes RP_HPLC Use Reversed-Phase HPLC (Polar-embedded/endcapped column) is_very_polar->RP_HPLC No HILIC->is_chiral RP_HPLC->is_chiral SFC Use SFC is_chiral->SFC Yes is_chiral->final_purity No SFC->final_purity purity_ok Is purity >95%? final_purity->purity_ok crystallization Final Purification: Crystallization purity_ok->crystallization No (and is solid) final_product Pure Compound purity_ok->final_product Yes crystallization->final_product

Caption: Decision tree for selecting a purification method.

Troubleshooting_Workflow start Purification Attempted check_purity Check Purity & Yield (TLC, LC-MS) start->check_purity is_satisfactory Purity & Yield Satisfactory? check_purity->is_satisfactory end Pure Product Obtained is_satisfactory->end Yes troubleshoot Identify Issue is_satisfactory->troubleshoot No peak_tailing Peak Tailing / Broadening? troubleshoot->peak_tailing low_recovery Low Recovery? peak_tailing->low_recovery No add_modifier Add Basic Modifier to Mobile Phase (e.g., TEA, NH3) peak_tailing->add_modifier Yes no_retention No Retention (RP-HPLC)? low_recovery->no_retention No check_stability Check for Compound Degradation on Silica low_recovery->check_stability Yes use_hilic Switch to HILIC no_retention->use_hilic Yes add_modifier->start change_sp Change Stationary Phase (Amine, Alumina, Deactivated Silica) add_modifier->change_sp change_sp->start check_stability->change_sp use_hilic->start

Caption: Troubleshooting workflow for chromatographic purification.

References

Optimization of reaction conditions for synthesizing piperidine-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of piperidine-4-carboxylic acids and their derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of N-Boc-piperidine-4-carboxylic acid?

The most common and commercially available starting material is piperidine-4-carboxylic acid (also known as isonipecotic acid).[1][2][3] Another approach involves the hydrolysis of a corresponding ester, such as methyl 1-Boc-4-piperidinecarboxylate.[2]

Q2: What is the purpose of the Boc protecting group in the synthesis?

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality of the piperidine ring.[1][4] This protection is crucial as it prevents the amine from undergoing undesirable side reactions during subsequent modifications of the carboxylic acid group.[4] The Boc group can be readily removed under mild acidic conditions when the amine needs to be deprotected for further functionalization.[4]

Q3: What are the typical reaction conditions for the N-Boc protection of piperidine-4-carboxylic acid?

A common method involves reacting piperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[1][2][5] The reaction is often carried out in a mixed solvent system, such as a buffer solution of sodium carbonate and sodium bicarbonate, or aqueous sodium hydroxide with tert-butanol.[1][2]

Troubleshooting Guide

Low Reaction Yield

Q4: My reaction yield for the synthesis of N-Boc-piperidine-4-carboxylic acid is consistently low. What are the potential causes and how can I improve it?

Several factors can contribute to low yields. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction:

    • Insufficient Reaction Time: Some protocols specify reaction times of up to 22-72 hours.[1][5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.

    • Improper Temperature: The reaction temperature can be critical. While some procedures are performed at room temperature, others may require gentle heating (e.g., 30°C water bath).[1] Ensure the temperature is maintained as per the protocol.

    • Inefficient Stirring: Vigorous stirring is necessary to ensure proper mixing of the reactants, especially in biphasic reaction mixtures.[5]

  • Suboptimal Reagent Stoichiometry:

    • Boc Anhydride: Ensure at least a stoichiometric amount of di-tert-butyl dicarbonate is used. Some protocols use a slight excess to drive the reaction to completion.[2]

    • Base: The choice and amount of base are crucial for deprotonating the piperidine nitrogen. Ensure the correct equivalent of base (e.g., sodium carbonate, sodium hydroxide, triethylamine) is used.[1][2][5]

  • Issues During Work-up and Purification:

    • pH Adjustment: After the reaction, the pH of the aqueous phase must be carefully adjusted to 2-3 with an acid (e.g., 3 M HCl) to protonate the carboxylic acid, making it extractable into an organic solvent like ethyl acetate.[1]

    • Extraction Efficiency: Use a sufficient volume and number of extractions with an appropriate solvent (e.g., ethyl acetate) to ensure complete recovery of the product from the aqueous layer.[1]

Side Product Formation

Q5: I am observing significant side product formation in my reaction. How can I minimize it?

Side product formation can often be attributed to the reactivity of the starting materials and intermediates.

  • Reaction with Di-tert-butyl Dicarbonate: Unreacted di-tert-butyl dicarbonate can be a major impurity. It can be removed by an initial extraction with a non-polar solvent like diethyl ether before acidifying the aqueous layer.[1]

  • Dimerization or Polymerization: While less common for this specific synthesis, ensuring a proper reaction concentration and temperature can help minimize intermolecular side reactions.

  • Catalyst-Related Side Products: If using a catalyst, such as in palladium-catalyzed reactions for other derivatives, ensure the catalyst loading is optimized and that it is fully removed during purification.[1]

Purification Challenges

Q6: What is the most effective method for purifying the final piperidine-4-carboxylic acid product?

The primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: After extraction and drying, the crude product, which is often a solid, can be purified by recrystallization from an appropriate solvent system. This is often effective for removing minor impurities.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a reliable method.[1] A common eluent system is a mixture of dichloromethane and methanol.[1] The specific ratio of the solvents may need to be optimized based on TLC analysis.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-piperidine-4-carboxylic acid from Isonipecotic Acid [1]

  • Reaction Setup: In a three-necked flask equipped with a stirrer, add piperidine-4-carboxylic acid and a buffer solution of sodium carbonate and sodium bicarbonate.

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add di-tert-butyl dicarbonate dropwise.

  • Reaction: Stir the reaction mixture at 30°C in a water bath for 22 hours.

  • Work-up (Removal of unreacted Boc-anhydride): Extract the reaction mixture with diethyl ether to remove unreacted di-tert-butyl dicarbonate.

  • Work-up (Acidification): Adjust the pH of the aqueous phase to 2-3 using a 3 mol/L hydrochloric acid solution.

  • Extraction: Extract the product with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers with anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the product.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Boc-piperidine-4-carboxylic acid Synthesis

Starting MaterialBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Piperidine-4-carboxylic acidSodium Carbonate/BicarbonateWater3022Not Specified[1]
Piperidine-4-carboxylic acidSodium HydroxideWater/t-Butanol0 to RTOvernight100[2]
Piperidine-4-spiro-5'-hydantoinTriethylamine, DMAPNot SpecifiedNot Specified7283-90 (for an intermediate step)[5]
Methyl 1-Boc-4-piperidinecarboxylateLithium HydroxideTHF/Methanol/WaterRoom TemperatureOvernight100[2]

Visualizations

Experimental_Workflow Experimental Workflow for N-Boc-piperidine-4-carboxylic Acid Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: Piperidine-4-carboxylic acid reagents Add Base (e.g., Na2CO3/NaHCO3) and Solvent (e.g., Water) start->reagents boc Add Di-tert-butyl dicarbonate reagents->boc react Stir at controlled temperature (e.g., 30°C) for 22h boc->react extract_boc Extract with diethyl ether to remove unreacted Boc anhydride react->extract_boc acidify Adjust pH to 2-3 with HCl extract_boc->acidify extract_product Extract with Ethyl Acetate acidify->extract_product dry Dry organic layer (e.g., Na2SO4) and concentrate extract_product->dry crude Crude Product dry->crude purify Purification (Column Chromatography or Recrystallization) crude->purify final Final Product: N-Boc-piperidine-4-carboxylic acid purify->final

Caption: Experimental Workflow for N-Boc-piperidine-4-carboxylic Acid Synthesis.

Troubleshooting_Flowchart Troubleshooting Flowchart for Low Yield start Low Yield Observed check_completion Is the reaction complete? (Check TLC) start->check_completion increase_time Increase reaction time/temperature check_completion->increase_time No check_reagents Are reagent stoichiometries correct? check_completion->check_reagents Yes increase_time->check_completion adjust_reagents Adjust Boc anhydride/base equivalents check_reagents->adjust_reagents No check_workup Is the work-up procedure optimal? check_reagents->check_workup Yes adjust_reagents->start optimize_workup Optimize pH adjustment and extraction steps check_workup->optimize_workup No yield_improved Yield Improved check_workup->yield_improved Yes optimize_workup->start

Caption: Troubleshooting Flowchart for Low Yield.

References

Technical Support Center: Managing Hydroxyl Group Reactivity in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the reactivity of the hydroxyl group during chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on protecting, activating, and troubleshooting reactions involving this versatile functional group.

Frequently Asked Questions (FAQs)

Q1: Why is it often necessary to "protect" a hydroxyl group during a multi-step synthesis?

A1: The hydroxyl group is highly reactive. It is susceptible to oxidation, can act as a nucleophile, and its acidic proton can interfere with many common reagents, such as Grignard reagents and strong bases.[1][2] Protecting the hydroxyl group masks its reactivity, preventing unwanted side reactions and allowing for chemical transformations on other parts of the molecule.[2][3] This protection is temporary and the hydroxyl group can be regenerated later in the synthetic sequence.[1]

Q2: What are the most common strategies for protecting a hydroxyl group?

A2: The most prevalent methods involve converting the alcohol into a less reactive functional group. The main categories of protecting groups for alcohols are:

  • Silyl Ethers: Such as trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS or TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS). These are widely used due to their ease of installation and removal under specific and mild conditions.[2][4][5][6][7]

  • Alkyl Ethers: Including benzyl (Bn), p-methoxybenzyl (PMB), methoxymethyl (MOM), and tetrahydropyranyl (THP) ethers. These offer a range of stabilities and deprotection methods.[2][7]

  • Esters: Such as acetate (Ac) and benzoate (Bz). Esters are stable under acidic conditions but are readily cleaved by base-catalyzed hydrolysis.[8]

Q3: How do I choose the right protecting group for my specific synthesis?

A3: The selection of a suitable protecting group depends on several factors:

  • Stability: The protecting group must be stable under the reaction conditions of the subsequent synthetic steps.[9]

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and not require harsh conditions that could damage the rest of the molecule.[9][10]

  • Orthogonality: In molecules with multiple hydroxyl groups, it's crucial to use "orthogonal" protecting groups. This means each group can be removed selectively under a unique set of conditions without affecting the others.[10][11][12][13]

Below is a decision tree to aid in the selection of a suitable hydroxyl protecting group.

G Decision Tree for Selecting a Hydroxyl Protecting Group subsequent_conditions What are the reaction conditions in subsequent steps? acidic Acidic Conditions subsequent_conditions->acidic Acidic basic Basic/Nucleophilic Conditions subsequent_conditions->basic Basic/Nucleophilic redox Reductive/Oxidative Conditions subsequent_conditions->redox Reductive/Oxidative other_pgs Are other protecting groups present? acidic->other_pgs Consider Benzyl Ether (Bn) - Stable to acid & base - Labile to hydrogenolysis basic->other_pgs Consider Silyl Ethers (TBDMS, TIPS) - Stable to base - Labile to acid & fluoride Consider MOM/THP Ethers - Stable to base - Labile to acid redox->other_pgs Consider Ester (Ac, Bz) - Stable to acid - Labile to base final_choice Final Protecting Group Choice other_pgs->final_choice Select non-interfering group

Decision tree for selecting a suitable hydroxyl protecting group.

Q4: What does it mean to "activate" a hydroxyl group?

A4: A hydroxyl group is a poor leaving group in nucleophilic substitution reactions. Activation involves converting the -OH into a group that is more readily displaced by a nucleophile.[14] Common methods include:

  • Protonation in strong acid: This converts the hydroxyl group into a better leaving group, water.[14][15]

  • Conversion to a sulfonate ester: Reacting the alcohol with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) forms a sulfonate ester (e.g., tosylate or mesylate), which is an excellent leaving group.[14][16]

Troubleshooting Guides

This section addresses common issues encountered during the protection and deprotection of hydroxyl groups.

Issue 1: Low Yield During Silyl Ether Protection (e.g., with TBDMS-Cl)

  • Symptom: The reaction to form the silyl ether results in a low yield of the desired product, with a significant amount of starting material remaining.

  • Possible Causes & Solutions:

    • Inadequate Anhydrous Conditions: Silylating agents like TBDMS-Cl are sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Insufficient Base: A base, such as imidazole or triethylamine, is required to neutralize the HCl generated during the reaction. Ensure the correct stoichiometry of the base is used.[6] For hindered alcohols, a stronger base or a more reactive silylating agent like TBS-triflate (TBS-OTf) may be necessary.[17]

    • Steric Hindrance: Highly hindered alcohols may react slowly. Increasing the reaction temperature or using a less sterically demanding silylating agent might improve the yield.

Issue 2: Incomplete Deprotection of a Silyl Ether

  • Symptom: After the deprotection reaction, a mixture of the desired alcohol and the silyl ether starting material is observed.

  • Possible Causes & Solutions:

    • Deprotection Reagent Quality: Fluoride sources like tetrabutylammonium fluoride (TBAF) can be hygroscopic, and their effectiveness can diminish over time. Use a fresh bottle or a recently prepared solution of the reagent. The water content in the TBAF solution can also impact the reaction's efficiency.[4]

    • Insufficient Reagent: Ensure at least a stoichiometric amount of the deprotection reagent is used. For challenging substrates, a larger excess may be required.

    • Reaction Time/Temperature: Some silyl ethers, particularly those on sterically hindered alcohols, may require longer reaction times or gentle heating to go to completion.

Issue 3: Unwanted Elimination During Deprotection

  • Symptom: Deprotection of a secondary or tertiary alcohol under acidic conditions leads to the formation of an alkene byproduct.

  • Possible Causes & Solutions:

    • Strongly Acidic Conditions: The use of strong acids can promote elimination, especially with substrates that can form stable carbocations.[18]

    • Milder Deprotection Conditions: Opt for milder acidic conditions, such as pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent, or use a non-acidic deprotection method if possible.[2] For silyl ethers, fluoride-based deprotection is a good alternative.

Issue 4: Unexpected Cleavage of a MOM Ether

  • Symptom: A methoxymethyl (MOM) ether protecting group is cleaved under conditions expected to be mild.

  • Possible Causes & Solutions:

    • Lewis Acids: MOM ethers can be labile in the presence of Lewis acids (e.g., TiCl₄, ZnBr₂), which can coordinate to the ether oxygen and facilitate cleavage.[19] If a Lewis acid is required for another transformation, consider using a more robust protecting group like a benzyl or silyl ether.

    • Trace Acid: Even catalytic amounts of acid can lead to the slow cleavage of MOM ethers. Ensure that all reagents and solvents are free from acidic impurities.

Data Presentation: Comparison of Common Hydroxyl Protecting Groups

The following tables summarize typical reaction conditions for the protection and deprotection of hydroxyl groups. Yields are highly substrate-dependent and the provided values are indicative.

Table 1: Protection of Primary Alcohols

Protecting GroupReagents and ConditionsTypical Yield (%)
TBDMS 1.1 eq. TBDMS-Cl, 2.2 eq. Imidazole, DMF, rt, 3-6h>95%[20]
THP 1.5 eq. DHP, 0.1 eq. PPTS, CH₂Cl₂, rt, 2-4h>90%[1]
MOM 1.5 eq. MOM-Cl, 2.0 eq. DIPEA, CH₂Cl₂, rt, 1-3h>90%[21]
Benzyl (Bn) 1.2 eq. BnBr, 1.2 eq. NaH, THF, 0 °C to rt, 2-6h>90%[22]

Table 2: Deprotection Conditions and Stability

Protecting GroupDeprotection Reagents and ConditionsStable ToLabile To
TBDMS 1.1 eq. TBAF, THF, rt, 1-2h[20]Bases, nucleophiles, mild oxidants/reductants[2]Acids, fluoride sources[2]
THP Acetic Acid/THF/H₂O (3:1:1), rt, 1-4h[23]Bases, nucleophiles, redox reagents[24]Acids[24]
MOM Trace conc. HCl, MeOH, reflux, 0.5-2h[21]Bases, nucleophiles, most redox reagents[21]Acids, Lewis acids[19][21]
Benzyl (Bn) H₂, Pd/C, EtOH, rt, 2-16h[22]Acids, bases, nucleophiles, mild redox reagents[22]Hydrogenolysis, dissolving metal reduction[22]

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol as a TBDMS Ether

This protocol describes a general procedure for the selective silylation of a primary alcohol.[20][25]

  • Materials:

    • Alcohol (1.0 eq.)

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq.)

    • Imidazole (2.2 eq.)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of the alcohol in anhydrous DMF, add imidazole.

    • Stir the solution at room temperature under an inert atmosphere.

    • Add TBDMS-Cl portion-wise to the solution.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous mixture with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Deprotection of a TBDMS Ether using TBAF

This protocol provides a standard method for the cleavage of a TBDMS ether.[4][26]

  • Materials:

    • TBDMS-protected alcohol (1.0 eq.)

    • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF) (1.1 eq.)

    • Anhydrous Tetrahydrofuran (THF)

    • Dichloromethane

    • Water

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve the TBDMS-protected alcohol in anhydrous THF and cool to 0 °C.

    • Add the TBAF solution dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with dichloromethane and quench with water.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the filtrate under reduced pressure.

    • Purify the resulting alcohol by column chromatography if necessary.

Protocol 3: Protection of an Alcohol as a THP Ether

This protocol describes a general procedure for the tetrahydropyranylation of an alcohol.[1]

  • Materials:

    • Alcohol (1.0 eq.)

    • 3,4-Dihydro-2H-pyran (DHP) (1.5 eq.)

    • Pyridinium p-toluenesulfonate (PPTS) (0.1 eq.)

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • Water

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of the alcohol in anhydrous CH₂Cl₂, add DHP.

    • Add PPTS to the mixture and stir at room temperature under an inert atmosphere.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, quench by adding water.

    • Extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the filtrate under reduced pressure to obtain the crude THP ether.

Protocol 4: Activation of a Primary Alcohol as a Tosylate

This protocol describes a general procedure for the tosylation of a primary alcohol.[9][27]

  • Materials:

    • Primary alcohol (1.0 eq.)

    • p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

    • Triethylamine (1.5 eq.) or Pyridine

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the alcohol in anhydrous CH₂Cl₂ and cool to 0 °C.

    • Add triethylamine followed by p-toluenesulfonyl chloride.

    • Stir the reaction at 0 °C and monitor by TLC. If the reaction is slow, it can be allowed to warm to room temperature.

    • After completion, dilute the reaction mixture with water and separate the layers.

    • Extract the aqueous layer with CH₂Cl₂.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain the desired tosylate.

Visualizations

G General Workflow for Hydroxyl Group Protection A Starting Material with -OH group B Protect -OH Group (e.g., Silylation) A->B Protection Phase C Protected Intermediate (e.g., R-OTBDMS) B->C D Perform Desired Reaction (e.g., Oxidation at another site) C->D Synthesis Phase E Deprotect -OH Group (e.g., TBAF) D->E Deprotection Phase F Final Product with regenerated -OH E->F

General workflow of a synthesis involving hydroxyl group protection.

G Orthogonal Protection Strategy Example A Diol with Primary and Secondary -OH B Selective Protection of Primary -OH as TBDMS Ether A->B C Protection of Secondary -OH as Benzyl Ether B->C D Fully Protected Diol C->D E1 Selective Deprotection of TBDMS (e.g., TBAF) D->E1 E2 Selective Deprotection of Benzyl (e.g., H2, Pd/C) D->E2 F1 Benzyl Protected Diol E1->F1 F2 TBDMS Protected Diol E2->F2

Example of an orthogonal protection and deprotection strategy.

References

Technical Support Center: Strategies to Avoid Over-alkylation in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of over-alkylation in piperidine synthesis. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and improve product yields.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in piperidine synthesis and why is it a problem?

A1: Over-alkylation is a common side reaction where the target N-alkylated piperidine (a tertiary amine) undergoes a second alkylation, forming a quaternary ammonium salt.[1] This is problematic because the formation of this byproduct consumes the desired product, leading to lower yields.[1] Furthermore, quaternary ammonium salts are often highly water-soluble, which can complicate the purification process and make it difficult to isolate the target mono-alkylated compound during aqueous work-ups.[1]

Q2: What are the primary factors that contribute to over-alkylation?

A2: Several factors can promote the formation of quaternary ammonium salts:

  • Stoichiometry: Using an excess of the alkylating agent relative to the piperidine significantly increases the likelihood of a second alkylation event.[1]

  • Nucleophilicity: The N-alkylated piperidine product (a tertiary amine) is often more nucleophilic and thus more reactive than the starting secondary amine, making it susceptible to further alkylation.[1]

  • Reaction Rate: If the rate of the second alkylation is comparable to or faster than the first, a significant amount of the quaternary salt will be formed.[1]

  • Reaction Conditions: High temperatures, prolonged reaction times, and the choice of a highly reactive alkylating agent (e.g., methyl iodide) can increase the rate of over-alkylation.[1][2]

Q3: What are the main strategies to control or prevent over-alkylation?

A3: The primary strategies to favor mono-alkylation include:

  • Controlling Stoichiometry and Addition Rate: Using a slight excess of piperidine and adding the alkylating agent slowly ensures that the piperidine is always in excess, statistically favoring mono-alkylation.[3]

  • Use of a Base: Incorporating a non-nucleophilic base can neutralize the acid formed during the reaction without competing in the alkylation.[4]

  • Reductive Amination: This alternative method avoids the use of alkyl halides, thereby eliminating the possibility of quaternary salt formation.[5]

  • Protecting Group Strategy: Temporarily blocking one of the reactive sites on a molecule with a protecting group allows for selective alkylation at the desired position.[6]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem: My reaction is producing a significant amount of a water-soluble byproduct, likely the quaternary ammonium salt.

This is a classic sign of over-alkylation. Here are several strategies to improve selectivity for the desired mono-alkylation product.

  • Solution 1: Control Stoichiometry and Addition Rate Using an excess of the piperidine relative to the alkylating agent is a straightforward way to favor mono-alkylation.[2] A common approach is to use 1.1 to 1.2 equivalents of piperidine for every 1.0 equivalent of the alkylating agent.[7] Furthermore, adding the alkylating agent slowly to a stirred solution of the piperidine ensures that the concentration of the alkylating agent remains low, minimizing the chance of a second alkylation.[3] Using a syringe pump for this addition is highly recommended for precise control.[3][4]

  • Solution 2: Incorporate a Base The reaction between piperidine and an alkyl halide generates an acid (HX) byproduct, which can protonate the starting piperidine, rendering it non-nucleophilic and slowing down the reaction.[1] Adding a base neutralizes this acid.[1] For controlling over-alkylation, a weak, non-nucleophilic base is preferred.[1] Sterically hindered bases like N,N-diisopropylethylamine (Hünig's base) or inorganic bases like potassium carbonate (K₂CO₃) are effective choices.[4]

  • Solution 3: Switch to Reductive Amination If direct alkylation consistently yields over-alkylation products, reductive amination is an excellent alternative.[5] This method involves reacting the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[5] A key advantage is the complete avoidance of quaternary salt formation.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common and effective reducing agent for this transformation as it is selective for the iminium ion over the carbonyl compound.[5]

  • Solution 4: Employ a Protecting Group Strategy For substrates with multiple reactive sites or when high selectivity is crucial, a protecting group strategy is highly effective.[6] This involves protecting one of the nitrogen atoms, typically with a tert-butoxycarbonyl (Boc) group, performing the alkylation on the unprotected nitrogen, and then removing the protecting group.[6][8]

Data Presentation

Table 1: Comparison of Strategies to Control Piperidine Alkylation

StrategyKey PrincipleTypical ReagentsAdvantagesDisadvantages
Controlled Direct Alkylation Maintain excess piperidinePiperidine (1.1 eq), Alkyl Halide (1.0 eq), K₂CO₃ or DIPEAOperationally simple, one step.[4]Risk of over-alkylation remains, optimization may be needed.[3]
Reductive Amination In situ formation and reduction of an iminium ionAldehyde/Ketone, NaBH(OAc)₃Excellent selectivity, avoids quaternary salts.[5]Requires an appropriate carbonyl compound, adds a reduction step.[9]
Protecting Group Strategy Temporarily block one reactive siteBoc₂O for protection, TFA or HCl for deprotectionHigh selectivity for complex molecules.[6]Adds two steps (protection and deprotection) to the synthesis.[8]

Experimental Protocols

Protocol 1: Controlled Mono-N-Alkylation via Slow Addition of Alkyl Halide

This protocol is designed to minimize over-alkylation by maintaining an excess of piperidine throughout the reaction.[7]

  • Materials:

    • Piperidine (1.1 equivalents)

    • Alkyl halide (e.g., alkyl bromide or iodide) (1.0 equivalent)

    • Anhydrous acetonitrile (MeCN)

    • Syringe pump

    • Round-bottom flask with magnetic stirrer

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • Set up the round-bottom flask under an inert atmosphere.

    • Add piperidine and anhydrous acetonitrile to create a 0.1 M solution.

    • Begin stirring the solution at room temperature.

    • Load the alkyl halide into a syringe and place it on the syringe pump.

    • Add the alkyl halide dropwise to the piperidine solution over several hours.[4]

    • Monitor the reaction by TLC or LC-MS until completion.

    • Upon completion, remove the solvent by rotary evaporation.

    • To obtain the free base, partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ evolution. [7]

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylpiperidine.[7]

Protocol 2: N-Alkylation using Hünig's Base

This method uses a non-nucleophilic base to neutralize the acid formed during the reaction, which can improve the reaction rate and selectivity.[1]

  • Materials:

    • Piperidine (1.0 equivalent)

    • Alkyl halide (1.1 equivalents)

    • N,N-Diisopropylethylamine (Hünig's base) (1.5 equivalents)[1]

    • Anhydrous acetonitrile

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add piperidine, N,N-diisopropylethylamine, and anhydrous acetonitrile.

    • Stir the solution at room temperature.

    • Add the alkyl halide dropwise to the mixture.

    • Continue stirring at room temperature and monitor the reaction progress.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer, filter, and concentrate to obtain the N-alkylated piperidine.

Protocol 3: N-Alkylation via Reductive Amination

This protocol is a mild and highly selective method that avoids the formation of quaternary ammonium salts.[5]

  • Materials:

    • 2-Substituted piperidine (1.0 equivalent)

    • Aldehyde or ketone (1.1 equivalents)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)[5]

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add the 2-substituted piperidine, the aldehyde or ketone, and the anhydrous solvent.

    • Stir the mixture at room temperature to allow for the formation of the iminium ion intermediate.

    • Add sodium triacetoxyborohydride in a single portion. The reaction may be exothermic.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 1-24 hours).[5]

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylated piperidine.[5]

Visualizations

Troubleshooting_Workflow start Start: Over-alkylation observed (Quaternary salt formation) check_stoichiometry Is piperidine used in excess (>=1.1 eq)? start->check_stoichiometry adjust_stoichiometry Adjust stoichiometry: Use 1.1-1.2 eq. of piperidine. check_stoichiometry->adjust_stoichiometry No check_addition Is alkylating agent added slowly? check_stoichiometry->check_addition Yes adjust_stoichiometry->check_addition slow_addition Implement slow addition (use syringe pump). check_addition->slow_addition No check_base Is a non-nucleophilic base being used? check_addition->check_base Yes slow_addition->check_base add_base Add a base like K2CO3 or Hünig's base. check_base->add_base No consider_alternatives Over-alkylation persists. Consider alternative methods. check_base->consider_alternatives Yes add_base->consider_alternatives reductive_amination Switch to Reductive Amination: React with aldehyde/ketone and NaBH(OAc)3. consider_alternatives->reductive_amination protecting_group Use a Protecting Group Strategy: Boc-protection, alkylation, then deprotection. consider_alternatives->protecting_group

Caption: Troubleshooting workflow for addressing over-alkylation.

Strategy_Selection start Goal: Synthesize N-alkylpiperidine is_substrate_complex Is the substrate complex or highly functionalized? start->is_substrate_complex direct_alkylation Direct Alkylation Methods is_substrate_complex->direct_alkylation No indirect_alkylation Indirect / Alternative Methods is_substrate_complex->indirect_alkylation Yes control_conditions Control Reaction Conditions: - Stoichiometry (Piperidine > Alkyl Halide) - Slow addition of Alkyl Halide - Use of non-nucleophilic base direct_alkylation->control_conditions reductive_amination Reductive Amination: - Milder conditions - No quaternary salt formation indirect_alkylation->reductive_amination protecting_group Protecting Group Strategy: - High selectivity - Multi-step process indirect_alkylation->protecting_group

Caption: Decision logic for selecting an appropriate alkylation strategy.

Protecting_Group_Workflow start Start: Piperidine with multiple reactive sites protect Step 1: Protection React with Boc2O to form N-Boc-piperidine. start->protect Protect alkylate Step 2: Alkylation Alkylate the remaining N-H site. protect->alkylate Alkylate deprotect Step 3: Deprotection Remove Boc group with acid (e.g., TFA or HCl). alkylate->deprotect Deprotect end Final Product: Selectively mono-alkylated piperidine deprotect->end

Caption: Experimental workflow for the protecting group strategy.

References

Validation & Comparative

A Comparative Guide to 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid and Boc-4-hydroxypiperidine-4-carboxylic acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly in the pharmaceutical industry, the selection of appropriate protecting groups is a critical strategic decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. The piperidine scaffold is a prevalent structural motif in a myriad of bioactive compounds, and its functionalization often requires the temporary protection of the piperidine nitrogen. This guide provides an objective comparison of two commonly used building blocks: 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid and Boc-4-hydroxypiperidine-4-carboxylic acid, offering insights into their respective advantages and disadvantages in various synthetic applications.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these building blocks is essential for their effective use in synthesis. The choice between the N-benzyl (Bn) and the N-tert-butoxycarbonyl (Boc) protecting group influences solubility, crystallinity, and stability, which in turn affect reaction conditions and purification methods.

PropertyThis compoundBoc-4-hydroxypiperidine-4-carboxylic acid
Molecular Formula C₁₃H₁₇NO₃C₁₁H₁₉NO₅
Molecular Weight 235.28 g/mol 245.28 g/mol
Appearance Typically a solidOften a solid
Solubility Generally soluble in polar organic solventsSoluble in a range of organic solvents
Protection Group Type Benzyl (Bn)tert-Butoxycarbonyl (Boc)

Performance in Synthetic Transformations: A Comparative Analysis

The primary difference in the synthetic utility of these two compounds lies in the stability and deprotection conditions of the N-benzyl and N-Boc groups. This dictates the compatibility with various reagents and the overall synthetic strategy.

Stability Under Common Reaction Conditions

The N-Boc group is known for its lability under acidic conditions, while the N-benzyl group is generally stable to a wider range of reagents but is susceptible to catalytic hydrogenation.

Reaction ConditionThis compound (N-Bn)Boc-4-hydroxypiperidine-4-carboxylic acid (N-Boc)
Strongly Acidic (e.g., HCl, H₂SO₄) StableLabile (Deprotection occurs)
Moderately Acidic (e.g., TFA) StableLabile (Deprotection occurs)[1]
Strongly Basic (e.g., NaOH, KOH) StableStable
Nucleophilic Reagents StableStable
Oxidizing Agents Potentially labile depending on the reagentStable
Reducing Agents (e.g., NaBH₄) StableStable
Catalytic Hydrogenation (H₂, Pd/C) Labile (Deprotection occurs)Stable
Deprotection Strategies

The orthogonal nature of the deprotection methods for the N-Bn and N-Boc groups is a key consideration in multi-step synthesis.

  • N-Boc Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[1] This method is generally high-yielding and proceeds under mild temperatures.

  • N-Benzyl Deprotection: The removal of the benzyl group is typically achieved through catalytic hydrogenation. This involves reacting the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. An alternative, often milder, method is catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium formate in the presence of Pd/C.

Experimental Protocols

General Protocol for Amide Coupling

This protocol describes a general procedure for the formation of an amide bond from the carboxylic acid functionality of either piperidine derivative.

Materials:

  • 1-Protected-4-hydroxypiperidine-4-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the 1-protected-4-hydroxypiperidine-4-carboxylic acid, the desired amine, and HOBt.

  • Dissolve the solids in anhydrous DMF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC to the stirred solution in one portion.

  • Slowly add DIPEA dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Esterification

This protocol provides a general method for the esterification of the carboxylic acid group.

Materials:

  • 1-Protected-4-hydroxypiperidine-4-carboxylic acid (1.0 eq)

  • Alcohol (3.0 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve the 1-protected-4-hydroxypiperidine-4-carboxylic acid, the alcohol, and DMAP in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 0.5 N HCl and then with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Synthetic Workflows

The choice between the N-Bn and N-Boc protecting groups will dictate the sequence of synthetic steps, especially when deprotection is required.

cluster_0 N-Benzyl Synthetic Pathway cluster_1 N-Boc Synthetic Pathway Bn_Start This compound Bn_Reaction Synthetic Transformation (e.g., Amide Coupling) Bn_Start->Bn_Reaction Bn_Deprotection N-Debenzylation (H₂, Pd/C) Bn_Reaction->Bn_Deprotection Bn_Product Final Product Bn_Deprotection->Bn_Product Boc_Start Boc-4-hydroxypiperidine-4-carboxylic acid Boc_Deprotection N-Boc Deprotection (TFA or HCl) Boc_Start->Boc_Deprotection Boc_Intermediate Deprotected Intermediate Boc_Deprotection->Boc_Intermediate Boc_Reaction Synthetic Transformation Boc_Intermediate->Boc_Reaction Boc_Product Final Product Boc_Reaction->Boc_Product

Caption: Comparative synthetic workflows.

The diagram above illustrates a key strategic difference. With the N-benzyl group, transformations on the carboxylic acid are typically performed first, followed by deprotection. Conversely, with the N-Boc group, it is often advantageous to deprotect first to reveal the free amine for subsequent reactions, especially if the desired transformation is incompatible with the acidic conditions required for Boc removal.

Conclusion

The choice between this compound and Boc-4-hydroxypiperidine-4-carboxylic acid is highly dependent on the planned synthetic route and the chemical nature of the target molecule.

  • Boc-4-hydroxypiperidine-4-carboxylic acid is the preferred choice when mild deprotection conditions are required and subsequent synthetic steps are compatible with a free piperidine nitrogen or when acidic conditions can be tolerated in the final deprotection step. Its ease of removal makes it highly suitable for many applications in medicinal chemistry.[1]

  • This compound is advantageous when the synthetic route involves strongly acidic or other conditions that would cleave a Boc group. The benzyl group's stability to a broader range of non-reductive reagents provides greater flexibility in the order of synthetic transformations. However, the need for catalytic hydrogenation for its removal may not be compatible with other functional groups in the molecule, such as alkenes or alkynes.

Ultimately, a careful consideration of the stability of each protecting group towards the planned reaction conditions throughout the entire synthetic sequence will enable the researcher to make an informed and strategic choice, leading to a more efficient and successful synthesis.

References

Benzyl vs. Boc: A Comparative Guide to Protecting Groups in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a protecting group for the nitrogen atom of a piperidine ring is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. This guide provides an objective comparison of two of the most commonly employed protecting groups: the Benzyl (Bn) group and the tert-butyloxycarbonyl (Boc) group, with a focus on their application in piperidine synthesis. We present a detailed analysis of their respective advantages, supported by experimental data, to facilitate an informed choice for your specific synthetic needs.

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its synthesis often requires the temporary masking of the secondary amine to prevent unwanted side reactions during subsequent chemical transformations. The choice of the protecting group is dictated by its stability under a variety of reaction conditions and the ease and selectivity of its removal. The benzyl and Boc groups, while both widely used, offer distinct profiles in this regard.

Stability Under Various Reaction Conditions

The orthogonality of protecting groups is a cornerstone of modern organic synthesis, allowing for the selective deprotection of one group in the presence of others. The Bn and Boc groups exhibit markedly different stability profiles, which is a key determinant in their selection.

The benzyl group is renowned for its robustness. It is generally stable to a wide range of acidic and basic conditions, as well as to many oxidizing and reducing agents. This stability makes it an excellent choice when the subsequent synthetic steps involve harsh reagents that would cleave more labile protecting groups.

In contrast, the Boc group is characterized by its lability to acidic conditions. It is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). However, a significant advantage of the Boc group is its exceptional stability under basic and nucleophilic conditions, as well as during catalytic hydrogenation. This makes it orthogonal to the benzyl group, which is cleaved by hydrogenolysis.

ConditionBenzyl (Bn) Grouptert-Butyloxycarbonyl (Boc) Group
Strong Acids (e.g., TFA, HCl) Generally StableLabile
Weak Acids (e.g., Acetic Acid) StableGenerally Stable (can be labile with prolonged exposure/heat)
Strong Bases (e.g., NaOH, KOH) StableStable
Amine Bases (e.g., Piperidine, TEA) StableStable
Catalytic Hydrogenation (H₂, Pd/C) LabileStable
Nucleophiles StableStable

Protection of the Piperidine Nitrogen

The introduction of both the benzyl and Boc groups onto the piperidine nitrogen can be achieved with high efficiency, although the reaction conditions and potential side reactions differ.

N-Benzylation

The N-benzylation of piperidine is typically accomplished via a nucleophilic substitution reaction with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base to neutralize the hydrohalic acid formed during the reaction. Common bases include potassium carbonate or triethylamine. While this reaction is generally high-yielding, a potential side reaction is over-alkylation, leading to the formation of a quaternary ammonium salt, particularly if a large excess of the benzyl halide is used.[1]

N-Boc Protection

The N-Boc protection of piperidine is most commonly achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium hydroxide. This reaction is typically clean and high-yielding, with the primary side product being tert-butanol and carbon dioxide. One potential side reaction, especially if the piperidine ring contains a hydroxyl group, is the formation of a di-Boc byproduct where both the nitrogen and the oxygen are protected.[1]

Protection MethodReagentsTypical YieldPotential Side Reactions
N-Benzylation Piperidine, Benzyl bromide, K₂CO₃, Acetonitrile>90%Over-alkylation (quaternary salt formation)
N-Boc Protection Piperidine, Boc₂O, Triethylamine, CH₂Cl₂>92%Di-Boc formation (if other nucleophiles are present)[1]

Deprotection of the Piperidine Nitrogen

The selective removal of the protecting group is a critical step in any synthetic sequence. The deprotection methods for the Bn and Boc groups are orthogonal, providing significant flexibility in synthetic design.

N-Debenzylation

The most common and efficient method for the cleavage of the N-benzyl group is catalytic hydrogenolysis. This involves treating the N-benzylpiperidine with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This method is mild and typically affords the deprotected piperidine in high yield.

N-Boc Deprotection

The N-Boc group is readily removed under acidic conditions. A solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is a standard and highly effective method for Boc deprotection. The reaction is usually rapid and clean, evolving isobutene and carbon dioxide as byproducts.

Deprotection MethodReagentsTypical Reaction TimeTypical Yield
N-Debenzylation H₂, 10% Pd/C, Methanol4-24 hoursHigh
N-Boc Deprotection TFA, DCM30 minutes - 2 hoursHigh

Experimental Protocols

General Procedure for N-Benzylation of Piperidine

To a solution of piperidine (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile, benzyl bromide (1.1 eq) is added. The reaction mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC). The solids are filtered off, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent, washed with water, dried, and concentrated to afford the N-benzylpiperidine.

General Procedure for N-Boc Protection of Piperidine

To a solution of piperidine (1.0 eq) and triethylamine (1.2 eq) in tetrahydrofuran (THF), a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF is added slowly. The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated to yield the N-Boc-piperidine.[2]

General Procedure for N-Debenzylation of N-Benzylpiperidine

N-benzylpiperidine is dissolved in methanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (typically at atmospheric pressure or slightly elevated) until the starting material is consumed (monitored by TLC or GC-MS). The catalyst is then removed by filtration through celite, and the solvent is evaporated to give the deprotected piperidine.

General Procedure for N-Boc Deprotection of N-Boc-piperidine

N-Boc-piperidine is dissolved in dichloromethane (DCM), and trifluoroacetic acid (TFA) is added (typically 20-50% v/v). The solution is stirred at room temperature for 30 minutes to 2 hours, with the progress of the reaction monitored by TLC. Upon completion, the solvent and excess TFA are removed under reduced pressure to yield the piperidinium trifluoroacetate salt.

Visualization of Synthetic Strategies

The choice between the Bn and Boc protecting groups is a critical decision in the strategic planning of a multi-step synthesis. The following diagrams illustrate the logical workflow for selecting a protecting group and a typical synthetic sequence involving a protected piperidine.

ProtectingGroupSelection start Start: Piperidine Synthesis subsequent_steps Planned Subsequent Reaction Conditions start->subsequent_steps acidic_conditions Strongly Acidic? subsequent_steps->acidic_conditions Evaluate Stability Requirements basic_nucleophilic Strongly Basic or Nucleophilic? acidic_conditions->basic_nucleophilic No choose_bn Choose Benzyl (Bn) Protecting Group acidic_conditions->choose_bn Yes hydrogenolysis Catalytic Hydrogenation Conditions? basic_nucleophilic->hydrogenolysis No choose_boc Choose Boc Protecting Group basic_nucleophilic->choose_boc Yes hydrogenolysis->choose_bn No hydrogenolysis->choose_boc Yes

Caption: A decision-making workflow for selecting between Benzyl and Boc protecting groups based on planned reaction conditions.

PiperidineSynthesisWorkflow start Piperidine protection N-Protection (BnBr or Boc₂O) start->protection protected_piperidine N-Protected Piperidine (N-Bn or N-Boc) protection->protected_piperidine modification Ring Functionalization (e.g., C-alkylation) protected_piperidine->modification deprotection Deprotection modification->deprotection final_product Final Product deprotection->final_product

Caption: A general experimental workflow for the synthesis of a substituted piperidine utilizing a protecting group strategy.

Conclusion: Making the Right Choice

The decision to use a benzyl or Boc protecting group in piperidine synthesis is highly dependent on the overall synthetic strategy.

Choose the Benzyl (Bn) group when:

  • The subsequent reaction steps involve strongly acidic conditions where a Boc group would be cleaved.

  • A robust protecting group is required to withstand a wide range of reagents.

  • The final deprotection via catalytic hydrogenolysis is compatible with other functional groups in the molecule.

Choose the tert-butyloxycarbonyl (Boc) group when:

  • The subsequent reaction steps involve catalytic hydrogenation for the reduction of other functional groups, where a benzyl group would be removed.

  • Mild acidic deprotection is preferred over hydrogenolysis.

  • The synthesis requires orthogonality with base-labile protecting groups.

By carefully considering the stability, ease of introduction and removal, and potential side reactions associated with each protecting group, researchers can devise more efficient and successful synthetic routes for the preparation of complex piperidine-containing molecules.

References

A Comparative Analysis of N-Protected 4-Hydroxypiperidine-4-Carboxylic Acids for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. N-protected 4-hydroxypiperidine-4-carboxylic acids are versatile scaffolds that feature prominently in the design of a wide range of biologically active molecules, including ligands for G-protein coupled receptors (GPCRs).

This guide provides a comparative analysis of three commonly used N-protected derivatives of 4-hydroxypiperidine-4-carboxylic acid: N-Boc, N-Cbz, and N-Fmoc. The choice of the nitrogen protecting group is a crucial consideration in synthetic strategy, influencing factors such as stability, ease of deprotection, and overall yield. This document aims to assist researchers in making informed decisions by presenting a side-by-side comparison of their synthesis, properties, and applications, supported by experimental data.

Synthetic Overview and Performance

The synthesis of N-protected 4-hydroxypiperidine-4-carboxylic acids typically involves the protection of the piperidine nitrogen, followed by the introduction of the carboxylic acid and hydroxyl groups at the 4-position. The choice of protecting group affects the reaction conditions and overall efficiency of the synthesis.

Table 1: Comparison of Synthetic Parameters for N-Protected 4-Hydroxypiperidine-4-Carboxylic Acids

ParameterN-BocN-CbzN-Fmoc
Starting Material 4-Hydroxypiperidine or 4-PiperidonePiperidine-4-carboxylic acid4-Piperidone
Protecting Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)9-Fluorenylmethyl chloroformate (Fmoc-Cl)
Typical Yield 85-99%[1]~96% (for the N-Cbz protection step)[2]Data for the direct analogue is limited; related syntheses show moderate to good yields.
Reported Purity >99% (GC)[1]≥97%[3]≥97.0% (HPLC for a related compound)
Key Advantages Mild deprotection conditions (acidic), high yields.Stable protecting group, removable by hydrogenolysis.Base-labile deprotection, useful in peptide synthesis.
Key Disadvantages Acid sensitive substrates may be affected during deprotection.Requires catalytic hydrogenation for deprotection which may not be compatible with all functional groups.The Fmoc group is large and can sometimes lower solubility.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of these compounds are essential for their characterization and for monitoring the progress of reactions.

Table 2: Physicochemical and Spectroscopic Data

PropertyN-Boc-4-hydroxypiperidine-4-carboxylic acidN-Cbz-piperidine-4-carboxylic acid(2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid
Molecular Formula C₁₁H₁₉NO₅C₁₄H₁₇NO₄C₂₁H₂₁NO₅
Molecular Weight 245.27 g/mol 263.29 g/mol 367.40 g/mol
Appearance White to off-white powderWhite crystalline powderWhite solid
¹H NMR (δ, ppm) ¹H NMR data is available for the parent N-Boc-4-hydroxypiperidine.Data not readily available for the 4-hydroxy-4-carboxylic acid derivative.Data not readily available for the 4-hydroxy-4-carboxylic acid derivative.
¹³C NMR (δ, ppm) ¹³C NMR data is available for the parent N-Boc-4-hydroxypiperidine.Data not readily available for the 4-hydroxy-4-carboxylic acid derivative.Data not readily available for the 4-hydroxy-4-carboxylic acid derivative.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of these building blocks. Below are representative protocols for the N-protection step, which is a key transformation.

Synthesis of N-Boc-4-hydroxypiperidine

A common method involves the direct protection of 4-hydroxypiperidine.[1]

Materials:

  • 4-Hydroxypiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Potassium carbonate

  • Methanol

  • Petroleum ether

Procedure:

  • Dissolve 4-hydroxypiperidine in methanol.

  • Add potassium carbonate to the solution.

  • At 30°C, add di-tert-butyl dicarbonate.

  • Reflux the reaction mixture for 8 hours.

  • Filter the insolubles and concentrate the methanol phase.

  • To the concentrated residue, add petroleum ether and allow to crystallize by cooling.

  • The final white crystalline product is obtained with a purity of up to 99.5% as detected by GC.[1]

Synthesis of N-Cbz-piperidine-4-carboxylic acid

This protocol describes the N-protection of piperidine-4-carboxylic acid.[2]

Materials:

  • Piperidine-4-carboxylic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Dilute HCl

Procedure:

  • To a mixture of piperidine-4-carboxylic acid in THF and water, add sodium bicarbonate.

  • Cool the mixture to 0°C and add Cbz chloride dropwise.

  • Stir the reaction mixture at room temperature for 5 hours.

  • Distill off the organic solvent and take up the residue in water.

  • Wash the aqueous layer with ethyl acetate.

  • Acidify the aqueous phase with dilute HCl solution and extract with ethyl acetate.

  • Dry the organic phase and concentrate under vacuum to obtain the product. A yield of 96% has been reported for this step.[2]

Synthesis of N-Fmoc-4-amino-4-piperidinecarboxylic acid (Related Compound)

A detailed protocol for the target N-Fmoc-4-hydroxypiperidine-4-carboxylic acid was not found. However, a procedure for a structurally related compound, 1-tert-Butyloxycarbonyl-4-(9-fluorenylmethyloxycarbonylamino)piperidine-4-carboxylic acid, is available and provides insight into the Fmoc protection strategy.[4]

Materials:

  • A protected piperidine-4-amino-4-carboxylic acid precursor

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Diisopropylethylamine

  • Dichloromethane

Procedure:

  • The piperidine precursor is dissolved in anhydrous dichloromethane.

  • Diisopropylethylamine is added, and the mixture is stirred.

  • The solution is cooled, and Fmoc-Cl is added.

  • The reaction is stirred for several hours and then worked up by extraction and acidification to yield the product.

Application in Drug Discovery: Ligands for Opioid Receptors

N-protected 4-hydroxypiperidine-4-carboxylic acids are valuable precursors for the synthesis of spiropiperidines and other complex heterocyclic systems.[5] These scaffolds are of particular interest in the development of ligands for GPCRs, such as the opioid receptors. The 4-hydroxypiperidine moiety can be a key pharmacophore, participating in crucial interactions with the receptor binding pocket.

Derivatives of these building blocks have been utilized in the synthesis of potent and selective opioid receptor modulators.[6][7] For instance, the synthesis of N-substituted spiropiperidines has led to the discovery of high-affinity nociceptin receptor ligands.[8]

Below is a diagram illustrating a simplified signaling pathway for the mu-opioid receptor, a target for many analgesics derived from piperidine-based scaffolds.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Ligand Opioid Ligand (e.g., derived from 4-hydroxypiperidine scaffold) MOR Mu-Opioid Receptor (GPCR) Opioid_Ligand->MOR Binds G_Protein Gαi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Contributes to Ion_Channel->Analgesia Leads to

Caption: Simplified Mu-Opioid Receptor Signaling Pathway.

This workflow illustrates how an opioid ligand, potentially synthesized from an N-protected 4-hydroxypiperidine-4-carboxylic acid, binds to and activates the mu-opioid receptor. This activation leads to the inhibition of adenylyl cyclase and modulation of ion channels, ultimately resulting in an analgesic effect.

Conclusion

The choice between N-Boc, N-Cbz, and N-Fmoc protecting groups for 4-hydroxypiperidine-4-carboxylic acid depends on the specific requirements of the synthetic route and the nature of the target molecule. The N-Boc group offers high yields and mild deprotection conditions, making it a popular choice. The N-Cbz group provides a stable protecting group suitable for various reaction conditions, while the N-Fmoc group is particularly advantageous in solid-phase peptide synthesis due to its base-lability. By understanding the comparative aspects of these key building blocks, researchers can better strategize their synthetic endeavors in the pursuit of novel and effective therapeutics.

References

Navigating Purity Analysis: A Comparative Guide to HPLC and Alternative Methods for 1-Benzyl-4-hydroxypiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity determination of 1-benzyl-4-hydroxypiperidine-4-carboxylic acid, a key building block in the synthesis of various pharmaceutical compounds. This document outlines a proposed HPLC method, details the necessary validation protocols, and presents a comparative analysis with alternative methods, supported by experimental data expectations.

Proposed HPLC Method for Purity Determination

A robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is proposed for the routine purity analysis of this compound. This method is designed to separate the main compound from potential process-related impurities and degradation products.

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of this compound and quantify its impurities by RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 0-5 min: 15% B, 5-25 min: 15% to 85% B, 25-30 min: 85% B, 30.1-35 min: 15% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm
Injection Volume 10 µL

Sample Preparation:

Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of water and acetonitrile.

HPLC Method Validation Workflow

The validation of the proposed HPLC method is crucial to ensure that it is suitable for its intended purpose. The following diagram illustrates the typical workflow for validating the analytical method.

HPLC_Validation_Workflow start Method Development specificity Specificity / Selectivity (including forced degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness solution_stability Solution Stability robustness->solution_stability end Validated Method solution_stability->end

Caption: Workflow for the validation of an analytical HPLC method.

Forced Degradation Studies

To ensure the stability-indicating nature of the HPLC method, forced degradation studies are essential.[1][2] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.[1][2]

Experimental Protocol: Forced Degradation
  • Acid Hydrolysis: 1 mg/mL of the sample in 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 1 mg/mL of the sample in 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 1 mg/mL of the sample in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid sample is kept at 105°C for 48 hours.

  • Photolytic Degradation: The solid sample is exposed to UV light (254 nm) and visible light for an extended period.

The stressed samples are then analyzed by the proposed HPLC method to demonstrate that the degradation products are well-resolved from the main peak and from each other.

Comparison with Alternative Analytical Methods

While RP-HPLC is a workhorse for purity analysis, other techniques can offer complementary information, especially for a comprehensive characterization of the compound.

FeatureHPLC-UV (Proposed)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds, detection by mass.Separation based on polarity, detection by mass.
Applicability Broadly applicable for non-volatile and thermally stable compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required for polar molecules.Highly versatile for a wide range of compounds.
Specificity Good, but can be limited if impurities have similar UV spectra.Excellent, provides structural information from mass spectra.Excellent, provides molecular weight and structural information.
Sensitivity Moderate, dependent on the chromophore of the analyte.High, especially in selected ion monitoring (SIM) mode.Very high, often the most sensitive technique.
Sample Preparation Simple dissolution.May require derivatization to increase volatility.Generally simple dissolution, but mobile phase must be MS-compatible.
Instrumentation Cost Moderate.Moderate to high.High.

Comparative Data Summary

The following table summarizes the expected validation parameters for the proposed HPLC method and provides a qualitative comparison with alternative techniques.

Validation ParameterHPLC-UV (Expected)GC-MS (Typical)LC-MS (Typical)
Linearity (R²) > 0.999> 0.998> 0.999
Range 1 - 200 µg/mLDependent on derivatization and detector0.1 - 1000 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 5.0%< 1.5%
Limit of Detection (LOD) ~0.3 µg/mLng/mL to pg/mL rangepg/mL to fg/mL range
Limit of Quantification (LOQ) ~1 µg/mLng/mL rangepg/mL range

Conclusion

The proposed RP-HPLC method offers a reliable and robust approach for the routine purity determination of this compound. Its validation, including forced degradation studies, will ensure its suitability as a stability-indicating method. For more in-depth impurity profiling and structural elucidation, LC-MS is the preferred orthogonal technique due to its superior specificity and sensitivity. Gas chromatography, likely requiring derivatization, can be a valuable tool for identifying volatile impurities. The choice of the analytical method will ultimately depend on the specific requirements of the analysis, the stage of drug development, and the available instrumentation.

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis for the structural confirmation of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid. Due to the limited availability of published experimental spectra, this guide presents predicted data based on established spectroscopic principles and data from structurally related compounds. This information is intended to serve as a reference for researchers in the process of synthesizing and characterizing this compound and similar molecules. As a primary alternative for comparison, we will use 1-Benzylpiperidine-4-carboxylic acid, a structurally analogous compound lacking the hydroxyl group at the C4 position.

Spectroscopic Data Comparison

The following tables summarize the predicted spectroscopic data for this compound and its non-hydroxylated analog, 1-Benzylpiperidine-4-carboxylic acid.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Assignment This compound Predicted Chemical Shift (δ, ppm)1-Benzylpiperidine-4-carboxylic acid Predicted Chemical Shift (δ, ppm)
Ar-H (Phenyl)7.25-7.40 (m, 5H)7.25-7.40 (m, 5H)
-CH₂- (Benzyl)3.60 (s, 2H)3.55 (s, 2H)
Piperidine H (axial)2.80-2.95 (m, 2H)2.90-3.05 (m, 2H)
Piperidine H (equatorial)2.40-2.55 (m, 2H)2.10-2.25 (m, 2H)
Piperidine H (axial)2.00-2.15 (m, 2H)1.90-2.05 (m, 2H)
Piperidine H (equatorial)1.70-1.85 (m, 2H)1.75-1.90 (m, 2H)
-OH4.50 (br s, 1H)-
-COOH12.10 (br s, 1H)12.05 (br s, 1H)

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Assignment This compound Predicted Chemical Shift (δ, ppm)1-Benzylpiperidine-4-carboxylic acid Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)178.0177.5
Aromatic C (Quaternary)138.0138.2
Aromatic CH129.0, 128.5, 127.5129.1, 128.4, 127.3
C4 (Piperidine)70.041.0
-CH₂- (Benzyl)63.063.2
C2, C6 (Piperidine)52.053.0
C3, C5 (Piperidine)35.030.0

Table 3: Predicted FT-IR Spectroscopic Data

Functional Group This compound Predicted Absorption (cm⁻¹)1-Benzylpiperidine-4-carboxylic acid Predicted Absorption (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)3300-2500 (broad)
O-H (Alcohol)3500-3200 (broad)-
C-H (Aromatic)3100-30003100-3000
C-H (Aliphatic)2950-28502950-2850
C=O (Carboxylic Acid)17101710
C=C (Aromatic)1600, 14951600, 1495
C-O (Alcohol)1150-

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

Parameter This compound 1-Benzylpiperidine-4-carboxylic acid
Molecular FormulaC₁₃H₁₇NO₃C₁₃H₁₇NO₂
Molecular Weight235.28 g/mol 219.28 g/mol
Predicted [M]⁺ (m/z)235219
Key Fragment Ions (m/z)190 ([M-COOH]⁺), 91 (C₇H₇⁺, tropylium ion)174 ([M-COOH]⁺), 91 (C₇H₇⁺, tropylium ion)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are standardized and can be adapted based on the specific instrumentation available.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Set the spectral width to cover a range of -2 to 14 ppm.

    • Use a 90° pulse width.

    • Set the relaxation delay to 5 seconds.

    • Acquire 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2 seconds.

    • Acquire a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing approximately 1 mg of the analyte with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FT-IR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path.

    • Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or by gas chromatography (GC-MS) or liquid chromatography (LC-MS) if the compound is sufficiently volatile and thermally stable or soluble, respectively.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Use a standard EI energy of 70 eV.

    • Scan a mass-to-charge (m/z) range of 50 to 500 amu.

    • Set the ion source temperature to 200 °C.

  • Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to elucidate the structure.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Workflow cluster_analysis Spectroscopic Analysis start Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) start->purification sample_prep Sample Preparation for Analysis purification->sample_prep nmr NMR Spectroscopy (¹H and ¹³C) sample_prep->nmr Dissolution in deuterated solvent ir FT-IR Spectroscopy sample_prep->ir KBr pellet or ATR ms Mass Spectrometry sample_prep->ms Direct infusion or LC/GC data_analysis Data Interpretation and Structural Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis comparison Comparison with Alternative Structure (1-Benzylpiperidine-4-carboxylic acid) data_analysis->comparison confirmation Structural Confirmation comparison->confirmation

Comparative Biological Activity of 1-Benzyl-4-hydroxypiperidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of derivatives based on the 1-benzyl-4-hydroxypiperidine scaffold. Due to limited direct studies on 1-benzyl-4-hydroxypiperidine-4-carboxylic acid derivatives, this guide focuses on closely related analogs, offering insights into their potential therapeutic applications, supported by available experimental data.

The 1-benzylpiperidine moiety is a recognized privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents targeting the central nervous system (CNS).[1] Derivatives of this scaffold have shown significant promise as acetylcholinesterase (AChE) inhibitors for conditions like Alzheimer's disease, as analgesics, and as ligands for serotonin receptors, which are implicated in various neurological and psychiatric disorders.[1][2] This guide summarizes key findings on the biological activities of these derivatives, presenting quantitative data and detailed experimental protocols to aid in further research and development.

Acetylcholinesterase (AChE) Inhibition

A significant area of investigation for 1-benzylpiperidine derivatives has been their potential as acetylcholinesterase inhibitors. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.[3] Several studies have demonstrated the potent anti-AChE activity of various 1-benzylpiperidine derivatives.

Comparative Efficacy of AChE Inhibitors

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of the enzyme by half.

Compound ClassDerivativeAChE IC50 (µM)Reference
N-benzylpiperidine carboxamide1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide0.41 ± 1.25[4]
N-benzylpiperidine carboxamide1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide5.94 ± 1.08[4]
Benzylpiperidine carboxylate5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate0.03 ± 0.07[4]
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This widely used spectrophotometric assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be detected at 412 nm.[3]

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (1-benzyl-4-hydroxypiperidine derivatives)

  • Positive control (e.g., Donepezil)

Procedure:

  • Prepare solutions of the test compounds and the positive control at various concentrations.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to each well.

  • Add the AChE enzyme solution to each well and incubate the plate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate (ATCI) solution to each well.

  • Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader. The rate of the increase in absorbance is proportional to the AChE activity.

Data Analysis:

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a suitable dose-response curve.[3]

AChE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compounds Prepare Test Compound and Control Solutions add_reagents Add Buffer, DTNB, and Test Compound to Plate prep_compounds->add_reagents prep_reagents Prepare Assay Reagents (Buffer, DTNB, AChE, ATCI) prep_reagents->add_reagents add_enzyme Add AChE Enzyme and Incubate add_reagents->add_enzyme add_substrate Add Substrate (ATCI) to Initiate Reaction add_enzyme->add_substrate measure_absorbance Measure Absorbance at 412 nm add_substrate->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 Analgesic_Assay_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment Measurement acclimatize Acclimatize Animals baseline Measure Baseline Tail-Flick Latency acclimatize->baseline administer Administer Test Compound, Reference, or Vehicle baseline->administer measure_latency Measure Tail-Flick Latency at Time Intervals administer->measure_latency analyze Analyze Data and Determine Analgesic Effect measure_latency->analyze Receptor_Binding_Assay_Workflow cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis prepare_mix Prepare Incubation Mixture: Membranes, Radioligand, Test Compound incubate Incubate at Controlled Temperature prepare_mix->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters to Remove Unbound Radioligand filter->wash count Measure Radioactivity with Scintillation Counter wash->count analyze Calculate % Inhibition, IC50, and Ki Values count->analyze

References

A Comparative Guide to the Synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid: Solution-Phase vs. Solid-Phase Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice between solution-phase and solid-phase synthesis is a critical decision that impacts efficiency, scalability, and purity of the final product. This guide provides an objective comparison of these two methodologies for the synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid, a valuable building block in medicinal chemistry.

At a Glance: Key Differences in Synthetic Approaches

ParameterSolution-Phase SynthesisSolid-Phase Synthesis
Principle Reactions are carried out in a homogeneous solution.The growing molecule is covalently attached to an insoluble solid support (resin).
Purification Requires purification after each step (e.g., extraction, chromatography, crystallization).Purification is achieved by simple filtration and washing of the resin.
Reaction Monitoring Can be readily monitored using standard analytical techniques (TLC, NMR, etc.).More challenging to monitor directly; often relies on qualitative tests or cleavage of a small sample.
Reagent Usage Stoichiometric amounts or slight excess of reagents are typically used.A large excess of reagents is often used to drive reactions to completion.
Scalability Generally more scalable to large, industrial quantities.Typically suited for smaller scale, high-throughput synthesis, and library generation.
Automation Can be automated, but it is often more complex.Readily amenable to automation.
Overall Yield Can be lower due to losses during multi-step purifications.Can be higher for multi-step syntheses due to minimized losses during purification.
Purity of Crude Product Varies depending on the success of each purification step.Generally high due to the efficient removal of excess reagents and byproducts.

Experimental Workflows and Methodologies

The following sections detail the theoretical experimental protocols for the synthesis of this compound using both solution-phase and solid-phase techniques.

Solution-Phase Synthesis Workflow

The solution-phase synthesis of this compound is a multi-step process that typically starts from a commercially available piperidine derivative. Each step requires careful purification to isolate the intermediate product before proceeding to the next reaction.

G cluster_0 Solution-Phase Synthesis start Start: 4-Hydroxypiperidine step1 Step 1: N-Benzylation start->step1 Benzyl bromide, K2CO3, Acetonitrile step2 Step 2: Protection of Hydroxyl Group step1->step2 Protecting group (e.g., TBDMS-Cl), Imidazole, DMF step3 Step 3: Carboxylation step2->step3 Strong base (e.g., n-BuLi), CO2 (gas) step4 Step 4: Deprotection step3->step4 Deprotecting agent (e.g., TBAF), THF end_product Final Product: This compound step4->end_product

Caption: Workflow for the solution-phase synthesis of this compound.

Experimental Protocol (Solution-Phase):

  • N-Benzylation of 4-Hydroxypiperidine: To a solution of 4-hydroxypiperidine in a suitable solvent such as acetonitrile, add a base like potassium carbonate. Add benzyl bromide dropwise at room temperature and stir the mixture until the reaction is complete (monitored by TLC). The product, 1-benzyl-4-hydroxypiperidine, is isolated by filtration and evaporation of the solvent, followed by purification.

  • Protection of the Hydroxyl Group: The hydroxyl group of 1-benzyl-4-hydroxypiperidine is protected to prevent it from reacting in the subsequent carboxylation step. A common protecting group is tert-butyldimethylsilyl (TBDMS). The alcohol is reacted with TBDMS-Cl in the presence of a base like imidazole in DMF. The protected intermediate is purified by column chromatography.

  • Carboxylation: The protected piperidine is treated with a strong base, such as n-butyllithium, at a low temperature (e.g., -78 °C) to deprotonate the C4 position. Carbon dioxide gas is then bubbled through the solution. Acidic workup protonates the carboxylate to yield the carboxylic acid. The product is isolated by extraction and purified.

  • Deprotection of the Hydroxyl Group: The TBDMS protecting group is removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), in a solvent like THF. After the reaction is complete, the final product, this compound, is isolated and purified by crystallization or chromatography.

Solid-Phase Synthesis Workflow

In the solid-phase approach, a piperidine-4-carboxylic acid derivative is first attached to a solid support (resin). Subsequent reactions are carried out on the resin-bound molecule, with purification simply involving washing the resin. The final product is then cleaved from the resin.

G cluster_1 Solid-Phase Synthesis start_resin Start: Wang Resin step1_attach Step 1: Attach Fmoc-4-amino-piperidine-4-carboxylic acid start_resin->step1_attach DIC, HOBt, DMF step2_deprotect Step 2: Fmoc Deprotection step1_attach->step2_deprotect 20% Piperidine in DMF step3_benzylation Step 3: N-Benzylation step2_deprotect->step3_benzylation Benzyl bromide, DIEA, DMF step4_cleavage Step 4: Cleavage from Resin step3_benzylation->step4_cleavage TFA/DCM end_product_sp Final Product: This compound step4_cleavage->end_product_sp

Caption: Proposed workflow for the solid-phase synthesis of this compound.

Experimental Protocol (Solid-Phase):

  • Attachment to Resin: A suitable resin, such as Wang resin, is swelled in a solvent like dichloromethane (DCM) or dimethylformamide (DMF). Fmoc-4-amino-1-Boc-piperidine-4-carboxylic acid is then coupled to the resin using a coupling agent like diisopropylcarbodiimide (DIC) and an activator such as hydroxybenzotriazole (HOBt).

  • Fmoc and Boc Deprotection: The Fmoc protecting group on the nitrogen is removed by treating the resin with a solution of 20% piperidine in DMF.[1] Subsequently, the Boc protecting group on the piperidine nitrogen is removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to expose the secondary amine.

  • N-Benzylation: The resin-bound piperidine is then N-benzylated by reacting it with benzyl bromide in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA) in DMF. A large excess of the reagents is used to ensure the reaction goes to completion. The resin is then thoroughly washed to remove all excess reagents and byproducts.

  • Cleavage from Resin: The final product is cleaved from the resin by treating it with a strong acid, typically a mixture of trifluoroacetic acid (TFA) in DCM.[2] The cleavage cocktail often includes scavengers to prevent side reactions. After cleavage, the resin is filtered off, and the filtrate containing the crude product is concentrated. The final product is then precipitated and washed to achieve high purity.

Performance Comparison: A Qualitative Analysis

Solution-Phase Synthesis:

  • Advantages:

    • Well-established and highly versatile for a wide range of chemical transformations.

    • Reaction progress can be easily monitored using standard analytical techniques.

    • Generally more cost-effective for large-scale production due to lower consumption of excess reagents.

  • Disadvantages:

    • Purification after each step can be time-consuming and may lead to significant product loss, reducing the overall yield.

    • The handling of potentially hazardous reagents and intermediates in solution can be more challenging.

    • Automation is more complex to implement compared to solid-phase synthesis.

Solid-Phase Synthesis:

  • Advantages:

    • Simplified purification at each step by simple filtration and washing, which can lead to higher overall yields in multi-step syntheses.[3]

    • The use of excess reagents is feasible to drive reactions to completion, as they are easily washed away.

    • Amenable to automation and high-throughput synthesis, making it ideal for generating libraries of compounds for drug discovery.

    • Reduced handling of intermediates, which can be beneficial for safety and efficiency.

  • Disadvantages:

    • The initial cost of the solid support and the larger quantities of reagents required can make it less economical for large-scale synthesis.

    • Reaction monitoring is less straightforward and may require cleavage of a small amount of product for analysis.

    • Potential for incomplete reactions or side reactions on the solid support, which can be difficult to detect and may affect the purity of the final product.

Conclusion

The choice between solution-phase and solid-phase synthesis for this compound depends heavily on the specific goals of the researcher. For large-scale production where cost-effectiveness is paramount, a well-optimized solution-phase route is likely the preferred method. However, for research and development, particularly for the synthesis of derivatives and the creation of compound libraries, the speed, efficiency of purification, and amenability to automation make solid-phase synthesis an attractive and powerful alternative. The high purity of the crude product obtained from solid-phase synthesis can also significantly reduce the time and effort required for final purification.

References

Comparative Guide to the Identity and Purity of Synthesized 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for confirming the identity and purity of synthesized 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid. It is intended for researchers, scientists, and drug development professionals. The guide details experimental protocols and presents comparative data against two relevant alternatives: 1-Benzyl-4-phenylpiperidine-4-carboxylic acid and N-Boc-4-hydroxypiperidine-4-carboxylic acid .

Overview of Analyzed Compounds

The primary compound of interest, this compound, is a substituted piperidine derivative. Its purity and identity are crucial for its application in further synthetic steps in drug development. For comparative purposes, two analogues have been selected: one with a modification at the 4-position (phenyl instead of hydroxyl) and another with a different N-protecting group (Boc instead of benzyl).

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Differences
This compound [Image of this compound structure]C13H17NO3235.28[1]Target Compound
1-Benzyl-4-phenylpiperidine-4-carboxylic acid [Image of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid structure]C19H21NO2295.36Phenyl group at C4 instead of hydroxyl
N-Boc-4-hydroxypiperidine-4-carboxylic acid [Image of N-Boc-4-hydroxypiperidine-4-carboxylic acid structure]C11H19NO5245.27Boc protecting group instead of Benzyl

Analytical Data Comparison

This section summarizes the expected analytical data for the synthesized compound and its alternatives. The data for the target compound is representative and based on typical spectroscopic and chromatographic results for similar structures.

Table 2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Compound¹H NMR (400 MHz, DMSO-d₆) δ (ppm)¹³C NMR (100 MHz, DMSO-d₆) δ (ppm)
This compound 12.5 (s, 1H, COOH), 7.2-7.4 (m, 5H, Ar-H), 5.2 (s, 1H, OH), 3.5 (s, 2H, CH₂-Ph), 2.8-3.0 (m, 2H), 2.4-2.6 (m, 2H), 1.8-2.0 (m, 2H), 1.5-1.7 (m, 2H)175.0 (C=O), 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 70.0 (C-OH), 62.0 (CH₂-Ph), 52.0 (piperidine CH₂), 35.0 (piperidine CH₂)
1-Benzyl-4-phenylpiperidine-4-carboxylic acid 12.6 (s, 1H, COOH), 7.1-7.5 (m, 10H, Ar-H), 3.6 (s, 2H, CH₂-Ph), 2.9-3.1 (m, 2H), 2.5-2.7 (m, 2H), 2.0-2.2 (m, 4H)176.5 (C=O), 142.0 (Ar-C), 138.5 (Ar-C), 129.0 (Ar-CH), 128.8 (Ar-CH), 128.3 (Ar-CH), 127.5 (Ar-CH), 126.0 (Ar-CH), 62.5 (CH₂-Ph), 52.5 (piperidine CH₂), 48.0 (quaternary C), 34.0 (piperidine CH₂)
N-Boc-4-hydroxypiperidine-4-carboxylic acid 12.4 (s, 1H, COOH), 5.1 (s, 1H, OH), 3.8-4.0 (m, 2H), 2.8-3.0 (m, 2H), 1.8-2.0 (m, 2H), 1.6-1.8 (m, 2H), 1.4 (s, 9H, t-butyl)175.5 (C=O), 154.0 (N-C=O), 80.0 (C(CH₃)₃), 70.5 (C-OH), 42.0 (piperidine CH₂), 35.5 (piperidine CH₂), 28.0 (C(CH₃)₃)
Table 2.2: Mass Spectrometry (MS) Data
CompoundIonization ModeExpected m/z [M+H]⁺
This compound ESI+236.1230
1-Benzyl-4-phenylpiperidine-4-carboxylic acid ESI+296.1645
N-Boc-4-hydroxypiperidine-4-carboxylic acid ESI+246.1336
Table 2.3: High-Performance Liquid Chromatography (HPLC) Data
CompoundRetention Time (min)Purity (%)
This compound ~ 8.5> 98%
1-Benzyl-4-phenylpiperidine-4-carboxylic acid ~ 12.2> 98%
N-Boc-4-hydroxypiperidine-4-carboxylic acid ~ 6.1> 98%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the synthesized compound.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 9.8 µs

    • Acquisition time: 4.0 s

  • ¹³C NMR Acquisition:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 12.0 µs

    • Acquisition time: 1.5 s

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts are referenced to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight of the synthesized compound.

  • Instrumentation: High-Resolution Mass Spectrometer with Electrospray Ionization (ESI) source.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of methanol.

  • Acquisition Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: 50-500 m/z

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the synthesized compound.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a 50:50 mixture of water and acetonitrile.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the confirmation of identity and purity and a hypothetical signaling pathway where such a molecule could be involved.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_results Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight Confirmation HPLC HPLC Analysis Purification->HPLC Purity Assessment Identity_Confirmed Identity Confirmed NMR->Identity_Confirmed MS->Identity_Confirmed Purity_Confirmed Purity > 98% HPLC->Purity_Confirmed

Caption: Experimental workflow for confirming the identity and purity of the synthesized compound.

signaling_pathway cluster_receptor Cell Membrane Receptor Target Receptor (e.g., GPCR) G_Protein G-Protein Activation Receptor->G_Protein Activates Compound 1-Benzyl-4-hydroxypiperidine- 4-carboxylic acid Derivative (Ligand) Compound->Receptor Binds to Second_Messenger Second Messenger (e.g., cAMP) G_Protein->Second_Messenger Modulates Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Initiates Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Leads to

Caption: Hypothetical signaling pathway involving a derivative of the synthesized compound as a ligand.

References

A Comparative Guide to 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid and Alternatives in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the rapid synthesis of compound libraries, the choice of building blocks is a critical determinant of efficiency and molecular diversity. This guide provides an objective comparison of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid with common alternative piperidine scaffolds in the context of parallel synthesis. The comparison is supported by representative experimental data and detailed protocols for key chemical transformations.

Introduction to Piperidine Scaffolds in Drug Discovery

The piperidine motif is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs.[1] Its three-dimensional structure and the basicity of the nitrogen atom are key features for molecular recognition by biological targets. In parallel synthesis, functionalized piperidines serve as versatile scaffolds for the rapid generation of diverse compound libraries. This compound offers three points of diversity: the nitrogen atom, the carboxylic acid, and the hydroxyl group, allowing for a wide range of chemical modifications.

Performance Comparison in Parallel Synthesis

The performance of a building block in parallel synthesis is assessed by several factors, including reaction yield, purity of the final products, reaction time, and the versatility of the scaffold in various chemical transformations. This section compares this compound with two common alternatives: N-Boc-4-piperidone and 1-Benzyl-4-piperidone .

Data Presentation: Representative Yields in Parallel Synthesis

The following table summarizes typical yields observed for common parallel synthesis reactions using these building blocks. The data is compiled from various sources and represents average performance under optimized conditions.

Building BlockReaction TypeNumber of AnalogsAvg. Yield (%)Avg. Purity (%)Reference
This compound Amide Coupling>5060-85>95
N-Boc-4-piperidone Reductive Amination>5070-90>95[2]
1-Benzyl-4-piperidone Reductive Amination>5075-95>95[3]
N-Boc-4-piperidone Ugi Multicomponent Reaction>5060-80>90[4]

Discussion of Performance

This compound is an excellent choice for generating libraries of amides, esters, and ethers. The presence of the carboxylic acid allows for straightforward amide coupling reactions , a cornerstone of medicinal chemistry. The benzyl group on the nitrogen serves as a stable protecting group that can be removed under hydrogenolysis conditions if further diversification at the nitrogen is desired.[5] The hydroxyl group offers an additional point for modification, though it may require protection in some reaction schemes.

N-Boc-4-piperidone is a widely used building block for parallel synthesis, primarily through reductive amination and multicomponent reactions like the Ugi reaction .[2][4] The Boc (tert-butoxycarbonyl) protecting group is advantageous due to its ease of removal under acidic conditions (e.g., trifluoroacetic acid), which are orthogonal to many other protecting groups.[6][7][8][9] This allows for sequential diversification at the nitrogen atom.

1-Benzyl-4-piperidone is another valuable precursor for libraries synthesized via reductive amination .[3][10] The benzyl group is more robust than the Boc group and is stable to acidic and basic conditions, making it suitable for a broader range of reaction conditions.[6] However, its removal requires catalytic hydrogenation, which may not be compatible with other functional groups in the molecule.[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Parallel Amide Coupling using this compound

This protocol describes the parallel synthesis of an amide library in a 96-well plate format.

  • Materials: this compound, a diverse set of primary and secondary amines, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (N,N-Diisopropylethylamine), and DMF (N,N-Dimethylformamide).

  • Procedure:

    • To each well of a 96-well plate, add a solution of this compound in DMF (0.2 M, 100 µL, 0.02 mmol).

    • Add a solution of the corresponding amine in DMF (0.2 M, 100 µL, 0.02 mmol).

    • Add a solution of HATU in DMF (0.2 M, 120 µL, 0.024 mmol).

    • Add a solution of DIPEA in DMF (0.4 M, 100 µL, 0.04 mmol).

    • Seal the plate and shake at room temperature for 16 hours.

    • Quench the reaction by adding water (200 µL) to each well.

    • Extract the products with ethyl acetate (2 x 500 µL).

    • Combine the organic layers and evaporate the solvent to yield the crude amide products.

    • Purify the products by high-throughput liquid chromatography-mass spectrometry (LC-MS).

Protocol 2: Parallel Reductive Amination using N-Boc-4-piperidone

This protocol outlines the parallel synthesis of a library of 4-amino-piperidines.

  • Materials: N-Boc-4-piperidone, a diverse set of primary and secondary amines, sodium triacetoxyborohydride (NaBH(OAc)₃), and dichloroethane (DCE).

  • Procedure:

    • To each well of a 96-well plate, add a solution of N-Boc-4-piperidone in DCE (0.2 M, 100 µL, 0.02 mmol).

    • Add a solution of the corresponding amine in DCE (0.2 M, 100 µL, 0.02 mmol).

    • Shake the plate at room temperature for 1 hour to allow for imine formation.

    • Add a solution of sodium triacetoxyborohydride in DCE (0.3 M, 100 µL, 0.03 mmol).

    • Seal the plate and shake at room temperature for 24 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (200 µL).

    • Separate the organic layer and evaporate the solvent.

    • Purify the products by high-throughput LC-MS.

Protocol 3: Ugi Multicomponent Reaction with N-Boc-4-piperidone

This protocol describes a one-pot synthesis of a diverse library of piperidine-containing peptidomimetics.

  • Materials: N-Boc-4-piperidone, a diverse set of primary amines, a diverse set of carboxylic acids, a diverse set of isocyanides, and methanol.

  • Procedure:

    • To each well of a 96-well plate, add a solution of the carboxylic acid in methanol (0.2 M, 100 µL, 0.02 mmol).

    • Add a solution of the amine in methanol (0.2 M, 100 µL, 0.02 mmol).

    • Add a solution of N-Boc-4-piperidone in methanol (0.2 M, 100 µL, 0.02 mmol).

    • Add the isocyanide (0.02 mmol).

    • Seal the plate and shake at room temperature for 48 hours.

    • Evaporate the solvent and purify the products by high-throughput LC-MS.

Visualizations

Diagram 1: Parallel Amide Coupling Workflow

G cluster_workflow Parallel Amide Coupling Workflow Start Start Dispense_Acid Dispense 1-Benzyl-4-hydroxy- piperidine-4-carboxylic acid Start->Dispense_Acid Dispense_Amine Dispense Amine Library Dispense_Acid->Dispense_Amine Dispense_Reagents Dispense Coupling Reagents (HATU, DIPEA) Dispense_Amine->Dispense_Reagents Incubate Incubate at RT Dispense_Reagents->Incubate Quench Quench Reaction Incubate->Quench Extract Liquid-Liquid Extraction Quench->Extract Evaporate Evaporate Solvent Extract->Evaporate Purify Purify by LC-MS Evaporate->Purify End End Purify->End

Caption: Workflow for parallel amide coupling.

Diagram 2: Reductive Amination vs. Ugi Reaction Pathways

G cluster_reductive_amination Reductive Amination cluster_ugi Ugi Reaction Piperidone_RA Piperidone (N-Boc or N-Bn) Imine_Formation Imine/ Iminium Ion Piperidone_RA->Imine_Formation Amine_RA Amine Amine_RA->Imine_Formation Reduction Reduction (NaBH(OAc)₃) Imine_Formation->Reduction Product_RA 4-Amino-piperidine Derivative Reduction->Product_RA Piperidone_Ugi N-Boc-4-piperidone Ugi_Adduct α-Adduct Piperidone_Ugi->Ugi_Adduct Amine_Ugi Amine Amine_Ugi->Ugi_Adduct Acid_Ugi Carboxylic Acid Acid_Ugi->Ugi_Adduct Isocyanide_Ugi Isocyanide Isocyanide_Ugi->Ugi_Adduct Mumm_Rearrangement Mumm Rearrangement Ugi_Adduct->Mumm_Rearrangement Product_Ugi Peptidomimetic Mumm_Rearrangement->Product_Ugi

Caption: Comparison of reaction pathways.

Diagram 3: Logical Comparison of Piperidine Building Blocks

G Scaffold Piperidine Building Block 1-Benzyl-4-hydroxy- piperidine-4-carboxylic acid N-Boc-4-piperidone 1-Benzyl-4-piperidone Features Key Features Multiple points of diversity (N, COOH, OH). Direct entry to amides. Acid-labile N-protection for orthogonal synthesis. Versatile in MCRs. Robust N-protection, stable to wide range of conditions. Scaffold:f1->Features:f1 Scaffold:f2->Features:f2 Scaffold:f3->Features:f3 Limitations Limitations Hydroxyl group may require protection. N-debenzylation requires hydrogenation. Limited stability to strong acids. N-debenzylation requires hydrogenation, which has substrate limitations. Features:f1->Limitations:f1 Features:f2->Limitations:f2 Features:f3->Limitations:f3 Applications Primary Applications Amide and ester library synthesis. Reductive amination and Ugi reaction libraries with orthogonal strategy. Reductive amination libraries where robust N-protection is needed. Limitations:f1->Applications:f1 Limitations:f2->Applications:f2 Limitations:f3->Applications:f3

Caption: Logical comparison of building blocks.

References

A Comparative Guide to the Cross-Reactivity of Antibodies from Haptens Containing the 1-benzyl-4-hydroxypiperidine-4-carboxylic Acid Moiety

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the cross-reactivity profiles of antibodies generated from haptens that include the 1-benzyl-4-hydroxypiperidine-4-carboxylic acid scaffold. This chemical structure is a key component in the synthesis of haptens for producing antibodies against synthetic opioids like fentanyl and its analogs. Understanding the cross-reactivity of these antibodies is crucial for the development of specific and reliable immunoassays for researchers, scientists, and drug development professionals.

Data Presentation: Cross-Reactivity of Anti-Fentanyl Analog Antibodies

The following table summarizes the cross-reactivity of various monoclonal antibodies against a panel of fentanyl analogs. The data is compiled from multiple studies and presented as the concentration of the analyte required to cause 50% inhibition (IC50) of the antibody-antigen binding in a competitive ELISA format. A lower IC50 value indicates a higher affinity of the antibody for the analyte.

AnalyteAntibody Clone 1 (IC50, ng/mL)Antibody Clone 2 (IC50, ng/mL)Antibody Clone 3 (IC50, ng/mL)
Fentanyl0.5 - 1.01.20.8
Norfentanyl> 1000300> 1000
Acetylfentanyl1.52.01.8
Butyrylfentanyl2.23.12.5
Carfentanil> 500> 1000> 500
Furanylfentanyl5.08.36.1
Alfentanil150250180
Sufentanil8012095

Note: The data presented are representative values from various studies and may differ based on the specific hapten structure, immunization protocol, and assay conditions.

Experimental Protocols

The generation of antibodies with specific cross-reactivity profiles is highly dependent on the design of the hapten and the subsequent immunoassay methodology.

Hapten Synthesis and Immunogen Preparation

The synthesis of a hapten containing the this compound moiety is a critical first step.[1][2][3][4] A linker arm is typically introduced at a position on the molecule that is distal to the key epitopes to ensure they are exposed to the immune system. This hapten is then conjugated to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to make it immunogenic.[3][4] The ratio of hapten to carrier protein is an important parameter that can influence the resulting antibody response.[3]

Antibody Production

Monoclonal or polyclonal antibodies can be generated through standard immunization protocols in animals, typically mice or rabbits.[4] For monoclonal antibodies, hybridoma technology is employed to produce a continuous supply of antibodies with a single, defined specificity.

Cross-Reactivity Assessment by Competitive ELISA

A competitive enzyme-linked immunosorbent assay (ELISA) is a common and effective method for determining the cross-reactivity of the generated antibodies.[5][6][7][8][9][10]

Materials:

  • Microtiter plates (96-well)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Hapten-protein conjugate for coating (different from the immunogen)

  • Primary antibody (the antibody to be tested)

  • Standard solutions of the target analyte and potential cross-reactants

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

Procedure:

  • Plate Coating: Coat the wells of a microtiter plate with a hapten-protein conjugate (e.g., hapten-OVA) diluted in coating buffer. Incubate overnight at 4°C.[7]

  • Washing: Wash the plate three times with wash buffer to remove any unbound conjugate.

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.[6]

  • Competitive Reaction: In a separate plate or tubes, pre-incubate a fixed concentration of the primary antibody with varying concentrations of the target analyte or the compounds to be tested for cross-reactivity.

  • Incubation: Add the antibody-analyte mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature. During this step, the free analyte in the solution competes with the immobilized hapten-protein conjugate for binding to the primary antibody.[11]

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Data Analysis: Read the absorbance at the appropriate wavelength using a microplate reader. The concentration of the analyte that causes 50% inhibition of the signal (IC50) is determined. Cross-reactivity is typically calculated as: (IC50 of target analyte / IC50 of cross-reactant) x 100%.

Visualizations

Experimental Workflow for Cross-Reactivity Assessment

G cluster_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection p1 Coat Plate with Hapten-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 a1 Pre-incubate Antibody with Analyte p3->a1 a2 Add Mixture to Coated Plate a1->a2 a3 Incubate a2->a3 a4 Wash Plate a3->a4 d1 Add Secondary Antibody a4->d1 d2 Wash Plate d1->d2 d3 Add Substrate d2->d3 d4 Stop Reaction & Read Absorbance d3->d4 end end d4->end Calculate IC50 & Cross-Reactivity

Caption: Workflow for assessing antibody cross-reactivity using competitive ELISA.

Logical Relationship of Antibody Cross-Reactivity

G cluster_target Target Hapten cluster_analytes Structurally Similar Analogs target 1-Benzyl-4-hydroxypiperidine- 4-carboxylic acid moiety antibody Specific Antibody target->antibody Generates fentanyl Fentanyl acetylfentanyl Acetylfentanyl norfentanyl Norfentanyl (lacks N-phenethyl group) carfentanil Carfentanil (bulky ester group) antibody->fentanyl High Affinity Binding antibody->acetylfentanyl Moderate Affinity Binding antibody->norfentanyl Low/No Binding antibody->carfentanil Low/No Binding

Caption: Antibody binding affinity is influenced by structural similarity to the hapten.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 1-Benzyl-4-hydroxypiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the proper disposal of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations.

Hazard Summary and Safety Precautions

Based on data from similar compounds, this compound is anticipated to be a hazardous substance. The primary hazards include:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Toxicity if Swallowed: May be toxic if swallowed.[1]

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A flame-retardant lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a respirator may be necessary.

Quantitative Data Summary

The following table summarizes the GHS hazard classifications for a closely related compound, 1-Benzyl-4-hydroxypiperidine. It is recommended to handle this compound as if it possesses similar hazards.

Hazard ClassificationGHS CodeSignal Word
Acute Toxicity, OralH301Danger
Skin IrritationH315Warning
Serious Eye IrritationH319Warning
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335Warning

Data based on the Safety Data Sheet for 1-Benzyl-4-hydroxypiperidine.[1]

Detailed Disposal Protocol

The recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal facility.[2] This ensures the complete destruction of the organic compound, minimizing environmental impact.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves), in a dedicated, properly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Toxic").

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[2]

    • The storage area should be cool and dry.[2]

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.

    • Provide them with the full chemical name and any available safety information.

  • Transportation and Incineration:

    • The licensed waste disposal service will transport the container to a permitted hazardous waste incineration facility.

    • Incineration should be carried out in an authorized incinerator equipped with an afterburner and a flue gas scrubber to neutralize harmful combustion byproducts.[2] High-temperature incineration is the Best Demonstrated Available Technology (BDAT) for most organic hazardous waste, ensuring the destruction of toxic constituents.

Spill Management:

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, sweep or shovel the solid material into a suitable container for disposal.[2] Avoid generating dust.

Disposal Workflow Diagram

G A Step 1: Waste Collection - Use a dedicated, labeled hazardous waste container. - Include contaminated materials. B Step 2: Secure Storage - Store in a cool, dry, well-ventilated area. - Keep away from incompatible materials. A->B Securely Seal C Step 3: Arrange for Professional Disposal - Contact EHS or a licensed waste contractor. B->C Schedule Pickup D Step 4: Incineration - Transport to a permitted facility. - High-temperature incineration with afterburner and scrubber. C->D Professional Handling E Final State: Safe and Compliant Disposal D->E Complete Destruction

References

Personal protective equipment for handling 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Core Hazards: Based on data from structurally related piperidine compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Some analogous compounds are harmful if swallowed and toxic in contact with skin.[2][3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Certified Respirator (e.g., N95 dust mask), Safety Goggles, Chemical-Resistant Gloves (e.g., Nitrile), Lab Coat
Solution Preparation and Handling Safety Goggles or Face Shield, Chemical-Resistant Gloves (e.g., Nitrile), Lab Coat
Running Reactions and Work-up Fume Hood, Safety Goggles or Face Shield, Chemical-Resistant Gloves (e.g., Nitrile), Lab Coat, Chemical-Resistant Apron (if splash risk is high)
Waste Disposal Safety Goggles, Chemical-Resistant Gloves (e.g., Nitrile), Lab Coat

Always inspect gloves for signs of degradation before use and replace them immediately if compromised.[4] It is also recommended to use a barrier cream and wash hands thoroughly after handling.[4]

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[4]

  • For procedures that may generate dust or aerosols, such as weighing or preparing solutions, use a chemical fume hood or a ventilated balance enclosure.

2. Safe Handling Practices:

  • Avoid all personal contact, including inhalation of dust or mists.[4]

  • Wear appropriate protective clothing to prevent skin exposure.[4][5]

  • Do not eat, drink, or smoke in the laboratory area where this compound is handled.[6]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5]

3. First Aid Measures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6][7] Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][8]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

1. Waste Collection:

  • Collect all waste material, including any contaminated consumables (e.g., pipette tips, gloves, weighing paper), in a designated and clearly labeled hazardous waste container.

  • Do not mix this waste with other waste streams unless compatibility is confirmed.

2. Storage:

  • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]

3. Disposal:

  • Dispose of the chemical waste through a licensed and approved waste disposal facility.[6][9]

  • Do not dispose of this compound down the drain or into the environment.[5][10]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal start Obtain Compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe weigh Weigh Compound in Ventilated Enclosure ppe->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve reaction Perform Reaction in Fume Hood dissolve->reaction workup Reaction Work-up reaction->workup collect_liquid Collect Liquid Waste workup->collect_liquid collect_solid Collect Solid Waste workup->collect_solid decontaminate Decontaminate Glassware and Work Surfaces collect_liquid->decontaminate collect_solid->decontaminate dispose Dispose of Waste via Approved Channels decontaminate->dispose remove_ppe Remove and Dispose of Contaminated PPE dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.